Irak4-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H29FN10 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
7-fluoro-2-N-[1-(2-methyl-2-azaspiro[3.3]heptan-6-yl)pyrazol-4-yl]-6-(2-methylpyrimidin-5-yl)-4-N-propan-2-ylpyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C25H29FN10/c1-14(2)30-23-22-20(5-19(26)21(33-22)16-8-27-15(3)28-9-16)32-24(34-23)31-17-10-29-36(11-17)18-6-25(7-18)12-35(4)13-25/h5,8-11,14,18H,6-7,12-13H2,1-4H3,(H2,30,31,32,34) |
InChI Key |
NYYOAOHKRVOFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C2=C(C=C3C(=N2)C(=NC(=N3)NC4=CN(N=C4)C5CC6(C5)CN(C6)C)NC(C)C)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Discovery and Synthesis of a Potent IRAK4 Inhibitor: A Technical Guide
Disclaimer: The specific compound "Irak4-IN-15" was not identifiable in the public scientific literature. This guide will focus on a closely related and well-documented potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, identified in a key publication as Compound 15 , also known as IRAK4-IN-4 . This compound serves as a representative example of a class of potent IRAK4 inhibitors.
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the potent IRAK4 inhibitor, Compound 15. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the molecule's development, including its mechanism of action, quantitative data, and detailed experimental protocols.
Introduction to IRAK4 and Its Role in Disease
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then initiates a phosphorylation cascade involving other IRAK family members, ultimately leading to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.
Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1] Therefore, the development of small molecule inhibitors targeting IRAK4 is a promising therapeutic strategy for these conditions.
Discovery of Compound 15 (IRAK4-IN-4)
The discovery of Compound 15 (IRAK4-IN-4) stemmed from a focused effort to identify novel, potent, and selective inhibitors of IRAK4. The research likely involved high-throughput screening of compound libraries to identify initial hits, followed by a structure-guided drug design and optimization process. This iterative approach, combining chemical synthesis, biological testing, and computational modeling, led to the identification of the chemical scaffold of Compound 15 and its subsequent refinement to achieve high potency and desirable pharmacokinetic properties.
Synthesis Pathway
The synthesis of Compound 15 (IRAK4-IN-4) involves a multi-step chemical process. While the exact, detailed reaction conditions and yields would be found in the primary scientific literature, a general synthetic route can be outlined based on common organic chemistry principles for the synthesis of similar heterocyclic compounds. The synthesis would likely involve the construction of a core heterocyclic ring system, followed by the sequential addition of various functional groups to arrive at the final molecular structure.
A detailed, step-by-step synthetic protocol would require access to the primary research article, which was not available in the provided search results.
Quantitative Biological Data
The biological activity of Compound 15 (IRAK4-IN-4) has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this inhibitor.
| Parameter | Value | Description |
| IRAK4 IC50 | 2.8 nM | The half-maximal inhibitory concentration against IRAK4, indicating high potency. |
| cGAS IC50 | 2.1 nM | The half-maximal inhibitory concentration against cyclic GMP-AMP synthase, indicating potential off-target activity. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments typically used in the characterization of kinase inhibitors like Compound 15.
IRAK4 Kinase Inhibition Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.
Principle: The assay measures the phosphorylation of a substrate by the IRAK4 enzyme in the presence of ATP. The amount of phosphorylation is quantified, and the inhibition by the test compound is determined.
General Protocol:
-
Reagents: Recombinant human IRAK4 enzyme, kinase buffer (containing buffer salts, MgCl₂, and DTT), ATP, and a suitable substrate (e.g., a peptide or protein substrate like Myelin Basic Protein).
-
Procedure: a. The test compound (e.g., Compound 15) is serially diluted to various concentrations. b. The IRAK4 enzyme is pre-incubated with the test compound in the kinase buffer. c. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. d. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). e. The reaction is stopped by the addition of a stop solution (e.g., EDTA). f. The amount of phosphorylated substrate is quantified using a suitable detection method, such as:
- Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
- Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.
- Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assays
Cellular assays are essential to determine the effect of the inhibitor in a more physiologically relevant context.
Principle: These assays measure the inhibition of IRAK4-mediated signaling pathways in cells.
Example Protocol (LPS-induced cytokine production in THP-1 cells):
-
Cell Line: THP-1 cells (a human monocytic cell line) are commonly used as they express TLRs and respond to LPS.
-
Procedure: a. THP-1 cells are seeded in a multi-well plate and may be differentiated into macrophage-like cells using PMA. b. The cells are pre-treated with various concentrations of the test compound for a specific duration. c. The cells are then stimulated with Lipopolysaccharide (LPS), a TLR4 agonist, to activate the IRAK4 signaling pathway. d. After an incubation period, the cell culture supernatant is collected. e. The concentration of a downstream pro-inflammatory cytokine, such as TNF-α or IL-6, in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of cytokine inhibition against the inhibitor concentration.
Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: IRAK4 Signaling Pathway and the inhibitory action of Compound 15.
References
The Critical Role of IRAK4 Inhibition in Modulating Innate Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a cornerstone of the innate immune system, serving as a critical kinase and scaffold protein downstream of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling. Its central role in orchestrating inflammatory responses has positioned it as a prime therapeutic target for a spectrum of autoimmune and inflammatory diseases. This technical guide provides an in-depth exploration of the function of IRAK4 and the impact of its inhibition on innate immune pathways. We will delve into the mechanism of action of IRAK4 inhibitors, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the intricate signaling cascades modulated by these targeted therapies. While this guide focuses on the broader implications of IRAK4 inhibition, specific data points are drawn from studies of various IRAK4-targeting molecules to illustrate the therapeutic potential.
Introduction to IRAK4 and its Role in Innate Immunity
The innate immune system provides the first line of defense against invading pathogens. This response is initiated by pattern recognition receptors (PRRs), including the TLRs and IL-1Rs, which recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon ligand binding, these receptors recruit adaptor proteins, most notably Myeloid differentiation primary response 88 (MyD88), to form a signaling complex known as the Myddosome.[3][4]
IRAK4 is a serine/threonine kinase that is a central component of the Myddosome.[4][5] It is considered the "master IRAK" as its presence and kinase activity are absolutely essential for the downstream signaling cascade.[5] IRAK4 possesses a dual function:
-
Kinase Activity: IRAK4 autophosphorylates and then phosphorylates other members of the IRAK family, such as IRAK1, initiating a phosphorylation cascade.[2][4][6] This kinase activity is crucial for the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which drive the transcription of pro-inflammatory cytokines and chemokines.[4][7][8]
-
Scaffold Function: IRAK4 acts as a scaffold within the Myddosome, facilitating the recruitment and interaction of other signaling molecules.[1][3][9] This scaffolding role is critical for the proper assembly and stability of the signaling complex.[3]
Dysregulation of IRAK4 signaling is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.[1][10] Consequently, the development of small molecule inhibitors and degraders targeting IRAK4 has emerged as a promising therapeutic strategy.[1][10]
Mechanism of Action of IRAK4 Inhibitors
IRAK4 inhibitors are small molecules designed to bind to the ATP-binding pocket of the IRAK4 kinase domain, thereby preventing its catalytic activity.[10] By blocking the phosphorylation of downstream substrates, these inhibitors effectively interrupt the TLR/IL-1R signaling cascade. This leads to a reduction in the production of key inflammatory mediators such as TNF-α, IL-6, and IL-1β.[10]
More recently, a new class of IRAK4-targeting therapeutics, known as degraders (e.g., KT-474), has been developed. These heterobifunctional molecules not only inhibit the kinase function but also induce the degradation of the entire IRAK4 protein via the ubiquitin-proteasome system.[11][12][13] This dual mechanism of action, targeting both the kinase and scaffolding functions of IRAK4, offers the potential for a more profound and sustained suppression of inflammatory signaling.[13]
Quantitative Data on IRAK4 Inhibition
The following tables summarize key quantitative data from preclinical studies investigating the effects of IRAK4 inhibition and degradation.
Table 1: In Vitro Inhibition of Cytokine Production
| Cell Type | Stimulus | Inhibitor/Degrader | Concentration | Cytokine Inhibition | Reference |
| Human PBMCs | LPS | IRAK4 Degrader (KT-474) | 50-200 mg (in vivo dose) | ≥95% reduction in IRAK4 protein | [14] |
| A549 cells | IL-1β (10 ng/mL) | IRAK4 Inhibitor | Dose-dependent | Inhibition of IL-6 production | [15] |
| Mouse Macrophages | LPS | Kinase-inactive IRAK4 | N/A | Reduced cytokine and chemokine production | [7][8] |
Table 2: In Vivo Efficacy in Animal Models of Inflammation
| Animal Model | Treatment | Dose | Key Finding | Reference |
| Mouse model of Alzheimer's disease | Loss of IRAK4 kinase activity | N/A | Decreased Aβ levels and amyloid plaque burden | [16] |
| Mouse models of Atherosclerosis and Rheumatoid Arthritis | Loss of IRAK4 kinase activity | N/A | Disease progression implicated | [16] |
| Antigen-induced arthritis (AIA) and serum transfer-induced (K/BxN) arthritis in mice | Kinase-inactive knock-in IRAK4 | N/A | Complete resistance to arthritis | [6][16] |
| Lipopolysaccharide (LPS)-induced acute lung injury in mice | IRAK4 Degrader | Not specified | Amelioration of lung injury | [17] |
| IL-33 or IL-36 induced skin inflammation in mice | IRAK4 Degrader | Dose-dependent | Decreased ear thickness and cytokine levels | [18] |
| Experimental Autoimmune Encephalomyelitis (EAE) in mice | IRAK4 Degrader | Not specified | Significantly reduced disease scores | [18] |
Experimental Protocols
In Vitro IRAK4 Kinase Assay
This protocol outlines a general procedure for measuring IRAK4 kinase activity, which can be adapted for screening inhibitors.
Objective: To quantify the enzymatic activity of IRAK4 and assess the potency of inhibitory compounds.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[19]
-
ATP
-
Substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)[20][21]
-
Test inhibitor (e.g., IRAK4-IN-15)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system[20][22]
-
96-well plates
Procedure:
-
Prepare a serial dilution of the test inhibitor in kinase buffer.
-
In a 96-well plate, add the test inhibitor dilutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Add the IRAK4 enzyme to all wells except the negative control.
-
Add the substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[20]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Assay for IRAK1 Activation
This protocol describes a method to assess the functional engagement of IRAK4 inhibitors in a cellular context by measuring the activation of its direct downstream target, IRAK1.
Objective: To determine the effect of IRAK4 inhibitors on the phosphorylation of IRAK1 in response to TLR/IL-1R stimulation.
Materials:
-
Human cell line expressing IRAK4 and IRAK1 (e.g., THP-1 monocytes or A549 cells)[15][23]
-
Cell culture medium
-
TLR agonist (e.g., LPS) or IL-1β[15]
-
Test inhibitor
-
Lysis buffer
-
Antibodies for immunoprecipitation (anti-IRAK1) and western blotting (anti-phospho-IRAK1, anti-IRAK1)
-
Protein G beads
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with a TLR agonist or IL-1β for a short period (e.g., 15-30 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Immunoprecipitate IRAK1 from the cell lysates using an anti-IRAK1 antibody and protein G beads.[24]
-
Wash the beads and elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-phospho-IRAK1 antibody to detect the activated form of IRAK1.
-
Strip and re-probe the membrane with an anti-IRAK1 antibody to determine the total amount of immunoprecipitated IRAK1.
-
Analyze the band intensities to determine the effect of the inhibitor on IRAK1 phosphorylation.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving IRAK4 and the points of intervention for IRAK4 inhibitors.
Caption: TLR/IL-1R signaling cascade leading to inflammation.
Caption: Workflow for cellular IRAK1 activation assay.
Conclusion
IRAK4 is an indispensable kinase and scaffold protein in the innate immune response, making it a highly attractive target for therapeutic intervention in a wide range of inflammatory and autoimmune disorders. The inhibition of IRAK4, and more recently its targeted degradation, has demonstrated significant potential in preclinical models to suppress the production of pro-inflammatory cytokines and ameliorate disease pathology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding of IRAK4 biology and develop novel therapies targeting this critical signaling node. Further research into the nuances of IRAK4 signaling and the long-term effects of its inhibition will be crucial for the successful clinical translation of these promising therapeutic strategies.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 14. researchgate.net [researchgate.net]
- 15. tgtherapeutics.com [tgtherapeutics.com]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Impact of IRAK4 Inhibition on the Myddosome Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Myddosome, a critical signaling hub in innate immunity, orchestrates inflammatory responses downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Central to its function is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a protein with a dual role as both a kinase and a scaffold. This technical guide provides an in-depth analysis of the effect of IRAK4 inhibition on the Myddosome complex, with a focus on the mechanistic implications for drug development. While specific public data for the compound Irak4-IN-15 is not available, this document will utilize data from well-characterized IRAK4 inhibitors to illustrate the principles of targeting this key inflammatory mediator.
The Myddosome Signaling Pathway
Upon activation of TLRs or IL-1Rs, a multi-protein complex known as the Myddosome assembles in the cytoplasm.[1][2] This process is initiated by the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88 then recruits IRAK4, which in turn recruits other members of the IRAK family, such as IRAK1 and IRAK2, to form the core Myddosome structure.[1] This assembly acts as a platform for downstream signaling, leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[2]
The Dual Role of IRAK4 in the Myddosome
IRAK4's function within the Myddosome is twofold:
-
Scaffolding Function: The death domain (DD) of IRAK4 is essential for its interaction with MyD88 and the subsequent recruitment of IRAK1/2, forming the stable Myddosome complex.[2] This scaffolding role is critical for the initial assembly of the signaling platform. Studies have shown that the kinase activity of IRAK4 is not required for Myddosome assembly itself.[2][3]
-
Kinase Activity: Upon recruitment to the Myddosome, IRAK4 undergoes trans-autophosphorylation, leading to its activation.[4] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that ultimately results in the production of inflammatory cytokines.[5] While not essential for Myddosome assembly, IRAK4's kinase activity is crucial for the full inflammatory response.[2][6]
The Effect of IRAK4 Inhibition on the Myddosome Complex
Inhibitors of IRAK4 can be broadly categorized into those that target its kinase activity and those that induce its degradation (e.g., PROTACs).
Kinase Inhibition
Small molecule inhibitors that target the ATP-binding site of IRAK4's kinase domain prevent the phosphorylation of IRAK1 and subsequent downstream signaling. This leads to a significant reduction in the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[5][7]
Interestingly, studies have shown that inhibiting IRAK4's kinase activity can stabilize the Myddosome complex.[2][3] This suggests that the kinase activity of IRAK4 may play a role in the disassembly of the complex, and its inhibition leads to a prolonged but inactive Myddosome. While NF-κB and MAPK activation may be only minimally affected by kinase inhibition alone, the critical cytokine response is ablated.[2][3]
IRAK4 Degradation
Targeted degradation of IRAK4, for instance through the use of Proteolysis Targeting Chimeras (PROTACs), offers a distinct advantage by eliminating both the kinase and scaffolding functions of the protein.[8] This approach not only blocks the kinase-dependent signaling but also prevents the formation of the Myddosome complex altogether. Consequently, IRAK4 degraders have been shown to be more effective at blocking the entire inflammatory cascade, including NF-κB activation, compared to kinase inhibitors alone.[9]
Quantitative Data on IRAK4 Inhibitors
The following tables summarize publicly available data for well-characterized IRAK4 inhibitors, which can serve as a reference for the expected potency and cellular activity of a compound like this compound.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 | Cell-based | [10] |
| IRAK4 | 2.4 | PBMC assay | [10] | |
| IRAK4-IN-1 | IRAK4 | 7 | Biochemical | [11] |
| BAY1834845 (Zabedosertib) | IRAK4 | 3.4 | Biochemical | [12] |
| BAY1830839 | IRAK4 | 3.0 | Biochemical | [12] |
Table 1: Biochemical and Cellular Potency of Select IRAK4 Inhibitors.
| Compound | Cell Type | Stimulant | Cytokine Measured | IC50 (nM) | Reference |
| Zimlovisertib (PF-06650833) | Rat | LPS | TNF-α | 2.1 (free plasma conc.) | [10] |
| BAY1834845 (Zabedosertib) | THP-1 cells | LPS | TNF-α | 2.3 (μM) | [13] |
Table 2: Inhibition of Cytokine Production by Select IRAK4 Inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of IRAK4 inhibitors on the Myddosome complex.
IRAK4 Kinase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified IRAK4.
Protocol:
-
Reagents:
-
Recombinant human IRAK4 enzyme.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).
-
ATP.
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate).
-
Test compound (e.g., this compound) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, IRAK4 enzyme, and the substrate.
-
Add the test compound at a range of concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced or substrate phosphorylated using a suitable detection method.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for Inhibition of Cytokine Production
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cellular context.
Protocol:
-
Cell Culture:
-
Use a relevant cell line (e.g., human THP-1 monocytes or primary peripheral blood mononuclear cells (PBMCs)).
-
-
Reagents:
-
Cell culture medium.
-
Stimulant (e.g., Lipopolysaccharide (LPS) for TLR4 activation or IL-1β for IL-1R activation).
-
Test compound at various concentrations.
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with the test compound at different concentrations for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate ligand (e.g., LPS or IL-1β).
-
Incubate the cells for a period sufficient to induce cytokine production (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production and determine the IC50 value.
-
Myddosome Assembly Assay (Co-immunoprecipitation)
This assay is used to determine if a compound affects the interaction between key components of the Myddosome complex.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound and/or stimulant.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody targeting one of the Myddosome components (e.g., anti-MyD88).
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against other Myddosome components (e.g., anti-IRAK4) to detect co-immunoprecipitated proteins.
-
Conclusion
IRAK4 is a validated and highly attractive target for the development of therapeutics for a range of inflammatory diseases. A thorough understanding of its dual roles within the Myddosome complex is crucial for designing effective inhibitors. While kinase inhibitors can effectively block cytokine production, the development of IRAK4 degraders presents a promising strategy to abrogate both the signaling and scaffolding functions of IRAK4, potentially leading to superior therapeutic outcomes. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel IRAK4-targeting compounds like this compound, enabling a deeper understanding of their mechanism of action and therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IRAK4 Dimerization and Trans-autophosphorylation are Induced by Myddosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ard.bmj.com [ard.bmj.com]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kymeratx.com [kymeratx.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Profile of IRAK4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator of the innate immune system. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Given its crucial role in inflammatory processes, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers. The development of potent and selective IRAK4 inhibitors is a key focus in drug discovery. A critical aspect of this development is understanding the kinase selectivity profile of these inhibitors to ensure their specificity and minimize off-target effects. This technical guide provides an in-depth overview of the kinase selectivity of IRAK4 inhibitors, using the well-characterized clinical candidate PF-06650833 (Zimlovisertib) as a representative example, due to the lack of publicly available data for "Irak4-IN-15".
Introduction to IRAK4 and Its Signaling Pathway
IRAK4 is a key mediator in the MyD88-dependent signaling pathway, which is activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.[1][2]
IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Kinase Selectivity Profile of PF-06650833 (Zimlovisertib)
PF-06650833 (Zimlovisertib) is a potent and selective inhibitor of IRAK4 that has been evaluated in clinical trials.[1][3] Its selectivity has been characterized against a broad panel of kinases to determine its on-target and off-target activities.
Data Presentation
The following tables summarize the inhibitory activity of PF-06650833 against IRAK4 and a selection of other kinases.
Table 1: Potency of PF-06650833 against IRAK4
| Assay Type | Target | IC50 (nM) |
| Enzymatic Assay | IRAK4 | 0.2[2][4] |
| Cell-based Assay (PBMC) | IRAK4 | 2.4[4] |
| Human Whole Blood Assay | IRAK4 | 8.8[1] |
Table 2: Selectivity Profile of PF-06650833 against a Panel of Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. IRAK4 (Enzymatic) |
| IRAK4 | 0.2 [2][4] | 1 |
| IRAK1 | ~1,400 | ~7,000[1] |
| MNK2 | >70% inhibition at 200 nM[2] | - |
| LRRK2 | >70% inhibition at 200 nM[2] | - |
| CLK4 | >70% inhibition at 200 nM[2] | - |
| CK1γ1 | >70% inhibition at 200 nM[2] | - |
| PIM1 | 12% inhibition at 1 µM[5] | - |
Note: A study identified 12 kinases, in addition to IRAK4, with IC50 values below 1 µM in an ActivX ATP occupancy assay.[1]
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile involves a variety of biochemical and cellular assays. These assays are crucial for understanding the inhibitor's mechanism of action and potential for off-target effects.
Biochemical Assays
Biochemical assays directly measure the interaction between the inhibitor and a purified kinase enzyme.
-
Radiometric Assays: Considered the "gold standard," these assays measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate. The amount of incorporated radioactivity is inversely proportional to the inhibitor's potency.
-
Fluorescence-Based Assays: These methods, such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), use fluorescently labeled substrates or antibodies to detect phosphorylation events. They offer a non-radioactive alternative with high-throughput capabilities.
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The signal intensity correlates with kinase activity.
-
Binding Assays: These assays, such as the ActivX ATP occupancy assay, measure the ability of an inhibitor to compete with a labeled probe that binds to the ATP-binding site of the kinase. This provides a direct measure of target engagement.[1]
Cellular Assays
Cellular assays assess the inhibitor's activity in a more physiologically relevant context, within intact cells.
-
Target Engagement Assays: Techniques like the NanoBRET™ assay measure the binding of an inhibitor to its target kinase within living cells in real-time.
-
Phosphorylation Detection: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of downstream substrates of the target kinase in inhibitor-treated cells.
-
Functional Cellular Assays: These assays measure the downstream biological consequences of kinase inhibition, such as the production of cytokines (e.g., TNF-α, IL-6) in response to a stimulus. For example, the potency of PF-06650833 was assessed by measuring its ability to inhibit TNF release in peripheral blood mononuclear cells (PBMCs) stimulated with the TLR7/8 agonist R848.[1][6]
Kinase Selectivity Profiling Workflow
Caption: A generalized workflow for kinase selectivity profiling.
Conclusion
The kinase selectivity profile is a cornerstone in the development of safe and effective kinase inhibitors. As demonstrated with the representative compound PF-06650833 (Zimlovisertib), a thorough evaluation using a combination of biochemical and cellular assays is essential to characterize the potency and specificity of an IRAK4 inhibitor. While "this compound" remains uncharacterized in public literature, the principles and methodologies outlined in this guide provide a robust framework for the assessment of any novel IRAK4 inhibitor. This detailed understanding of on-target and off-target activities is critical for advancing promising candidates through preclinical and clinical development for the treatment of inflammatory and autoimmune diseases.
References
- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of IRAK4 Inhibition on Pro-inflammatory Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document details the impact of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition on the production of pro-inflammatory cytokines, with a focus on the underlying signaling pathways and experimental methodologies for assessment.
Introduction to IRAK4 and its Role in Inflammation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response.[1][2] It functions as a critical signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][3] Upon activation by pathogen-associated molecular patterns (PAMPs) or endogenous danger signals, TLRs and IL-1Rs recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4.[3][4] Activated IRAK4 initiates a signaling cascade that culminates in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] These transcription factors then drive the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][6]
Given its central role in orchestrating inflammatory responses, IRAK4 has emerged as a key therapeutic target for a variety of autoimmune and inflammatory diseases.[1][3] Small molecule inhibitors of IRAK4 are designed to block its kinase activity, thereby attenuating the downstream signaling and subsequent production of pro-inflammatory cytokines.[1] This guide will explore the effects of IRAK4 inhibition, using representative data from potent inhibitors to illustrate the therapeutic potential of targeting this kinase.
IRAK4 Signaling Pathway Leading to Cytokine Production
The activation of IRAK4 and the subsequent signaling cascade leading to pro-inflammatory cytokine production is a well-orchestrated process. The following diagram illustrates this critical pathway.
Quantitative Effects of IRAK4 Inhibition on Cytokine Production
Table 1: In Vitro Kinase Inhibitory Activity of PF-06650833
| Target | IC50 (nM) |
| IRAK4 | 0.52 |
Data sourced from studies on PF-06650833, a potent IRAK4 inhibitor, and is representative of the activity of this class of compounds.[7]
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion in LPS-stimulated Human PBMCs by IRAK4 Inhibitors
| Cytokine | Inhibitor | Concentration (nM) | % Inhibition |
| IL-1β | PF-06650833 | 500 | > 80% |
| IFN-γ | PF-06650833 | 500 | > 80% |
| TNF-α | PF-06650833 | 500 | > 80% |
| IL-17 | PF-06650833 | 500 | > 80% |
This table presents representative data on the significant reduction in the secretion of key pro-inflammatory cytokines upon treatment with an IRAK4 inhibitor in a cellular context.[7]
Experimental Protocols for Assessing IRAK4 Inhibitor Efficacy
To evaluate the effect of an IRAK4 inhibitor on pro-inflammatory cytokine production, a robust and reproducible experimental protocol is essential. The following is a detailed methodology for a cell-based assay.
4.1. Objective
To determine the in vitro efficacy of an IRAK4 inhibitor (e.g., IRAK4-IN-15 or a representative compound like PF-06650833) in suppressing the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
4.2. Materials
-
Cells: Cryopreserved human PBMCs
-
Reagents:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Ficoll-Paque PLUS for PBMC isolation (if starting from whole blood)
-
Lipopolysaccharide (LPS) from E. coli
-
IRAK4 inhibitor (e.g., this compound) dissolved in DMSO
-
DMSO (vehicle control)
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
-
Equipment:
-
96-well cell culture plates
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
ELISA plate reader
-
Micropipettes and sterile tips
-
4.3. Experimental Workflow Diagram
4.4. Step-by-Step Procedure
-
Cell Culture:
-
Thaw cryopreserved human PBMCs in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube and slowly add pre-warmed RPMI-1640 medium.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 2 x 10^6 cells/mL in RPMI-1640 medium.
-
-
Cell Plating:
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the IRAK4 inhibitor in RPMI-1640 medium. The final concentration of DMSO should be kept below 0.1%.
-
Add 50 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS in RPMI-1640 medium.
-
Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL.
-
For the unstimulated control wells, add 50 µL of RPMI-1640 medium without LPS.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement by ELISA:
-
After incubation, centrifuge the 96-well plate at a low speed to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for each kit.[8][9] This typically involves the following steps:
-
Coating the ELISA plate with a capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the absorbance values of the known standards.
-
Determine the concentration of each cytokine in the experimental samples by interpolating from the standard curve.
-
Calculate the percentage inhibition of cytokine production for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value for the IRAK4 inhibitor for each cytokine by plotting the percentage inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Conclusion
The inhibition of IRAK4 presents a compelling therapeutic strategy for mitigating the excessive pro-inflammatory cytokine production that drives many autoimmune and inflammatory diseases. The data and methodologies presented in this guide provide a framework for understanding and evaluating the efficacy of IRAK4 inhibitors like this compound. Through the use of robust in vitro cellular assays, researchers can quantify the potent suppressive effects of these inhibitors on key cytokines such as TNF-α, IL-6, and IL-1β, thereby advancing the development of novel anti-inflammatory therapies.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. Inhibition of IRAK4 kinase activity improves ethanol-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Scaffolding Versus Kinase Inhibition of IRAK4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling.[1][2] It is essential for signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both of which are pivotal in initiating inflammatory responses.[1][2][3] IRAK4 possesses two distinct and crucial functions: a kinase activity that phosphorylates downstream substrates and a scaffolding function that facilitates the assembly of a larger signaling complex known as the Myddosome.[4][5] This dual functionality has made IRAK4 an attractive therapeutic target for a host of inflammatory and autoimmune diseases. However, the relative importance of its kinase versus scaffolding activities has been a subject of intense investigation, with growing evidence suggesting that targeting the scaffolding function may offer a more comprehensive therapeutic benefit than solely inhibiting its kinase activity.[4][5][6] This guide provides a detailed examination of the two roles of IRAK4, comparing and contrasting the methodologies used to investigate each function and the outcomes of their respective inhibition.
The Dual Roles of IRAK4 in TLR/IL-1R Signaling
Upon ligand binding to a TLR or IL-1R, the adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited to the receptor's intracellular Toll/Interleukin-1 receptor (TIR) domain.[1][2] MyD88 then recruits IRAK4, initiating the formation of the Myddosome, a helical signaling complex.[7][8]
Scaffolding Function: IRAK4's primary role in this context is to act as a scaffold, bridging the interaction between MyD88 and other IRAK family members, namely IRAK1 and IRAK2.[5][8] This assembly is a prerequisite for downstream signaling. The structural integrity of the Myddosome, orchestrated by IRAK4, is essential for bringing the downstream signaling components into close proximity for activation.[7]
Kinase Function: Once the Myddosome is assembled, the kinase activity of IRAK4 becomes crucial.[9] IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2.[2] This phosphorylation event activates IRAK1's kinase activity and leads to its autophosphorylation.[2] The activated IRAK1 then dissociates from the complex and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[3][10] This interaction leads to the activation of downstream pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines and chemokines.[3][11]
Below is a diagram illustrating the IRAK4-mediated signaling pathway.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. IRAK-4 kinase activity is required for IRAK-4-dependent innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Targets of IRAK4 Inhibitors Beyond IRAK4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the off-target cellular profile of the potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, IRAK4-IN-28. While highly selective for IRAK4, comprehensive screening has revealed its interaction with other kinases. Understanding this off-target profile is critical for the precise interpretation of experimental results and for the strategic development of IRAK4-targeted therapies.
Data Presentation: Off-Target Kinase Profile of IRAK4-IN-28
The following table summarizes the quantitative data on the inhibitory activity of IRAK4-IN-28 against its primary target, IRAK4, and its identified off-target kinases. The data is derived from a kinome scan of 275 kinases.
| Target | Potency (IC50) | Assay Type | Notes |
| IRAK4 | 5 nM | Enzymatic Assay | Primary Target |
| IRAK1 | - | - | Also a member of the IRAK family; inhibition is often observed with IRAK4 inhibitors.[1] |
| CLK2 | 5 nM | Concentration Response | Off-Target |
| Haspin (GSG2) | 4 nM | Concentration Response | Off-Target |
| CLK4 | 8 nM | Concentration Response | Off-Target |
| CLK1 | 50 nM | Concentration Response | Off-Target |
A kinome scan for AZ1495 (associated with IRAK4-IN-28) at a concentration of 0.1 μM against 275 kinases indicated that in addition to IRAK4, 4 other kinases showed greater than 75% inhibition, and 8 kinases showed greater than 50% inhibition. The confirmed off-targets with concentration-response data are listed above.[1]
Experimental Protocols
A detailed methodology for the key experiments cited is provided below to ensure reproducibility and a clear understanding of the data's context.
Kinome Selectivity Assay (Millipore Kinome Selectivity Profile)
-
Objective: To determine the selectivity of a compound against a broad panel of kinases.
-
Methodology:
-
The compound of interest (in this case, AZ1495 associated with IRAK4-IN-28) is tested at a fixed concentration (e.g., 0.1 μM) against a panel of purified kinases (e.g., 275 kinases).
-
The enzymatic activity of each kinase is measured in the presence and absence of the compound. ATP is included in the reaction at or near its Km for each kinase.
-
The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of the compound to the control (DMSO).
-
Hits, defined as kinases exceeding a certain inhibition threshold (e.g., >50% or >75%), are identified.[1]
-
-
Follow-up Concentration-Response Assays:
-
For the identified hits, a full dose-response curve is generated by testing the compound at multiple concentrations.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a suitable model.
-
Enzymatic IC50 Determination for IRAK4
-
Objective: To quantify the potency of an inhibitor against its primary target.
-
Methodology:
-
Recombinant human IRAK4 enzyme is incubated with a specific substrate and ATP.
-
The inhibitor (IRAK4-IN-28) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical Toll-like Receptor (TLR) / Interleukin-1 Receptor (IL-1R) signaling pathway, highlighting the central role of IRAK4 and the downstream effectors.
Caption: TLR/IL-1R signaling pathway mediated by IRAK4.
Experimental Workflow Diagram
This diagram outlines the workflow for identifying and characterizing the off-target profile of a kinase inhibitor like IRAK4-IN-28.
Caption: Workflow for off-target kinase inhibitor profiling.
References
Structural Biology of Inhibitor Binding to IRAK4: A Technical Guide
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Its essential role in propagating inflammatory signals has positioned it as a high-value therapeutic target for a multitude of autoimmune diseases, inflammatory disorders, and certain cancers.[2][3] This guide provides an in-depth examination of the structural biology of IRAK4, with a specific focus on the binding mechanisms of small molecule inhibitors. We detail the key structural features of the IRAK4 kinase domain, summarize quantitative binding data for representative inhibitors, and provide comprehensive experimental protocols for characterizing these interactions. This document serves as a technical resource to facilitate the rational design and development of novel and selective IRAK4 inhibitors.
The IRAK4 Signaling Pathway
IRAK4 is the apical kinase in the MyD88-dependent signaling cascade.[1] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 through interactions between their respective death domains.[4][5] This initiates the assembly of a higher-order signaling complex known as the Myddosome.[6] Within the Myddosome, IRAK4, acting as both a scaffold and a kinase, phosphorylates IRAK1 or IRAK2.[6][7] Activated IRAK1 then dissociates from the complex and interacts with TRAF6, leading to the activation of downstream cascades, including the NF-κB and MAPK pathways, which culminate in the production of pro-inflammatory cytokines.[2][7]
Structural Features of the IRAK4 Kinase Domain
The kinase domain of IRAK4 adopts a canonical bilobed structure common to protein kinases, with an N-terminal lobe composed primarily of β-sheets and a C-terminal lobe that is predominantly α-helical.[1][5] The ATP-binding site is situated in the cleft between these two lobes.[5]
Key structural characteristics of IRAK4 that are crucial for inhibitor design include:
-
Tyrosine Gatekeeper: Unlike most kinases that have a threonine or methionine residue, IRAK4 possesses a bulky tyrosine (Tyr262) as its gatekeeper.[1][5][8] This residue sterically hinders access to a deep hydrophobic back pocket, making the design of type II inhibitors (which bind to the inactive DFG-out conformation) challenging but also presenting an opportunity for achieving selectivity.[4][5] The tyrosine gatekeeper interacts with a conserved glutamate (Glu233) on the αC helix, pulling the helix into an active conformation.[8]
-
Activation Loop: The conformation of the activation loop, particularly the "DFG" motif, dictates the kinase's activity state. Structures have been solved with IRAK4 in both the active "DFG-in" conformation and the inactive "DFG-out" conformation, revealing the conformational flexibility of this region and providing templates for designing different classes of inhibitors.[4]
-
Inhibitor Binding Site: Small molecule inhibitors typically occupy the ATP-binding pocket. The crystal structures of IRAK4 in complex with various inhibitors have revealed key hydrogen bonds and hydrophobic interactions with hinge region residues, the gatekeeper tyrosine, and other residues within the active site that are essential for potent binding.[8][9]
Quantitative Analysis of Inhibitor Binding
A range of small molecule inhibitors targeting IRAK4 have been developed and characterized. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical or cellular assays, or by the dissociation constant (Kd) in biophysical binding assays.
| Inhibitor Name | Quantitative Data | Assay Type / Method | Reference |
| PF-06650833 | IC50 = 0.52 nM | In vitro kinase assay | [10] |
| BAY 1834845 | IC50 = 3.55 nM | In vitro kinase assay | [10] |
| CA-4948 | IC50 < 50 nM | Biochemical Assay | [3] |
| BMS-986126 | IC50 = 5.3 nM | Biochemical Assay | [3] |
| Ponatinib | Kd = 26 nM (unphosphorylated) | LanthaScreen Eu Kinase Binding | [4][11] |
| HG-12-6 | Kd = 11 nM (unphosphorylated) | LanthaScreen Eu Kinase Binding | [4][11] |
| DW18134 | IC50 = 11.2 nM | In vitro kinase assay | [10] |
Note: The inhibitor "Irak4-IN-15" was not found in the surveyed literature. The compound IRAK4-IN-1 is mentioned, but specific quantitative binding or structural data for it was not available in the provided search results.[12][13] The data presented here are for other well-characterized IRAK4 inhibitors.
Experimental Protocols
Characterizing the binding of an inhibitor to IRAK4 involves a multi-step workflow encompassing protein production, structural determination, and biophysical/biochemical validation.
Recombinant IRAK4 Expression and Purification
This protocol provides a general method for obtaining pure, active IRAK4 kinase domain for subsequent studies, adapted from methodologies described in the literature.[4]
-
Gene Construct: The human IRAK4 kinase domain (residues ~155-460) is cloned into an expression vector (e.g., baculovirus transfer vector) with an N-terminal purification tag, such as a His-tag or GST-tag.
-
Expression System: The construct is expressed in an insect cell system, such as Spodoptera frugiperda (Sf9) cells, which provides appropriate post-translational modifications.
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, protease inhibitors) and lysed by sonication or microfluidization.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged protein). The column is washed extensively, and the protein is eluted using an appropriate agent (e.g., imidazole).
-
Tag Cleavage (Optional): If required, the purification tag is cleaved by incubation with a specific protease (e.g., TEV protease). A second affinity chromatography step is performed to remove the cleaved tag and protease.
-
Size-Exclusion Chromatography (SEC): The final purification step is performed using an SEC column (e.g., Superdex 200) equilibrated in a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This step separates the monomeric, active IRAK4 from aggregates.
-
Quality Control: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined by UV absorbance at 280 nm. The protein is then concentrated, flash-frozen in liquid nitrogen, and stored at -80°C.
IRAK4 Kinase Activity Assay (IC50 Determination)
This protocol describes a luminescent-based kinase assay to measure the inhibitory potency of a compound, based on the ADP-Glo™ kinase assay platform.[14]
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.
-
Substrate/ATP Mix: Prepare a solution in kinase buffer containing the desired kinase substrate (e.g., Myelin Basic Protein) and ATP (typically at its Km value, ~13.6 µM for IRAK4).[15]
-
IRAK4 Enzyme: Dilute the purified IRAK4 enzyme to the working concentration in kinase buffer.
-
Test Compound: Prepare serial dilutions of the inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the ADP generated by the kinase reaction into ATP by adding Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Biophysical Binding Assays (Kd Determination)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[17][18][19]
-
Sample Preparation:
-
Both the IRAK4 protein and the inhibitor must be in an identical, thoroughly degassed buffer (e.g., via dialysis) to minimize heat of dilution effects.
-
The IRAK4 protein (typically 10-50 µM) is placed in the sample cell of the calorimeter.
-
The inhibitor (typically 10-20 fold higher concentration than the protein) is loaded into the injection syringe.
-
-
Titration:
-
The instrument maintains a constant temperature. The inhibitor is injected into the protein solution in a series of small, precisely measured aliquots (e.g., 2-5 µL).
-
After each injection, the heat change upon binding is measured relative to a reference cell.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., single-site binding) to extract the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[20]
-
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association rate, k_on; dissociation rate, k_off) and affinity (Kd).[21][22]
-
Chip Preparation:
-
IRAK4 protein is immobilized onto the surface of a sensor chip (e.g., CM5 chip) via amine coupling or using an affinity tag (e.g., anti-His antibody capture). One flow cell is typically left blank or immobilized with a control protein to serve as a reference.
-
-
Binding Measurement:
-
A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.
-
The inhibitor (analyte) is prepared in a series of concentrations in the running buffer and injected over the surface for a defined period (association phase).
-
The inhibitor solution is then replaced with running buffer, and the dissociation of the complex is monitored (dissociation phase).
-
-
Data Analysis:
-
The binding response, measured in Resonance Units (RU), is plotted against time to generate sensorgrams.
-
The association and dissociation curves are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants, k_on and k_off.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio k_off / k_on.
-
Conclusion
The structural and functional characterization of the IRAK4 kinase is paramount for the development of targeted therapeutics. Detailed understanding of the unique features of its active site, such as the tyrosine gatekeeper, and its conformational dynamics provides a solid foundation for the structure-based design of potent and selective inhibitors. The experimental workflows outlined in this guide, from protein production to quantitative binding and structural analysis, represent a robust framework for evaluating and optimizing novel chemical matter against this key inflammatory target. The continued application of these techniques will undoubtedly accelerate the discovery of next-generation IRAK4 inhibitors for the treatment of human diseases.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. rcsb.org [rcsb.org]
- 9. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. promega.com [promega.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Isothermal titration calorimetry (ITC) - Physiological Chemistry - LMU Munich [physiolchemie.abi.med.uni-muenchen.de]
- 18. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 19. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 22. japtamers.co.uk [japtamers.co.uk]
The Critical Role of IRAK4 in Inflammatory and Oncological Pathways: A Technical Guide to Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Published: November 11, 2025
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a pivotal node in innate immunity signaling, orchestrating inflammatory responses downstream of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1Rs). Its central role in propagating signals that lead to the activation of key transcription factors such as NF-κB and AP-1 has implicated IRAK4 in a wide spectrum of diseases, ranging from autoimmune and inflammatory disorders to various cancers. Consequently, the development of potent and selective IRAK4 inhibitors has become a significant focus of therapeutic research. This technical guide provides a comprehensive overview of the pharmacological properties of novel IRAK4 inhibitors, presenting key preclinical and clinical data, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Introduction: IRAK4 as a Therapeutic Target
IRAK4 is a serine/threonine kinase that functions as an essential upstream kinase in the TLR/IL-1R signaling cascade.[1][2] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via its death domain.[3][4] This proximity induces IRAK4 dimerization and autophosphorylation, leading to its activation.[5] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of NF-κB and MAPK pathways, driving the expression of pro-inflammatory cytokines and chemokines.[6][7]
Given its critical role, inhibition of IRAK4 presents an attractive therapeutic strategy for a multitude of diseases. In autoimmune diseases such as rheumatoid arthritis and lupus, dysregulated TLR and IL-1R signaling contributes to chronic inflammation and tissue damage.[8][9] In oncology, particularly in hematological malignancies, mutations in MyD88 or overexpression of IRAK4 can lead to constitutive activation of pro-survival pathways.[10][11]
Novel therapeutic agents targeting IRAK4 include both small molecule kinase inhibitors that competitively bind to the ATP-binding site and proteolysis-targeting chimeras (PROTACs) that induce its degradation.[2][12] This guide will delve into the pharmacological characteristics of several of these promising molecules.
Pharmacological Properties of Novel IRAK4 Inhibitors
A number of novel IRAK4 inhibitors have shown promise in preclinical and clinical development. Their potency is typically characterized by the half-maximal inhibitory concentration (IC50) in various assays. The following tables summarize the available quantitative data for several key compounds.
| Compound Name(s) | Alias(es) | Target Disease(s) | IC50 (nM) - Kinase Assay | IC50 (nM) - Cell-Based Assay | Reference(s) |
| Zimlovisertib | PF-06650833 | Rheumatoid Arthritis, Lupus | 0.52 | 2.4 (PBMC) | [4][13] |
| Emavusertib | CA-4948 | Hematologic Malignancies | 57 | < 50 | [13][14] |
| Zabedosertib | BAY 1834845 | Immune-mediated Inflammatory Diseases | 3.55 | - | [4][13] |
| BMS-986126 | - | Lupus | 5.3 | - | [14][15] |
| AS2444697 | - | Chronic Kidney Disease | 21 | - | [6][16] |
| Compound 42 | - | Inflammatory/Autoimmune Disorders | 8.9 | - | [17] |
| DW18134 | - | Autoimmune Diseases | 11.2 | - | [4] |
| Compound Name | Alias(es) | Mechanism | DC50 (nM) | Dmax (%) | Reference(s) |
| KT-474 | KYM-001 | PROTAC Degrader | 0.88 | 101 | [11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the efficacy of IRAK4 inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their characterization.
IRAK4 Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway initiated by TLR and IL-1R activation.
Experimental Workflow for IRAK4 Inhibitor Characterization
The characterization of novel IRAK4 inhibitors typically follows a multi-step workflow, from initial biochemical screening to in vivo efficacy studies.
References
- 1. Pristane-Induced Lupus Model [bio-protocol.org]
- 2. chondrex.com [chondrex.com]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. File:Signalling of IRAK4.png - Wikimedia Commons [commons.wikimedia.org]
- 10. rivm.nl [rivm.nl]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. promega.com [promega.com]
- 13. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Induced Murine Models of Systemic Lupus Erythematosus | Springer Nature Experiments [experiments.springernature.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assays with an IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response.[1][2][3] It functions as a critical component of the signaling cascade downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4][5] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[3][5] Dysregulation of IRAK4 activity has been implicated in various inflammatory and autoimmune diseases, as well as in certain cancers, making it a compelling target for therapeutic intervention.
These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the potency of IRAK4 inhibitors, using "IRAK4-IN-15" as a representative test compound. The protocol is designed to be adaptable for screening and characterizing novel IRAK4 inhibitors.
IRAK4 Signaling Pathway
The IRAK4 signaling pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or by the binding of IL-1 family cytokines to their receptors. This ligand binding event leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 to the receptor complex, forming the Myddosome.[3][6] Within this complex, IRAK4 becomes activated through autophosphorylation and then phosphorylates IRAK1.[5][7] Activated IRAK1 recruits and activates TRAF6, an E3 ubiquitin ligase, which then activates the TAK1 complex. TAK1, in turn, activates the IKK complex and MAP kinases (p38 and JNK), leading to the activation of NF-κB and AP-1, respectively, and subsequent transcription of inflammatory genes.
Caption: IRAK4 Signaling Pathway.
Quantitative Data for Selected IRAK4 Inhibitors
The following table summarizes the in vitro potency of several known IRAK4 inhibitors. This data can serve as a reference for comparing the activity of new compounds like this compound.
| Compound Name | IC50 (nM) | Assay Type | Reference |
| IRAK4-IN-4 | 2.8 | Biochemical | [1] |
| PF-06650833 (Zimlovisertib) | 0.2 | Cell-based | [1] |
| PF-06650833 (Zimlovisertib) | 2.4 | PBMC assay | [1] |
| BAY 1834845 (Zabedosertib) | 3.55 | Biochemical | [1] |
| GLPG4471 | 1.7 | Biochemical | [1] |
| DW18134 | 11.2 | Biochemical | [8] |
| Compound 13 | 400 | Biochemical | [4] |
| Compound 15 | 19 | Biochemical | [5] |
Experimental Protocol: In Vitro Kinase Assay for this compound
This protocol describes a generic, adaptable method for determining the in vitro inhibitory activity of a test compound (this compound) against recombinant human IRAK4 kinase. The assay measures the phosphorylation of a substrate peptide by IRAK4, and the reduction in phosphorylation in the presence of the inhibitor is quantified to determine its IC50 value. A common method for detection is the use of an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9]
Materials:
-
Recombinant human IRAK4 (GST-tagged)
-
Kinase Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound (or other test inhibitor) dissolved in DMSO
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Experimental Workflow Diagram:
Caption: In Vitro Kinase Assay Workflow.
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer.
-
Prepare a stock solution of this compound in 100% DMSO. From this stock, create a serial dilution series of the inhibitor at 100-fold the desired final concentrations. Then, dilute this series 10-fold in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the ATP solution in Kinase Assay Buffer at a concentration twice the desired final concentration.
-
Prepare the substrate solution in Kinase Assay Buffer at a concentration twice the desired final concentration.
-
Prepare the recombinant IRAK4 enzyme solution in Kinase Assay Buffer at a concentration twice the desired final concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of a 96-well plate.
-
Add 10 µL of the IRAK4 enzyme solution to each well.
-
For the negative control ("no enzyme" control), add 10 µL of Kinase Assay Buffer without the enzyme.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from the "no enzyme" control wells) from all other readings.
-
The luminescence signal is inversely proportional to the amount of ADP produced, which is directly proportional to the kinase activity.
-
Plot the percentage of IRAK4 inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value of this compound.
Conclusion
This document provides a comprehensive guide for the in vitro evaluation of IRAK4 inhibitors. The detailed protocol for the in vitro kinase assay, along with the contextual information on the IRAK4 signaling pathway and comparative data for known inhibitors, offers a solid foundation for researchers engaged in the discovery and development of novel therapeutics targeting IRAK4. The provided methodologies can be adapted and optimized for specific laboratory conditions and inhibitor characteristics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for IRAK4 Inhibitors in Mouse Models of Rheumatoid Arthritis
Disclaimer: The following application notes and protocols are based on published data for various Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, such as ND-2158 and CA-4948, and are intended to serve as a representative guide. Specific details for "Irak4-IN-15" are not publicly available; therefore, dosages and protocols should be optimized for the specific inhibitor being used.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine-threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1][2] These pathways are integral to the innate immune response and are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA).[1][2][3] IRAK4 activation leads to the downstream activation of transcription factors such as NF-κB, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6, which are key mediators of joint inflammation and destruction in RA.[1] Inhibition of IRAK4, therefore, presents a promising therapeutic strategy for rheumatoid arthritis.[1][4][5] This document provides a summary of dosages and detailed experimental protocols for evaluating IRAK4 inhibitors in mouse models of RA.
Data Presentation: Efficacy of IRAK4 Inhibitors in Mouse Models of RA
The following table summarizes the quantitative data on the dosage, administration, and efficacy of representative IRAK4 inhibitors in mouse models of rheumatoid arthritis.
| IRAK4 Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Key Findings | Reference |
| ND-2158 | Collagen-Induced Arthritis (CIA) in DBA mice | 30 mg/kg | Oral gavage | Daily | Significantly reduced clinical arthritis scores. | [6] |
| CA-4948 | Collagen-Induced Arthritis (CIA) | Not Specified | Oral gavage | Daily for 20 days | Resulted in inhibition of arthritis severity. | [1] |
| PF-06426779 | miR-Let7b-induced arthritis in CIA mice | 10g / 1kg of chow | Oral (in chow) | Daily from day 25-52 | Markedly impaired the expansion of metabolic factors associated with arthritis. | [7] |
| KIC-0101 | Collagen-Induced Arthritis (CIA) in DBA/1 mice | Not Specified | Oral | For 10 weeks | Significantly ameliorated cartilage damage and inflammation. | [8][9] |
Signaling Pathway
Caption: IRAK4 signaling pathway in rheumatoid arthritis.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and relevant model for studying the pathology of rheumatoid arthritis and for evaluating potential therapeutic agents.
a. Induction of CIA: [1]
-
Animals: DBA/1 mice are commonly used as they are susceptible to CIA.
-
Immunization:
-
Prepare an emulsion of bovine type II collagen with Complete Freund's Adjuvant (CFA).
-
Administer an intradermal injection of the collagen emulsion at the base of the tail.
-
-
Booster:
-
After 21 days, administer a booster injection of bovine type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) via intradermal injection.
-
b. Preparation and Administration of IRAK4 Inhibitor:
-
Formulation: The IRAK4 inhibitor should be formulated in a suitable vehicle for oral administration (e.g., in chow or via oral gavage). The specific vehicle will depend on the solubility and stability of the inhibitor.
-
Administration:
-
Treatment Schedule: Treatment is typically initiated once the disease is established, characterized by visible signs of paw swelling and inflammation.[1] Daily treatment for a period of 20 days or longer is common.[1]
c. Assessment of Arthritis Severity: [1]
-
Clinical Scoring: Arthritis severity is monitored daily or every other day using a clinical scoring system. A common system scores each paw on a scale of 0-4, with 0 being normal and 4 representing severe inflammation and ankylosis. The scores for all four paws are summed for a total clinical score per mouse.
-
Paw Volume Measurement: Paw swelling can be quantified by measuring the paw volume using a plethysmometer.[1]
-
Histopathological Evaluation: At the end of the study, hind limbs are collected for histopathological analysis.[1] Tissues are fixed, decalcified, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, cartilage erosion, bone resorption, and synovial hyperplasia.[1]
Lipopolysaccharide (LPS)-Induced Cytokine Release Model
This model is useful for evaluating the acute anti-inflammatory effects of an IRAK4 inhibitor.[1]
-
Animals: CD-1 mice can be used for this model.[1]
-
Inhibitor Administration: A single oral dose of the IRAK4 inhibitor is administered.[1]
-
LPS Challenge: After a set period (e.g., 3 hours), mice are challenged with an intraperitoneal injection of LPS.[1]
-
Cytokine Measurement: Blood samples are collected at specified time points after the LPS challenge (e.g., 1 and 3 hours).[1] Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using ELISA kits.[1]
Experimental Workflow
Caption: Experimental workflow for testing an IRAK4 inhibitor.
Conclusion
The available preclinical data for several IRAK4 inhibitors strongly support their therapeutic potential in mouse models of rheumatoid arthritis. By inhibiting the IRAK4 signaling pathway, these compounds effectively reduce the production of pro-inflammatory cytokines, leading to a significant amelioration of disease severity, including reduced joint inflammation, cartilage damage, and bone erosion. The protocols outlined in this document provide a solid foundation for the in vivo evaluation of novel IRAK4 inhibitors like the hypothetical "this compound". Researchers and drug development professionals should adapt and optimize these protocols based on the specific characteristics of their compound of interest.
References
- 1. curis.com [curis.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. IRAK4 inhibitor mitigates joint inflammation by rebalancing metabolism malfunction in RA macrophages and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF- κ B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRAK4 Inhibitors in Lupus Animal Models
Note: While the query specified "Irak4-IN-15," publicly available research extensively details the application of other potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors in lupus animal models. This document synthesizes the findings and methodologies from studies on compounds such as BMS-986126, PF-06650833, and GS-5718, as well as from genetic kinase-dead models, to provide a comprehensive guide for researchers. These protocols and data are representative of the therapeutic strategy of IRAK4 inhibition in preclinical lupus models.
Introduction: The Rationale for IRAK4 Inhibition in Lupus
Systemic Lupus Erythematosus (SLE) is an autoimmune disease characterized by the production of autoantibodies against nucleic acids and their associated proteins, leading to immune complex formation, inflammation, and organ damage.[1] A critical driver of this pathology is the dysregulation of Toll-like receptor (TLR) signaling, particularly the endosomal TLRs 7 and 9, which recognize nucleic acids.[2]
IRAK4 is a serine/threonine kinase that serves as an essential upstream mediator in the signaling cascade for most TLRs (excluding TLR3) and the IL-1 receptor (IL-1R) family.[2][3] Upon receptor activation, IRAK4 is recruited to the MyD88 adaptor protein, where its kinase activity initiates a cascade involving the phosphorylation of IRAK1.[2][4] This ultimately leads to the activation of key pro-inflammatory transcription factors like NF-κB and the MAPK cascade, driving the production of type I interferons (IFNs) and other cytokines central to lupus pathogenesis.[2][5][6]
Given its central role, selective inhibition of IRAK4 kinase activity presents a promising therapeutic strategy to block multiple pathogenic responses in lupus.[2][7] Studies in various murine lupus models have demonstrated that IRAK4 inhibition can effectively ameliorate disease symptoms, reduce autoantibody production, and prevent organ damage.[5][7][8][9]
Signaling Pathway and Experimental Workflow
Caption: IRAK4 signaling pathway in lupus pathogenesis.
Caption: General workflow for evaluating IRAK4 inhibitors.
Quantitative Data from Preclinical Lupus Models
The efficacy of IRAK4 inhibition has been demonstrated across multiple murine lupus models. The following tables summarize key quantitative outcomes.
Table 1: Efficacy of IRAK4 Inhibitors in MRL/lpr and NZB/NZW Mouse Models
| Parameter | Animal Model | Treatment | Dosage | Outcome | Citation |
|---|---|---|---|---|---|
| Proteinuria | MRL/lpr | BMS-986126 | 30 mg/kg, BID | Significant reduction vs. vehicle | [2][7] |
| Anti-dsDNA IgG | MRL/lpr | BMS-986126 | 30 mg/kg, BID | Significant reduction in autoantibody titers | [2][7] |
| Glomerulonephritis | NZB/NZW | BMS-986126 | 30 mg/kg, BID | Significantly reduced kidney inflammation | [2][7] |
| Survival | NZB/W | GS-5718 | Not specified | Statistically significant improvement in survival | [1] |
| Circulating Autoantibodies | MRL/lpr | PF-06650833 | Not specified | Reduced levels of circulating autoantibodies |[8][9] |
Table 2: Effects of IRAK4 Kinase-Dead (KD) Mutation in Lupus Models
| Parameter | Animal Model | Genetic Modification | Key Findings | Citation |
|---|---|---|---|---|
| Splenomegaly | MRL-Faslpr | IRAK4 Kinase-Dead (KD) | Significantly reduced spleen weight compared to controls | [10] |
| Anti-dsDNA IgG | MRL-Faslpr | IRAK4 Kinase-Dead (KD) | Abrogation of anti-dsDNA antibody production | [10] |
| Glomerulonephritis | BXSB.Yaa | IRAK4 Kinase-Inactive | Reduced glomerulonephritis | [6][11] |
| Serum Autoantibodies | BXSB.Yaa | IRAK4 Kinase-Inactive | Reduced serum anti-nuclear antibodies (ANA) | [6][11] |
| Autoimmunity | ABIN1[D485N] | Catalytically Inactive IRAK4 | Prevented splenomegaly, autoimmunity, and kidney inflammation | [4][12] |
| Proteinuria & Survival | Pristane-Induced | IRAK4 Kinase-Inactive | Decreased proteinuria and increased survival |[13] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for testing IRAK4 inhibitors in spontaneous lupus models.
4.1. Animal Models
-
MRL/lpr (Murphy Roths Large/lymphoproliferation) Mice: These mice carry the Faslpr mutation, leading to defective lymphocyte apoptosis. They spontaneously develop a severe lupus-like disease with autoantibodies, splenomegaly, and severe glomerulonephritis, typically between 8 and 24 weeks of age.[2][8]
-
NZB/NZW F1 (New Zealand Black/New Zealand White F1 hybrid) Mice: This F1 hybrid model develops a lupus-like syndrome that more closely resembles human SLE, with a slower progression. Disease is characterized by high titers of anti-dsDNA antibodies and fatal immune-complex-mediated glomerulonephritis, particularly in females.[1][2]
-
Pristane-Induced Lupus: Intraperitoneal injection of pristane (2,6,10,14-tetramethylpentadecane) in non-autoimmune mouse strains (e.g., C57BL/6) induces a lupus-like syndrome characterized by autoantibody production and glomerulonephritis.[5][8]
4.2. Inhibitor Formulation and Administration
-
Formulation: The specific formulation will depend on the inhibitor's physicochemical properties. A common vehicle for oral administration is a suspension in a solution such as 0.5% methylcellulose or a mixture of PEG400 and water.
-
Dosing:
-
Route: Oral gavage (PO) is frequently used for daily administration.
-
Frequency: Dosing is typically performed once daily (QD) or twice daily (BID).
-
Dose Selection: Dose-ranging studies are required to determine optimal efficacy and tolerability. Reported effective doses for various inhibitors range from 10 to 30 mg/kg.[2]
-
-
Treatment Schedule:
-
Prophylactic: Treatment is initiated before or at the onset of clinical signs (e.g., starting at 8 weeks of age in MRL/lpr mice).
-
Therapeutic: Treatment is initiated after the disease is established (e.g., after the detection of significant proteinuria).[7]
-
Duration: Studies typically run for 8-12 weeks or until humane endpoints are reached in the vehicle control group.
-
4.3. Key Experimental Assays
-
Proteinuria Assessment:
-
Collect urine weekly from individual mice using metabolic cages or by gentle bladder massage.
-
Measure protein concentration using urine dipsticks (e.g., Albustix) or a quantitative assay like the bicinchoninic acid (BCA) assay.
-
Score results semi-quantitatively (e.g., 0 = none, 1 = 30 mg/dL, 2 = 100 mg/dL, 3 = 300 mg/dL, 4 = >2000 mg/dL).
-
-
Serum Autoantibody Titer (ELISA):
-
Collect blood via retro-orbital or submandibular bleed at baseline and at the study terminus.
-
Isolate serum by centrifugation.
-
Coat 96-well ELISA plates with calf thymus dsDNA.
-
Block plates with a blocking buffer (e.g., PBS with 3% BSA).
-
Add serially diluted serum samples and incubate.
-
Wash plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
-
Wash again and add a substrate solution (e.g., TMB). Stop the reaction and read absorbance at 450 nm.
-
Quantify titers relative to a standard curve generated from a pooled positive control serum.
-
-
Kidney Histopathology:
-
At the end of the study, perfuse mice with PBS followed by 10% neutral buffered formalin.
-
Harvest kidneys and fix them in formalin overnight.
-
Process tissues, embed in paraffin, and cut 4-5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology and inflammation, and with Periodic acid-Schiff (PAS) to evaluate glomerular changes.
-
Score glomerulonephritis severity blindly by a trained pathologist based on criteria such as mesangial proliferation, glomerular size, and inflammatory infiltrates.
-
-
Spleen Analysis:
-
At necropsy, carefully excise the spleen and measure its weight as an indicator of splenomegaly.[10]
-
Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Count viable cells and use them for flow cytometry to analyze immune cell populations (e.g., B cells, T cells, dendritic cells, macrophages) and their activation status.[6]
-
References
- 1. The Clinical, Oral Small Molecule IRAK4 Inhibitor, GS-5718, Improves Survival and Reduces Disease Pathologies by Modulating Multiple Inflammatory Endpoints in the Murine NZB/W Model of Spontaneous Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 2. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Suppression of IRAK1 or IRAK4 Catalytic Activity, but Not Type 1 IFN Signaling, Prevents Lupus Nephritis in Mice Expressing a Ubiquitin Binding–Defective Mutant of ABIN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinase IRAK4 promotes endosomal TLR and immune complex signaling in B cells and plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deficiency in Interleukin-1 receptor-associated kinase (IRAK) 4 activity attenuates manifestations of murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 9. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deficiency in IRAK4 activity attenuates manifestations of murine Lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Irak4 Inhibition in Cancer Cell Line Proliferation Studies
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3][4] Upon activation, IRAK4 is a critical component of the Myddosome complex, which subsequently activates downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][5] These pathways are crucial for regulating inflammation, cell survival, and proliferation.
In various cancers, particularly hematologic malignancies and some solid tumors, the IRAK4 signaling pathway is often dysregulated, leading to constitutive activation of NF-κB and subsequent promotion of cancer cell survival and proliferation.[1][2][4] This makes IRAK4 an attractive therapeutic target for the development of novel anti-cancer agents. Small molecule inhibitors of IRAK4 have been developed to block its kinase activity, thereby inhibiting the downstream signaling that drives tumor growth.
These application notes provide an overview of the use of a representative IRAK4 inhibitor, in studies of cancer cell line proliferation. While the specific inhibitor "Irak4-IN-15" is not widely documented, the data and protocols presented herein are based on the well-characterized IRAK4 inhibitor, emavusertib (CA-4948) , and other relevant IRAK4 inhibitors. This information is intended to guide researchers, scientists, and drug development professionals in designing and conducting experiments to evaluate the anti-proliferative effects of IRAK4 inhibition in cancer cell lines.
Mechanism of Action of IRAK4 Inhibitors
IRAK4 inhibitors are typically small molecules that bind to the ATP-binding pocket of the IRAK4 kinase domain.[6] This competitive inhibition prevents the phosphorylation of IRAK4 and its downstream substrates, such as IRAK1. The blockade of IRAK4 kinase activity leads to the suppression of the NF-κB and MAPK signaling pathways, which in turn can induce apoptosis and inhibit the proliferation of cancer cells that are dependent on this pathway for their growth and survival.[6][7]
Quantitative Data: Anti-proliferative Activity of IRAK4 Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values of the IRAK4 inhibitor emavusertib (CA-4948) in various cancer cell lines, demonstrating its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) with FLT3-ITD | 58 | [8] |
| MV4-11 | Acute Myeloid Leukemia (AML) with FLT3-ITD | 200 | [8] |
| THP-1 | Acute Myeloid Leukemia (AML) | Not Specified | [9] |
| Marginal Zone Lymphoma (MZL) Cell Lines | Non-Hodgkin Lymphoma | Not Specified (effective at 10 µM) | [6][8] |
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and its subsequent activation of pro-survival and proliferative pathways in cancer cells.
Caption: IRAK4 Signaling Pathway in Cancer.
Experimental Protocols
This section provides detailed protocols for assessing the effect of IRAK4 inhibitors on the proliferation of cancer cell lines.
Experimental Workflow: Cell Proliferation Assay
The following diagram outlines a typical workflow for a cell-based proliferation assay to determine the IC50 of an IRAK4 inhibitor.
Caption: Cell Proliferation Assay Workflow.
Protocol 1: MTT Cell Proliferation Assay
This protocol is adapted from standard MTT assay procedures.
1. Materials:
-
Cancer cell line of interest (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
IRAK4 inhibitor (e.g., emavusertib)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach (for adherent cells) or acclimate.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the IRAK4 inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay.
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
IRAK4 inhibitor
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
2. Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in the MTT assay, using opaque-walled plates.
-
-
Compound Preparation and Treatment:
-
Follow the same compound preparation and treatment procedure as in the MTT assay.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Lysis and Signal Stabilization:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
3. Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
Conclusion
The inhibition of IRAK4 presents a promising therapeutic strategy for cancers that are dependent on the TLR/IL-1R signaling pathway. The protocols and data provided in these application notes offer a framework for researchers to investigate the anti-proliferative effects of IRAK4 inhibitors in various cancer cell lines. Careful optimization of experimental conditions, such as cell seeding density and incubation time, is recommended for each specific cell line and inhibitor being tested. The use of robust and validated cell viability assays, such as MTT or CellTiter-Glo®, will ensure the generation of reliable and reproducible data.
References
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer (2024) | Guillermo Garcia-Manero | 4 Citations [scispace.com]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols: In Vivo Target Engagement of Irak4-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Upon receptor activation, IRAK4 is recruited to the Myddosome signaling complex, where it phosphorylates IRAK1, leading to the activation of downstream pathways such as NF-κB and MAPK, and subsequent production of pro-inflammatory cytokines.[3][4][5] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target.[2][3]
Irak4-IN-15 (also known as Irak4-IN-4 or compound 15) is a potent small molecule inhibitor of IRAK4 with a reported IC50 of 2.8 nM.[6][7][8] It is important to note that this compound also exhibits potent inhibitory activity against cyclic GMP-AMP synthase (cGAS), with an IC50 of 2.1 nM.[6][7][8] This dual activity should be taken into consideration when designing experiments and interpreting results.
These application notes provide a comprehensive protocol for assessing the in vivo target engagement of this compound in a mouse model of lipopolysaccharide (LPS)-induced inflammation. As this compound is not a fluorescent probe, target engagement is quantified ex vivo by measuring the modulation of a proximal downstream biomarker, phosphorylated IRAK1 (pIRAK1), and a key downstream cytokine, TNF-α.
Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Experimental Workflow
The following diagram outlines the workflow for the in vivo target engagement study.
Data Presentation
The following tables provide a template for presenting quantitative data from the in vivo target engagement study.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target(s) | IRAK4 / cGAS | [6][7][8] |
| IRAK4 IC50 | 2.8 nM | [6][7][8] |
| cGAS IC50 | 2.1 nM | [6][7][8] |
| Molecular Formula | C22H16N2O2 | [9] |
| Molecular Weight | 340.37 g/mol | [9] |
Table 2: Example In Vivo Target Engagement Data
| Treatment Group | Dose (mg/kg) | Spleen pIRAK1 (% of Vehicle Control) | Plasma TNF-α (pg/mL) |
| Vehicle + Saline | - | 10 ± 2.5 | 50 ± 15 |
| Vehicle + LPS | - | 100 ± 10.2 | 2500 ± 350 |
| This compound + LPS | 3 | 65 ± 8.1 | 1500 ± 210 |
| This compound + LPS | 10 | 32 ± 5.5 | 750 ± 120 |
| This compound + LPS | 30 | 15 ± 3.8 | 250 ± 60 |
Data are represented as mean ± SEM.
Experimental Protocols
Protocol 1: In Vivo Dosing and Sample Collection in a Mouse LPS Challenge Model
This protocol describes the in vivo administration of this compound and subsequent collection of samples for ex vivo analysis.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile Saline
-
C57BL/6 mice (8-10 weeks old)
-
Gavage needles
-
Syringes and needles for injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
Procedure:
-
Animal Acclimation: Acclimate C57BL/6 mice to the facility for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare the final dosing solutions of this compound in the vehicle to achieve the desired concentrations (e.g., 0.3, 1, and 3 mg/mL for 3, 10, and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Prepare a solution of LPS in sterile saline (e.g., 0.1 mg/mL for a 1 mg/kg challenge).
-
-
Dosing:
-
Randomly assign mice to treatment groups (n=6-8 per group): Vehicle, this compound (low, mid, high dose).
-
Administer the appropriate formulation of this compound or vehicle to each mouse via oral gavage.
-
-
LPS Challenge:
-
One hour after compound administration, challenge the mice with an intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).[9] A control group should receive an IP injection of sterile saline.
-
-
Sample Collection:
-
At a predetermined time point post-LPS challenge (e.g., 2 hours for peak cytokine response), anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Keep the tubes on ice.
-
Perform cervical dislocation to euthanize the animals.
-
Harvest tissues of interest (e.g., spleen, lung, liver) and immediately snap-freeze them in liquid nitrogen. Store all samples at -80°C until analysis.
-
Protocol 2: Ex Vivo Analysis of pIRAK1 by Western Blot
This protocol details the measurement of phosphorylated IRAK1 in spleen lysates as a proximal biomarker of IRAK4 target engagement.
Materials:
-
Frozen spleen samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pIRAK1 (Thr209), anti-total IRAK1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
Homogenize the frozen spleen samples in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pIRAK1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the pIRAK1 signal to the total IRAK1 signal and then to the loading control. Calculate the percentage of pIRAK1 inhibition relative to the vehicle-treated, LPS-stimulated group.
-
Protocol 3: Ex Vivo Analysis of Plasma TNF-α by ELISA
This protocol describes the measurement of a key downstream cytokine in plasma to assess the functional consequence of IRAK4 inhibition.
Materials:
-
Plasma samples
-
Mouse TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Centrifuge the collected blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store at -80°C.
-
-
ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Briefly, add standards and diluted plasma samples to the antibody-coated plate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of TNF-α in each plasma sample.
-
Compare the TNF-α levels between the different treatment groups.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the in vivo target engagement of the IRAK4 inhibitor, this compound. By measuring both a proximal biomarker (pIRAK1) and a functional downstream readout (TNF-α), researchers can effectively determine the dose-dependent activity of the compound and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. This information is crucial for the preclinical development of IRAK4 inhibitors and for validating their mechanism of action in relevant disease models. Given the dual specificity of this compound, further studies may be warranted to dissect the relative contributions of IRAK4 and cGAS inhibition to the observed biological effects.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4-IN-4 | IRAK | cGAS | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes: IRAK4 Inhibition by Lentiviral shRNA Knockdown versus Small Molecule Treatment
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 initiates a signaling cascade involving the recruitment and phosphorylation of other IRAK family members, ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[3][4][5] Its pivotal role in innate immunity has made it a significant therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancers.[2][6][7]
This document provides a comparative analysis and detailed protocols for two primary methods of inhibiting IRAK4 function in a research setting: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule inhibitor, Irak4-IN-15.
Mechanism of Action
-
Lentiviral shRNA Knockdown: This genetic approach achieves long-term suppression of IRAK4 expression. Lentiviral particles deliver an shRNA sequence targeting IRAK4 mRNA into the host cell's genome.[8] The shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the target IRAK4 mRNA. This prevents the translation of the IRAK4 protein, resulting in a stable and potent reduction of the total IRAK4 protein pool.[9]
-
This compound Treatment: This method utilizes a small molecule to achieve rapid and reversible inhibition of IRAK4's enzymatic function. As a kinase inhibitor, this compound typically functions by binding to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates like IRAK1.[10][11] This blocks the signaling cascade without altering the expression level of the IRAK4 protein itself. The inhibitory effect is transient and dependent on the continued presence of the compound.
Comparative Analysis
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Target | IRAK4 mRNA | IRAK4 Protein (Kinase Domain) |
| Effect | Depletion of IRAK4 protein | Inhibition of IRAK4 kinase activity |
| Onset of Effect | Slow (days to weeks for selection) | Rapid (minutes to hours) |
| Duration of Effect | Stable, long-term (constitutive) | Transient, reversible |
| Method | Viral transduction and cell line generation | Addition of chemical compound to media |
| Typical Efficacy | >70-90% reduction in protein expression[12] | IC50 in low nanomolar range |
| Specificity | High, but potential for off-target gene silencing | Potential for off-target kinase inhibition |
| Scaffold Function | Affects both kinase and scaffolding functions of IRAK4[13][14] | Primarily affects kinase function; scaffolding may remain intact |
| Use Case | Ideal for creating stable cell lines for long-term studies and validating gene function. | Ideal for studying acute signaling events, dose-response relationships, and mimicking therapeutic intervention. |
IRAK4 Signaling Pathway
IRAK4 is a central node in the MyD88-dependent signaling pathway downstream of TLRs and IL-1Rs. Ligand binding to these receptors triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4.[3][5] IRAK4 then phosphorylates and activates IRAK1, leading to the recruitment of TRAF6 and subsequent activation of the TAK1 complex. This cascade culminates in the activation of the NF-κB and MAPK signaling pathways, driving the expression of inflammatory genes.[2][3]
Caption: MyD88-dependent TLR/IL-1R signaling cascade mediated by IRAK4.
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of IRAK4
This protocol describes the generation of a stable cell line with reduced IRAK4 expression.
Caption: Workflow for generating stable IRAK4 knockdown cell lines.
Materials:
-
HEK293T or other target cells
-
Lentiviral particles containing shRNA targeting human IRAK4 (e.g., sc-45400-V) and a non-targeting control (e.g., sc-108080)[15]
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin
-
96-well and 6-well culture plates
Procedure:
-
Day 1: Cell Seeding
-
Plate target cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transduction (e.g., 1.6 x 10^4 cells/well).[16]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 2: Transduction
-
Prepare transduction medium by adding hexadimethrine bromide to the complete culture medium to a final concentration of 8 µg/mL. (Note: Some cell types are sensitive; perform a toxicity control if necessary).[16]
-
Remove the old medium from the cells and add 110 µL of the transduction medium.
-
Add the lentiviral particles to the wells. It is recommended to test a range of Multiplicity of Infection (MOI) (e.g., 0.5, 1, 5) to optimize knockdown efficiency for your specific cell line.[8] Include wells for non-targeting shRNA control and untransduced cells.
-
Gently swirl the plate to mix and incubate for 18-24 hours.
-
Day 3: Medium Change
-
Carefully remove the virus-containing medium and replace it with 120 µL of fresh complete culture medium.[16]
-
-
Day 4 onwards: Selection
-
After 24 hours (to allow for expression of the resistance gene), replace the medium with fresh medium containing puromycin. The optimal concentration (typically 2-10 µg/mL) must be determined beforehand with a puromycin titration curve on your specific cell line.[18]
-
Continue to replace the puromycin-containing medium every 3-4 days. Untransduced cells should die off within a week.
-
-
Expansion and Validation
-
Once resistant colonies are visible, pick several individual clones and expand them in larger culture vessels.
-
When sufficient cells are available, validate the knockdown of IRAK4 at both the mRNA level (Protocol 3: qPCR) and protein level (Protocol 4: Western Blot).
-
Protocol 2: this compound Small Molecule Inhibitor Treatment
This protocol describes the acute inhibition of IRAK4 kinase activity in a cell-based assay.
Caption: Workflow for acute IRAK4 inhibition experiments.
Materials:
-
Target cells (e.g., human monocytes, RAW 264.7 macrophages)
-
This compound inhibitor
-
DMSO (for inhibitor stock solution)
-
Complete culture medium
-
TLR ligand for stimulation (e.g., LPS for TLR4, R848 for TLR7/8)
-
Culture plates (e.g., 24-well or 96-well)
Procedure:
-
Day 1: Cell Seeding
-
Seed cells into the appropriate culture plate at a density suitable for your downstream assay. For cytokine analysis, a density of 0.25 x 10^6 cells/mL is a common starting point.[19]
-
Incubate overnight to allow cells to adhere and recover.
-
-
Day 2: Treatment and Stimulation
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) to avoid solvent effects.
-
Pre-treat the cells by removing the old medium and adding the medium containing the inhibitor or a vehicle control (DMSO).
-
Incubate for a pre-determined time (e.g., 1-2 hours) to allow for cellular uptake of the inhibitor.
-
Stimulate the cells by adding a TLR ligand (e.g., LPS at 100 ng/mL) directly to the wells.
-
Incubate for the desired stimulation period (e.g., 6-24 hours for cytokine production).
-
-
Day 2: Sample Collection and Analysis
-
For cytokine analysis, collect the cell culture supernatant.[20]
-
For protein analysis, wash the cells with cold PBS and lyse them for Western blotting.
-
Analyze samples using the appropriate downstream assay (e.g., Protocol 5: Cytokine ELISA).
-
Protocol 3: Validation of IRAK4 Knockdown by qPCR
This protocol is used to quantify the reduction in IRAK4 mRNA levels following shRNA treatment.[9][21]
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for IRAK4 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from both IRAK4 shRNA-transduced and non-targeting control cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.[22]
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate for each sample, including primers for IRAK4 and the housekeeping gene.
-
A typical reaction mix includes cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each reaction.
-
Determine the relative expression of IRAK4 mRNA using the ΔΔCt method. Normalize the Ct value of IRAK4 to the housekeeping gene (ΔCt) for each sample. Then, normalize the ΔCt of the IRAK4 knockdown sample to the ΔCt of the control sample (ΔΔCt).
-
The fold change in expression is calculated as 2^(-ΔΔCt).
-
Protocol 4: Validation of IRAK4 Inhibition by Western Blot
This protocol validates IRAK4 knockdown at the protein level or assesses the effect of inhibitors on downstream phosphorylation events.[23][24]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-phospho-IRAK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Sample Preparation:
-
Electrophoresis and Transfer:
-
Separate protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.[24]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[23]
-
Incubate the membrane with the primary antibody (e.g., anti-IRAK4, diluted in blocking buffer) overnight at 4°C with gentle shaking.[25]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The intensity of the IRAK4 band (relative to the loading control) in the knockdown sample should be significantly lower than in the control sample.
-
Protocol 5: Functional Assay by Cytokine ELISA
This protocol measures the downstream functional consequence of IRAK4 inhibition by quantifying the secretion of pro-inflammatory cytokines like TNF-α or IL-6.[27][28]
Materials:
-
ELISA plate pre-coated with capture antibody for the cytokine of interest (e.g., TNF-α)
-
Cell culture supernatants from Protocol 1 or 2
-
Recombinant cytokine standard
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Plate reader
Procedure:
-
Plate Preparation: If not using a pre-coated plate, coat a 96-well ELISA plate with capture antibody (1-4 µg/mL) overnight at 4°C.[29] Wash and block the plate with assay diluent for 1 hour.[20]
-
Standard Curve: Prepare a serial dilution of the recombinant cytokine standard in assay diluent, typically ranging from 2000 pg/mL to 15 pg/mL.[29]
-
Sample Incubation: Add 100 µL of the standards and cell culture supernatants (in duplicate or triplicate) to the wells. Incubate for 2 hours at room temperature.
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour.[20]
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 30-60 minutes.
-
Wash the plate five to seven times.
-
-
Development and Measurement:
-
Add 100 µL of TMB substrate and incubate in the dark until a color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm on a plate reader.
-
-
Data Analysis: Plot the standard curve (absorbance vs. concentration) and use it to calculate the concentration of the cytokine in the experimental samples.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerging-interleukin-1-receptor-associated-kinase-4-irak4-inhibitors-or-degraders-as-therapeutic-agents-for-autoimmune-diseases-and-cancer - Ask this paper | Bohrium [bohrium.com]
- 8. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 9. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 11. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shRNA lentivirus - Knockdown verified, in stock. [gentarget.com]
- 13. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 14. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 17. manuals.cellecta.com [manuals.cellecta.com]
- 18. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 19. Cell culture and inhibitor treatment [bio-protocol.org]
- 20. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 21. idtdna.com [idtdna.com]
- 22. qiagen.com [qiagen.com]
- 23. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 27. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. h-h-c.com [h-h-c.com]
- 29. bdbiosciences.com [bdbiosciences.com]
Application Note: Flow Cytometry Analysis of Immune Cell Modulation by Irak4-IN-15
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine-protein kinase that plays a central role in initiating innate immune responses.[1][2] It functions as the "master IRAK" in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[1] Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines, TLR/IL-1R recruits the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1][3] Activated IRAK4 then phosphorylates other downstream molecules, including IRAK1, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[2][4][5] Given its pivotal role, IRAK4 is a key therapeutic target for various inflammatory and autoimmune diseases.[1][6]
Irak4-IN-15 is a potent and selective inhibitor of IRAK4, with a reported IC50 of 0.002 µM.[7] By blocking the kinase activity of IRAK4, this inhibitor can effectively dampen inflammatory signaling.[6] This application note provides detailed protocols for utilizing multi-parameter flow cytometry to analyze and quantify the effects of this compound on immune cell populations, focusing on activation status and cytokine production.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the TLR/IL-1R signaling pathway, highlighting the central role of IRAK4 and the point of intervention for this compound. The inhibitor binds to IRAK4, preventing its kinase activity and halting the downstream signaling cascade that leads to inflammatory gene expression.
Caption: IRAK4 signaling pathway and inhibition by this compound.
Experimental Workflow
The overall workflow involves isolating immune cells, treating them with this compound, stimulating an inflammatory response, staining for specific cellular markers, and analyzing the cells via flow cytometry.
Caption: Experimental workflow for flow cytometry analysis.
Data Presentation
The following tables present representative quantitative data from experiments assessing the effect of this compound on human peripheral blood mononuclear cells (PBMCs) stimulated with Lipopolysaccharide (LPS).
Table 1: Effect of this compound on Monocyte Activation Markers
| Treatment Condition | Cell Population | Marker | % Positive Cells (Mean ± SD) |
| Unstimulated | CD14+ Monocytes | CD86 | 8.5 ± 2.1 |
| LPS (100 ng/mL) | CD14+ Monocytes | CD86 | 75.4 ± 6.3 |
| LPS + this compound (1 µM) | CD14+ Monocytes | CD86 | 32.1 ± 4.5 |
| LPS + this compound (100 nM) | CD14+ Monocytes | CD86 | 48.9 ± 5.1 |
| LPS + this compound (10 nM) | CD14+ Monocytes | CD86 | 65.2 ± 5.8 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Condition | Cell Population | Cytokine | % Positive Cells (Mean ± SD) |
| Unstimulated | CD14+ Monocytes | TNF-α | 1.2 ± 0.5 |
| LPS (100 ng/mL) | CD14+ Monocytes | TNF-α | 68.3 ± 7.2 |
| LPS + this compound (1 µM) | CD14+ Monocytes | TNF-α | 5.7 ± 1.9 |
| LPS + this compound (100 nM) | CD14+ Monocytes | TNF-α | 18.4 ± 3.3 |
| LPS + this compound (10 nM) | CD14+ Monocytes | TNF-α | 45.6 ± 6.1 |
Experimental Protocols
Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or other relevant immune cells.
-
Inhibitor: this compound (stock solution in DMSO).
-
Stimulant: Lipopolysaccharide (LPS) for TLR4 stimulation.
-
Culture Medium: RPMI 1640 + 10% Fetal Bovine Serum (FBS) + 1% Penicillin/Streptomycin.
-
Buffers:
-
Phosphate Buffered Saline (PBS).
-
FACS Staining Buffer (PBS + 1% BSA).[8]
-
-
Reagents:
-
Fc Block (e.g., anti-CD16/32) to prevent non-specific antibody binding.[8]
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fixation/Permeabilization Buffer Kit.
-
Fluorochrome-conjugated antibodies (see suggested panel below).
-
-
Equipment:
-
Flow cytometer.
-
Centrifuge.
-
96-well round-bottom plates or 12x75mm FACS tubes.[8]
-
Pipettes.
-
Protocol 1: Preparation and Culture of PBMCs
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated cells twice with sterile PBS.
-
Resuspend the cell pellet in complete culture medium and perform a cell count.
-
Adjust the cell density to 1-2 x 10^6 cells/mL.
-
Plate 1 x 10^6 cells per well in a 96-well plate.
-
Allow cells to rest in a 37°C, 5% CO2 incubator for at least 2 hours before treatment.
Protocol 2: Cell Treatment and Stimulation
-
Prepare serial dilutions of this compound in complete culture medium. Also prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Add the desired concentrations of this compound or vehicle control to the appropriate wells.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Prepare the stimulant (e.g., LPS at a final concentration of 100 ng/mL).
-
Add the stimulant to the designated wells. Leave some wells unstimulated as a negative control.
-
Add a protein transport inhibitor (e.g., Brefeldin A) to all wells designated for intracellular cytokine staining to trap cytokines within the cells.
-
Incubate for 4-6 hours (for cytokine analysis) or 18-24 hours (for activation marker analysis) at 37°C, 5% CO2.
Protocol 3: Staining for Cell Surface Markers
-
After incubation, harvest the cells by centrifugation (e.g., 400 x g for 5 minutes).
-
Wash the cells once with 200 µL of cold FACS Staining Buffer.[8]
-
Resuspend the cells in 50 µL of FACS Staining Buffer containing Fc Block and incubate for 15 minutes on ice to block Fc receptors.[8]
-
Without washing, add the cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD14, anti-CD3, anti-CD19, anti-CD86).
-
Incubate for 30 minutes at 4°C in the dark.[8]
-
Wash the cells twice with 200 µL of cold FACS Staining Buffer.[8]
-
If only performing surface staining, resuspend the cells in 200 µL of FACS Staining Buffer (or 1% PFA for fixation) and proceed to acquisition.[8] If performing intracellular staining, proceed to Protocol 4.
Protocol 4: Intracellular Cytokine Staining
-
Following the final wash step of Protocol 3, resuspend the cell pellet in 100 µL of Fixation Buffer from a commercially available kit.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer from the kit.
-
Resuspend the fixed and permeabilized cells in 50 µL of Permeabilization Buffer containing the intracellular antibody cocktail (e.g., anti-TNF-α, anti-IL-6).
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the final cell pellet in 200 µL of FACS Staining Buffer for immediate analysis.
Protocol 5: Flow Cytometry Acquisition and Analysis
-
Set up the flow cytometer using compensation controls (single-stained beads or cells) to correct for spectral overlap.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 50,000-100,000 events in the live cell gate).
-
Analyze the data using appropriate software.
-
Gate on single, live cells first.
-
Identify major immune populations (e.g., CD14+ monocytes, CD3+ T cells, CD19+ B cells).
-
Within the population of interest (e.g., CD14+ monocytes), quantify the percentage of cells expressing the activation markers (e.g., CD86) or intracellular cytokines (e.g., TNF-α) for each treatment condition.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 Activity Controls Immune Responses to Intracellular Bacteria Listeria monocytogenes and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. targetmol.cn [targetmol.cn]
- 8. kumc.edu [kumc.edu]
Application Notes and Protocols for Irak4-IN-15 in Ex Vivo Human Peripheral Blood Mononuclear Cell (PBMC) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[3][4] As a key upstream kinase in the Myddosome signaling complex, IRAK4's kinase activity and scaffolding function are essential for the activation of downstream signaling cascades, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[5][6]
Irak4-IN-15 is a small molecule inhibitor targeting the kinase activity of IRAK4. Ex vivo assays using human peripheral blood mononuclear cells (PBMCs) provide a valuable platform to evaluate the pharmacological activity and therapeutic potential of such inhibitors in a physiologically relevant human system. This document provides detailed protocols and application notes for the use of this compound in ex vivo human PBMC assays.
Data Presentation
While specific quantitative data for the dose-dependent effects of this compound on cytokine production in human PBMCs are not publicly available at the time of this writing, the following tables provide a structured template for researchers to present their experimental findings. Data for other well-characterized IRAK4 inhibitors demonstrate significant inhibition of TLR-agonist-induced cytokine production.[7][8]
Table 1: Dose-Dependent Inhibition of LPS-Induced Cytokine Production by this compound in Human PBMCs
| This compound Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 0.1 nM | |||
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM | |||
| IC₅₀ (nM) |
Table 2: Summary of IC₅₀ Values for this compound Across Different TLR Agonists in Human PBMCs
| TLR Agonist (Target Receptor) | Cytokine Measured | IC₅₀ (nM) |
| LPS (TLR4) | TNF-α | |
| LPS (TLR4) | IL-6 | |
| R848 (TLR7/8) | IFN-α | |
| R848 (TLR7/8) | TNF-α | |
| CpG ODN (TLR9) | IL-6 |
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.[9][10][11]
Materials:
-
Human whole blood collected in EDTA or heparin-containing tubes
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
Ficoll-Paque™ PLUS or other density gradient medium
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
-
Complete RPMI-1640 medium (containing 10% fetal bovine serum, 1% penicillin-streptomycin)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible: plasma, a "buffy coat" containing PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer using a sterile pipette and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in complete RPMI-1640 medium to the desired concentration for the assay (e.g., 1 x 10⁶ cells/mL).
Ex Vivo Stimulation of PBMCs and Treatment with this compound
This protocol outlines the stimulation of PBMCs with a TLR agonist and treatment with the IRAK4 inhibitor.
Materials:
-
Isolated human PBMCs in complete RPMI-1640 medium
-
This compound stock solution (dissolved in DMSO)
-
TLR agonist stock solution (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Seed 1 x 10⁵ PBMCs in 100 µL of complete RPMI-1640 medium into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity.
-
Add 50 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate for 1 hour in a humidified incubator at 37°C and 5% CO₂.
-
Prepare the TLR agonist solution at the desired final concentration in complete RPMI-1640 medium.
-
Add 50 µL of the TLR agonist solution to the appropriate wells. Include unstimulated control wells that receive 50 µL of medium only.
-
Incubate the plate for 18-24 hours in a humidified incubator at 37°C and 5% CO₂.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis and store at -80°C if not analyzed immediately.
Measurement of Cytokine Production by ELISA
This protocol describes the quantification of cytokines in the PBMC culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[12][13]
Materials:
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-1β)
-
PBMC culture supernatants
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or PBS with 1% BSA)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody according to the kit manufacturer's instructions. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve using the provided recombinant cytokine standards.
-
Add 100 µL of standards and thawed PBMC supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling pathway in innate immunity.
Experimental Workflow for this compound Testing in PBMCs
References
- 1. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IRAK4 Activity Controls Immune Responses to Intracellular Bacteria Listeria monocytogenes and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Its pivotal role in the innate immune response and its implication in various inflammatory diseases, autoimmune disorders, and cancers have made it a prime target for therapeutic intervention.[1][2] The development of small molecule inhibitors targeting IRAK4 has shown promise in preclinical and clinical studies. This document provides detailed application notes and protocols for the in vivo administration of IRAK4 inhibitors, with a focus on formulation, administration routes, and experimental design. While the specific inhibitor "Irak4-IN-15" was not found in the literature, we will use "IRAK4-IN-4 (compound 15)" as a primary example due to the availability of detailed formulation protocols, and supplement with data from other known IRAK4 inhibitors to provide a comprehensive guide.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade, leading to the activation of downstream inflammatory responses.
Data on IRAK4 Inhibitors for In Vivo Studies
The selection of an appropriate administration route and formulation is critical for achieving desired exposure and efficacy in in vivo models. The following tables summarize key data for several IRAK4 inhibitors.
Table 1: Solubility and In Vivo Formulation of IRAK4 Inhibitors
| Compound Name | Vehicle for In Vivo Formulation | Maximum Concentration | Administration Route | Reference |
| IRAK4-IN-4 (compound 15) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | Not specified, suitable for injection | [3] |
| IRAK-4 protein kinase inhibitor 2 | 10% DMSO + 90% Corn oil | ≥ 1 mg/mL | Not specified, suitable for injection | [4] |
| Unnamed IRAK4 Inhibitor | 60% Saline + 30% PEG400 + 10% DMSO | Not specified | Intravenous (IV) | Not specified |
| Benzolactam IRAK4 inhibitor 19 | Nanosuspension | Not specified | Oral (p.o.) | [5] |
Table 2: Pharmacokinetic Parameters of Selected IRAK4 Inhibitors in Preclinical Species
| Compound | Species | Administration Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (µM·h) | Bioavailability (F%) | Reference |
| Benzolactam inhibitor 19 | Mouse | i.v. / p.o. | 1 | 1.9 | - | 1.2 | 34 | [5] |
| Benzolactam inhibitor 19 | Rat | i.v. / p.o. | 1 | 1.6 | - | 3.8 | 31 | [5] |
| KT-474 | Rat | Not specified | Not specified | - | - | - | 15 | [6] |
| KT-474 | Dog | Not specified | Not specified | - | - | - | 34.8 | [6] |
| KT-474 | Monkey | Not specified | Not specified | - | - | - | 13.1 | [6] |
| KT-474 (Human projection) | Human | p.o. | 25 | 22 | 2.5 | - | - | [6] |
Experimental Protocols
Protocol 1: Preparation of IRAK4-IN-4 for In Vivo Administration
This protocol is based on the formulation for IRAK4-IN-4 (compound 15) and is suitable for parenteral administration.[3]
Materials:
-
IRAK4-IN-4
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of IRAK4-IN-4.
-
In a sterile tube, dissolve the IRAK4-IN-4 in DMSO to make a 10% DMSO solution. For example, to prepare 1 mL of the final formulation, start with 100 µL of DMSO.
-
Add PEG300 to the DMSO solution to a final concentration of 40%. Following the example, add 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add Tween 80 to a final concentration of 5%. In this example, add 50 µL of Tween 80 and mix until the solution is clear.
-
Finally, add sterile saline to reach the final volume (45%). In this example, add 450 µL of saline.
-
Vortex the final solution to ensure homogeneity. The final concentration of IRAK4-IN-4 in this vehicle can be up to 2 mg/mL.[3]
Workflow for Formulation Preparation:
Protocol 2: Oral Administration of a Nanosuspension of an IRAK4 Inhibitor
This protocol is a general guideline based on the administration of benzolactam IRAK4 inhibitor 19.[5] Nanosuspensions are often used for poorly soluble compounds to improve oral bioavailability.
Materials:
-
IRAK4 inhibitor
-
Appropriate vehicle for nanosuspension (e.g., water with a small percentage of a stabilizer like Tween 80 or Pluronic F68)
-
Oral gavage needles
Procedure:
-
Prepare the nanosuspension of the IRAK4 inhibitor according to established methods (e.g., wet milling or high-pressure homogenization). The final particle size should ideally be in the nanometer range to enhance dissolution.
-
Ensure the final concentration of the inhibitor in the suspension is appropriate for the desired dose and the volume to be administered.
-
Administer the nanosuspension to the animals (e.g., mice) via oral gavage using a suitable gavage needle. The volume administered should be based on the animal's body weight.
-
For pharmacodynamic studies, the inhibitor is typically administered a set time (e.g., 1 hour) before the inflammatory challenge (e.g., LPS or R848 administration).[5]
Protocol 3: Intravenous Administration
For compounds with suitable solubility in IV-compatible vehicles, intravenous injection offers direct entry into the systemic circulation.
Materials:
-
IRAK4 inhibitor formulated in a sterile, IV-compatible vehicle (e.g., 60% Saline + 30% PEG400 + 10% DMSO).
-
Syringes and needles appropriate for the animal species (e.g., 27-30 gauge for mice).
Procedure:
-
Prepare the sterile formulation of the IRAK4 inhibitor.
-
Anesthetize the animal if necessary, following approved institutional protocols.
-
Administer the formulation via the tail vein (for mice and rats) at a slow and steady rate.
-
Monitor the animal for any adverse reactions during and after the injection.
Conclusion
The in vivo administration of IRAK4 inhibitors requires careful consideration of the compound's physicochemical properties to select an appropriate formulation and route of administration. The protocols and data presented here provide a foundation for designing and executing in vivo studies with IRAK4 inhibitors. It is crucial to perform initial formulation and tolerability studies for any new IRAK4 inhibitor to ensure reliable and reproducible results in preclinical models of disease.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IRAK4-IN-4 | IRAK | cGAS | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New IRAK4 degrader for the treatment of autoimmune diseases presented | BioWorld [bioworld.com]
Assessing the Effect of a Novel IRAK4 Inhibitor, Irak4-IN-15, on Synovial Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synovial inflammation is a key pathological feature of autoimmune diseases such as rheumatoid arthritis (RA), characterized by the infiltration of immune cells, synovial lining hyperplasia, and the production of pro-inflammatory mediators that drive joint destruction.[1][2] Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[3][4][5] Upon activation, IRAK4 initiates a signaling cascade leading to the activation of transcription factors like NF-κB and AP-1, which in turn drive the expression of numerous pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6.[2][3] Given its central role in innate immunity and inflammatory responses, IRAK4 has emerged as a promising therapeutic target for the treatment of inflammatory diseases.[4][6][7]
These application notes provide a comprehensive overview and detailed protocols for assessing the therapeutic potential of Irak4-IN-15 , a novel IRAK4 inhibitor, in the context of synovial inflammation. The following sections detail the mechanism of action, provide quantitative data on the effects of IRAK4 inhibition, and present step-by-step experimental protocols for in vitro and in vivo evaluation.
Mechanism of Action: IRAK4 Signaling in Synovial Inflammation
IRAK4 is a pivotal kinase in the MyD88-dependent signaling pathway, which is activated by a variety of inflammatory stimuli present in the synovial environment of RA patients.[1] The binding of ligands such as IL-1β to IL-1R or pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to TLRs triggers the recruitment of the adaptor protein MyD88. This is followed by the recruitment of IRAK4, leading to the formation of the Myddosome complex.[8][9] Within this complex, IRAK4 becomes autophosphorylated and subsequently phosphorylates and activates IRAK1.[8] Activated IRAK1 then interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the production of inflammatory mediators.[3][4]
This compound is hypothesized to be a small molecule inhibitor that targets the kinase activity of IRAK4. By binding to the ATP-binding site of the IRAK4 kinase domain, it would prevent the phosphorylation of its substrates, thereby blocking the downstream signaling cascade and reducing the production of pro-inflammatory cytokines and chemokines in synovial cells.
Figure 1: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of IRAK4 Inhibition
The following tables summarize representative quantitative data on the effects of IRAK4 inhibitors on key markers of synovial inflammation, based on published studies. These data provide a benchmark for evaluating the potential efficacy of this compound.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production
| Cell Type | Stimulus | IRAK4 Inhibitor | Concentration | Cytokine | Percent Inhibition | Reference |
| Human Monocyte-Derived Macrophages (hMDMs) | RA Synovial Fluid | Generic IRAK4i | 27 nM (EC50) | IL-6 | ~50% | [1] |
| hMDMs | RA Synovial Fluid | Generic IRAK4i | 26 nM (EC50) | IL-8 | ~50% | [1] |
| hMDMs | RA Synovial Fluid | Generic IRAK4i | 28 nM (EC50) | TNF-α | ~50% | [1] |
| RA Macrophages | R837 (TLR7 agonist) | Generic IRAK4i | Not Specified | TNF-α | ~85% (6.5-fold reduction) | [3] |
| RA Macrophages | R837 (TLR7 agonist) | Generic IRAK4i | Not Specified | IL-6 | ~91% (11-fold reduction) | [3] |
| RA Macrophages | R837 (TLR7 agonist) | Generic IRAK4i | Not Specified | CCL2 | ~67% (3-fold reduction) | [3] |
Table 2: In Vivo Efficacy in Animal Models of Arthritis
| Animal Model | IRAK4 Inhibitor | Dosing Regimen | Key Endpoint | Result | Reference |
| Rat Collagen-Induced Arthritis (CIA) | PF-06650833 | Not Specified | Clinical Score | Significant reduction | [10] |
| Rat CIA | PF-06650833 | Not Specified | Joint Inflammation | Protection from inflammation | [10] |
| Mouse miR-Let7b-induced Arthritis | Generic IRAK4i | Not Specified | Joint Infiltration of F480+iNOS+ Macrophages | Significant reduction | [11] |
| Mouse miR-Let7b-induced Arthritis | Generic IRAK4i | Not Specified | Joint Infiltration of Vimentin+ Fibroblasts | Significant reduction | [11] |
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on synovial inflammation.
Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in Human Macrophages
Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines by human macrophages stimulated with synovial fluid from RA patients.
Materials:
-
This compound
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synovial fluid from RA patients (sterilized)
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Macrophage Differentiation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in a T75 flask and allow monocytes to adhere for 2 hours.
-
Wash away non-adherent cells and culture the adherent monocytes in RPMI-1640 medium containing 50 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.
-
-
Cell Plating and Treatment:
-
Harvest the differentiated macrophages and seed them into a 96-well plate at a density of 1 x 10^5 cells/well. Allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the macrophages with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.
-
-
Stimulation:
-
Stimulate the pre-treated macrophages with 10% (v/v) RA synovial fluid for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production for each concentration of this compound compared to the vehicle-treated, stimulated control.
-
Determine the IC50 value for each cytokine.
-
Protocol 2: In Vivo Evaluation in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To assess the therapeutic efficacy of this compound in reducing joint inflammation and bone erosion in a mouse model of rheumatoid arthritis.
Materials:
-
This compound
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Calipers for paw thickness measurement
-
Micro-CT scanner
-
Histology reagents (formalin, decalcifying solution, H&E stain)
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin treatment with this compound or vehicle control upon the first signs of arthritis (typically around day 24-28).
-
Administer this compound orally once or twice daily at predetermined doses.
-
-
Clinical Assessment:
-
Monitor the mice daily for signs of arthritis.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Measure the thickness of the hind paws every other day using calipers.
-
-
Terminal Analysis (e.g., on day 42):
-
Histopathology: Euthanize the mice, collect the hind paws, and fix them in 10% formalin. Decalcify the tissues, embed in paraffin, and section. Stain with H&E to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Micro-CT: Scan the hind paws to visualize and quantify bone erosion.
-
Biomarker Analysis: Collect blood serum to measure levels of inflammatory cytokines and anti-collagen antibodies.
-
Figure 2: Experimental workflow for assessing the efficacy of this compound.
Conclusion
The inhibition of IRAK4 presents a compelling strategy for the treatment of synovial inflammation in diseases like rheumatoid arthritis. The protocols and information provided herein offer a robust framework for the preclinical evaluation of this compound. By systematically assessing its impact on inflammatory signaling in relevant cell types and its therapeutic efficacy in established animal models, researchers can effectively determine the potential of this novel compound as a future anti-inflammatory therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 11. IRAK4 inhibitor mitigates joint inflammation by rebalancing metabolism malfunction in RA macrophages and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IRAK4 Inhibitors in Combination with Immunomodulatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a central role in signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome."[4] This complex initiates a signaling cascade that results in the activation of downstream transcription factors, such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[3][5] Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of various autoimmune diseases, inflammatory disorders, and certain cancers.[4][6]
Given its pivotal role in inflammation and immunity, IRAK4 has emerged as a promising therapeutic target. Small molecule inhibitors of IRAK4 have been developed to dampen overactive immune responses.[1][7] Furthermore, preclinical studies have demonstrated that combining IRAK4 inhibitors with other immunomodulatory drugs, such as Bruton's tyrosine kinase (BTK) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors, can result in synergistic therapeutic effects, particularly in the context of B-cell malignancies.[8][9][10] This document provides detailed application notes and protocols for utilizing IRAK4 inhibitors in combination with other immunomodulatory drugs in preclinical research settings.
While the specific compound "IRAK4-IN-15" was not found in the available literature, this document will utilize data and protocols from studies on other well-characterized IRAK4 inhibitors as representative examples. These include, but are not limited to, emavusertib (CA-4948), edecesertib (PF-06650833), ND-2158, LG0224912, and LG0250276.
Signaling Pathway
The IRAK4 signaling pathway is a key component of the innate immune response. The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling and the points of intervention for IRAK4 inhibitors and other immunomodulatory drugs like BTK and PI3K inhibitors.
Caption: IRAK4 Signaling Pathway and Points of Pharmacological Intervention.
Data Presentation: In Vitro Synergy of IRAK4 Inhibitors with BTK and PI3K Inhibitors
The following tables summarize quantitative data from preclinical studies demonstrating the synergistic anti-proliferative effects of IRAK4 inhibitors in combination with BTK or PI3K inhibitors in various B-cell lymphoma cell lines. The Combination Index (CI) is used to quantify synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Anti-proliferative Activity of IRAK4 Inhibitor LG0250276 with Ibrutinib (BTK Inhibitor) in B-cell Lymphoma Cell Lines.[8]
| Cell Line | MYD88 Status | LG0250276 IC50 (µM) | Ibrutinib IC50 (µM) | Combination Index (CI) |
| OCI-LY19 | Wild Type | Not Reported | Not Reported | 0.67 (Moderate Synergy) |
| OCI-LY3 | L265P Mutant | Not Reported | Not Reported | Similar synergistic results |
Table 2: Synergistic Anti-proliferative Activity of IRAK4 Inhibitor LG0250276 with PI3K Inhibitors in B-cell Lymphoma Cell Lines.[8]
| Cell Line | MYD88 Status | Combination Drug | Combination Index (CI) |
| OCI-LY19 | Wild Type | Idelalisib | 0.25 (Strong Synergy) |
| OCI-LY19 | Wild Type | TGR-1202 | Comparable to Idelalisib |
| OCI-LY3 | L265P Mutant | Idelalisib | Similar synergistic results |
| OCI-LY3 | L265P Mutant | TGR-1202 | Similar synergistic results |
Table 3: Synergistic Activity of Emavusertib (IRAK4i) with Second-Generation BTK Inhibitors in MYD88-L265P Mutant Lymphoma Cell Lines.[11]
| Cell Line | Combination | Synergy (Chou-Talalay) | Primary Effect (MuSyC Algorithm) |
| OCI-Ly-10 (ABC-DLBCL) | Emavusertib + Acalabrutinib | Synergistic | Improved Efficacy |
| OCI-Ly-10 (ABC-DLBCL) | Emavusertib + Zanubrutinib | Synergistic | Improved Efficacy |
| TMD8 (ABC-DLBCL) | Emavusertib + Acalabrutinib | Synergistic | Improved Efficacy |
| TMD8 (ABC-DLBCL) | Emavusertib + Zanubrutinib | Synergistic | Improved Efficacy |
| HBL1 (ABC-DLBCL) | Emavusertib + Acalabrutinib | Synergistic | Improved Efficacy |
| HBL1 (ABC-DLBCL) | Emavusertib + Zanubrutinib | Synergistic | Improved Efficacy |
| Karpas-1718 (MZL/LPL) | Emavusertib + Acalabrutinib | Synergistic | Improved Efficacy |
| Karpas-1718 (MZL/LPL) | Emavusertib + Zanubrutinib | Synergistic | Improved Efficacy |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol describes a method to assess the anti-proliferative effects of an IRAK4 inhibitor alone and in combination with another immunomodulatory drug, and to determine if the combination is synergistic.
Caption: Workflow for Cell Viability and Synergy Assessment.
Materials:
-
B-cell lymphoma cell lines (e.g., OCI-LY19, OCI-LY3, TMD8, HBL1, Karpas-1718)[8][11]
-
Complete cell culture medium
-
96-well cell culture plates
-
Immunomodulatory drug (e.g., ibrutinib, idelalisib, acalabrutinib, zanubrutinib)[8][11]
-
Cell viability reagent (e.g., ATPLite Luminescent Assay Kit)[12]
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed the B-cell lymphoma cells into 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.[12]
-
Drug Preparation: Prepare serial dilutions of the IRAK4 inhibitor and the combination drug in cell culture medium.
-
Drug Treatment: Treat the cells with the IRAK4 inhibitor alone, the immunomodulatory drug alone, or a combination of both at various concentrations. Include a vehicle control (e.g., DMSO).[12] For combination studies, a constant-ratio dose response is often used.[12]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
Cell Viability Measurement: After the incubation period, measure cell viability using a suitable assay, such as the ATPLite assay, according to the manufacturer's instructions.[12]
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug individually.
-
For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method with appropriate software. A CI value less than 1 indicates synergy.[8]
-
Protocol 2: Assessment of Apoptosis by Flow Cytometry
This protocol details a method to evaluate the induction of apoptosis in cancer cells following treatment with an IRAK4 inhibitor, alone or in combination.
Materials:
-
B-cell lymphoma cell lines
-
IRAK4 inhibitor and combination drug
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IRAK4 inhibitor, the combination drug, or the combination at their respective IC50 concentrations for various time points (e.g., 4 and 24 hours).[12]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the different treatments.
Protocol 3: Measurement of Cytokine Production
This protocol outlines a method to measure the effect of IRAK4 inhibitors on the production of pro-inflammatory cytokines.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or relevant cell line (e.g., A549)[12][13]
-
IRAK4 inhibitor
-
Stimulating agent (e.g., Lipopolysaccharide (LPS), R848, or IL-1β)[1][12]
-
ELISA or AlphaLISA kit for the cytokine of interest (e.g., IL-6, TNF-α)[12]
-
Plate reader
Procedure:
-
Cell Stimulation: Pre-incubate PBMCs or other relevant cells with various concentrations of the IRAK4 inhibitor for 1 hour.[13]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL IL-1β for A549 cells) and incubate for a specified period (e.g., overnight).[12]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest in the supernatant using an ELISA or AlphaLISA kit according to the manufacturer's instructions.[12]
-
Data Analysis: Determine the dose-dependent inhibition of cytokine production by the IRAK4 inhibitor.
Protocol 4: Western Blot Analysis of Signaling Pathway Modulation
This protocol describes how to assess the impact of an IRAK4 inhibitor on the phosphorylation of downstream signaling proteins.
Materials:
-
Relevant cell line (e.g., A549)[12]
-
IRAK4 inhibitor
-
Stimulating agent (e.g., IL-1β)[12]
-
Lysis buffer
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., IRAK1, NF-κB)
-
Secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Pre-treat cells with the IRAK4 inhibitor for a short period (e.g., 15 minutes) before stimulating with the agonist (e.g., 10 minutes with IL-1β).[12]
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies to detect the levels of total and phosphorylated target proteins.[12]
-
Data Analysis: Quantify the band intensities to determine the effect of the IRAK4 inhibitor on the phosphorylation status of the signaling proteins.
Conclusion
The combination of IRAK4 inhibitors with other immunomodulatory drugs represents a promising therapeutic strategy for a range of diseases, particularly in oncology and autoimmune disorders. The protocols and data presented in these application notes provide a framework for researchers to investigate the synergistic potential of such combinations in a preclinical setting. By carefully designing and executing these experiments, researchers can gain valuable insights into the mechanisms of action and potential clinical utility of novel therapeutic regimens targeting the IRAK4 signaling pathway.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of a potent & selective series of IRAK4 inhibitors based on a structure based, hybridization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. nimbustx.com [nimbustx.com]
- 10. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. curis.com [curis.com]
- 12. tgtherapeutics.com [tgtherapeutics.com]
- 13. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Improving the solubility of Irak4-IN-15 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of IRAK4-IN-15 for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the toll-like receptor (TLR) and IL-1 receptor signaling pathways. These pathways are implicated in various inflammatory and autoimmune diseases. Like many small molecule kinase inhibitors, particularly those with a benzolactam scaffold, this compound is expected to have low aqueous solubility. This poor solubility can lead to low and variable oral bioavailability, hindering the translation of in vitro potency to in vivo efficacy.
Q2: Are there any established formulations for similar IRAK4 inhibitors that I can use as a starting point?
A2: Yes, while specific data for this compound is limited, formulations for structurally similar IRAK4 inhibitors have been reported. For instance, a common vehicle for a related compound, IRAK4-IN-4, is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] For another series of benzolactam IRAK4 inhibitors, a nanosuspension was utilized for in vivo studies in mice.[2] These provide excellent starting points for developing a suitable formulation for this compound.
Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A3: Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds. These include:
-
Co-solvents: Using a mixture of a primary solvent (like DMSO) with water-miscible co-solvents (e.g., PEG300, ethanol) can significantly increase solubility.
-
Surfactants: Surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, thereby improving the dissolution rate and bioavailability.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and enhance solubility.
Troubleshooting Guide: Formulation Development for this compound
This guide provides a step-by-step approach to troubleshoot and optimize the formulation of this compound for in vivo experiments.
Problem: this compound precipitates out of solution upon dilution with aqueous buffers or saline.
Experimental Workflow for Solubility Enhancement
Caption: A stepwise workflow for troubleshooting and optimizing this compound formulation.
Detailed Methodologies:
-
Initial Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Co-solvent Approach:
-
Protocol: Start with a formulation based on that used for IRAK4-IN-4: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]
-
Procedure: First, dissolve the required amount of this compound in DMSO. Then, add PEG300 and mix thoroughly. Next, add Tween 80 and mix again. Finally, slowly add the saline while vortexing to avoid precipitation.
-
Troubleshooting:
-
If precipitation occurs, try increasing the percentage of PEG300 or Tween 80.
-
Experiment with other co-solvents like ethanol or propylene glycol.
-
-
-
Cyclodextrin-Based Formulation:
-
Protocol: Prepare a solution of 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
-
Procedure: Add the this compound stock solution in DMSO to the HP-β-CD solution. The amount of DMSO should be kept to a minimum (ideally <10% of the final volume). Stir the mixture, and sonicate if necessary, to facilitate complex formation.
-
Troubleshooting:
-
If the solution is not clear, the drug-to-cyclodextrin ratio may need to be optimized.
-
Gentle heating can sometimes aid in dissolution and complexation.
-
-
-
Nanosuspension Formulation:
-
Protocol: This is a more advanced technique that requires specialized equipment. A common method is wet milling.
-
Procedure: The drug is suspended in an aqueous solution containing stabilizers (surfactants and/or polymers) and then subjected to high-energy milling to reduce the particle size.
-
Note: This method was successfully used for a series of benzolactam IRAK4 inhibitors and may be a robust option for this compound.[2]
-
Quantitative Data Summary: Example Formulations
| Formulation Component | Formulation 1 (Co-solvent based)[1] | Formulation 2 (Cyclodextrin based) | Formulation 3 (Nanosuspension)[2] |
| IRAK4 Inhibitor | IRAK4-IN-4 | This compound (Hypothetical) | Benzolactam IRAK4 Inhibitor |
| Primary Solvent | 10% DMSO | <10% DMSO | - |
| Co-solvent/Vehicle | 40% PEG300 | 20-40% HP-β-CD in water | Aqueous stabilizer solution |
| Surfactant/Stabilizer | 5% Tween 80 | - | Surfactants/Polymers |
| Aqueous Phase | 45% Saline | Water | Water |
| Administration Route | Oral (p.o.) / Intraperitoneal (i.p.) | Oral (p.o.) / Intravenous (i.v.) | Oral (p.o.) |
IRAK4 Signaling Pathway
Understanding the pathway this compound targets is crucial for interpreting experimental results.
Caption: The IRAK4 signaling cascade, a key pathway in innate immunity.
Disclaimer: The information provided is for research purposes only. The optimal formulation for this compound may vary depending on the specific experimental conditions, including the animal model, dose, and route of administration. It is recommended to perform small-scale pilot studies to determine the most suitable formulation.
References
Optimizing Irak4-IN-15 dosage to minimize toxicity
Welcome to the technical support center for Irak4-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound to minimize toxicity and achieve desired experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data from related compounds to guide your research.
IRAK4 Signaling Pathway
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway. It acts downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming the "Myddosome."[3] IRAK4 then phosphorylates and activates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[1][4] These transcription factors drive the expression of pro-inflammatory cytokines and chemokines.[1][5] this compound is designed to inhibit the kinase activity of IRAK4, thereby blocking this inflammatory cascade.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for in vitro experiments with this compound?
A1: For initial in vitro experiments, we recommend a dose-response study starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 10 µM) to determine the IC50 (half-maximal inhibitory concentration) in your specific cell type and assay. As a reference, other potent IRAK4 inhibitors have shown cellular IC50 values in the low nanomolar range for inhibiting cytokine production.[6]
Q2: How can I assess the cytotoxicity of this compound in my cell line?
A2: To assess cytotoxicity, you should perform a cell viability assay in parallel with your functional assays. Common methods include MTT, MTS, or CellTiter-Glo® assays. It is crucial to determine the concentration at which this compound becomes toxic to distinguish between specific inhibition of the IRAK4 pathway and general cellular toxicity. Ideally, the effective inhibitory concentration should be significantly lower than the cytotoxic concentration.
Q3: What are the common off-target effects of IRAK4 inhibitors?
A3: While this compound is designed for high selectivity, off-target effects are possible, particularly at higher concentrations. A common practice in kinase inhibitor development is to screen against a panel of other kinases to assess selectivity.[6] Off-target effects can sometimes manifest as unexpected cellular phenotypes or toxicity. If you observe such effects, consider using a lower concentration of the inhibitor or employing a structurally unrelated IRAK4 inhibitor as a control.
Q4: What is a recommended starting dose for in vivo animal studies?
A4: The optimal in vivo dose depends on the animal model, route of administration, and formulation. A good starting point is to conduct a pharmacokinetic (PK) and pharmacodynamic (PD) study. For example, studies with the IRAK4 inhibitor PF-06650833 in a rat model of arthritis and mouse models of lupus provide examples of dose ranges used.[7] Another IRAK4 inhibitor, compound 21, showed robust inhibition of IL-6 in a murine model at doses of 10 mg/kg.[6] Initial tolerability studies with a dose escalation design are recommended to identify the maximum tolerated dose (MTD).
Q5: What are the potential in vivo toxicities associated with IRAK4 inhibition?
A5: Given IRAK4's central role in the innate immune response, its inhibition could potentially increase susceptibility to certain infections.[4] However, studies in adult patients with IRAK4 deficiency have not shown a high propensity for chronic infections.[4] In clinical trials with the IRAK4 inhibitor PF-06650833, the most common treatment-related adverse events were generally mild and included headache and gastrointestinal disorders.[7] For preclinical animal studies, it is essential to monitor for signs of toxicity such as weight loss, changes in behavior, and alterations in blood chemistry and hematology. Histopathological analysis of major organs is also recommended in longer-term studies.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| High IC50 value / Low Potency | 1. Compound Degradation: this compound may be unstable in your media or solvent. 2. Cell Permeability: The compound may not be efficiently entering the cells. 3. Assay Interference: The compound may interfere with the assay readout (e.g., luciferase, fluorescence). | 1. Prepare fresh stock solutions. Check for solubility issues. Store aliquots at -80°C. 2. Use a cell line with known permeability characteristics or perform a cellular uptake assay. 3. Run a control experiment without cells to check for direct assay interference. |
| High Cellular Toxicity at Low Concentrations | 1. Off-target Effects: The compound may be hitting other critical cellular targets. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Cell Line Sensitivity: The specific cell line may be particularly sensitive to this class of compound. | 1. Perform a kinome-wide selectivity screen. Compare with a structurally different IRAK4 inhibitor. 2. Ensure the final solvent concentration is low and consistent across all wells (typically <0.5%). 3. Test the compound in a different, relevant cell line to see if the toxicity is cell-type specific. |
| Inconsistent Results Between Experiments | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift. 2. Reagent Variability: Inconsistent quality of media, serum, or stimulating ligands (e.g., LPS, R848). 3. Pipetting Errors: Inaccurate dispensing of compound or reagents. | 1. Use cells within a defined, low passage number range for all experiments. 2. Use the same lot of reagents for a set of experiments. Pre-test new lots of stimulants. 3. Use calibrated pipettes and consider automated liquid handlers for high-throughput assays. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| Lack of Efficacy in Animal Model | 1. Poor Pharmacokinetics (PK): The compound may have low bioavailability, high clearance, or poor tissue distribution. 2. Insufficient Target Engagement: The dose may be too low to achieve the necessary level of IRAK4 inhibition in the target tissue. 3. Inappropriate Animal Model: The chosen model may not be driven by the IRAK4 pathway. | 1. Conduct a full PK study to determine exposure (AUC), Cmax, and half-life. Consider formulation optimization. 2. Perform a pharmacodynamic (PD) study to measure IRAK4 inhibition (e.g., downstream cytokine levels) in blood or target tissue at various doses and time points. 3. Confirm the role of IRAK4 in the model using genetic knockouts or other validated inhibitors. |
| Observed Animal Toxicity (e.g., weight loss, lethargy) | 1. On-target Toxicity: The observed toxicity may be due to the mechanism of IRAK4 inhibition. 2. Off-target Toxicity: The compound may be interacting with other targets in vivo. 3. Formulation/Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse effects. | 1. Reduce the dose or dosing frequency. 2. Compare with a structurally different IRAK4 inhibitor to see if the toxicity is compound-specific. 3. Administer the vehicle alone to a control group to assess its toxicity. |
Quantitative Data Summary
The following tables summarize data from publicly available studies on other IRAK4 inhibitors and degraders to provide a comparative reference for your experiments.
Table 1: In Vitro Potency of Representative IRAK4-Targeted Molecules
| Compound | Modality | Target Cell/Assay | IC50 / DC50 | Reference |
| PF-06650833 | Kinase Inhibitor | Human Primary Cells (various stimuli) | Varies by assay | [8] |
| Compound 12 | Kinase Inhibitor | Mouse Whole Blood (LTA-induced IL-6) | 240 nM | [6] |
| Compound 21 | Kinase Inhibitor | Human Whole Blood (R848-induced IL-6) | 210 nM | [6] |
| KT-474 | Degrader (PROTAC) | THP-1 Cells (IRAK4 Degradation) | 0.88 nM | [9] |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.
Table 2: In Vivo Study Parameters for Representative IRAK4 Inhibitors
| Compound | Animal Model | Dosing Regimen | Observed Effect | Reference |
| PF-06650833 | Rat Collagen-Induced Arthritis | Not specified | Reduced disease severity | [8] |
| Compound 12 | Mouse (LTA-induced inflammation) | ≥25 mg/kg, p.o. | Maximal suppression of IL-6 | [6] |
| Compound 21 | Mouse (LTA-induced inflammation) | 10 mg/kg, p.o. | Almost complete inhibition of IL-6 | [6] |
| KT-474 | Mouse (LPS-induced inflammation) | Not specified | Inhibition of cytokine generation | [9] |
p.o.: per os (oral administration)
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTS Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the cells and include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours until color development is sufficient.
-
Measurement: Read the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).
Protocol 2: In Vitro Cytokine Inhibition (ELISA)
-
Cell Plating and Pre-treatment: Seed cells (e.g., human PBMCs or THP-1 monocytes) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the plate for an appropriate time to allow for cytokine accumulation (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., IL-6, TNF-α) on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of the cytokine in each sample. Determine the percentage of inhibition relative to the stimulated vehicle control and plot a dose-response curve to calculate the IC50.
Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Acclimation: Acclimate animals (e.g., mice or rats) to the facility for at least one week before the study begins.
-
Group Assignment: Randomly assign animals to dose groups (e.g., 3-5 animals per group), including a vehicle control group.
-
Dose Escalation: Start with a low dose of this compound and escalate the dose in subsequent groups. The dose steps can be based on in vitro potency and preliminary PK data.
-
Compound Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 7-14 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or any deaths.
-
Terminal Procedures: At the end of the study, collect blood for clinical chemistry and hematology. Perform a gross necropsy and collect major organs for histopathological analysis.
Experimental Workflow
The following diagram outlines a general workflow for progressing a kinase inhibitor like this compound from initial hit validation to in vivo efficacy studies.
Caption: General experimental workflow for kinase inhibitor development.
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
Irak4-IN-15 stability in different cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IRAK4-IN-15. The information is designed to address specific issues that may be encountered during in vitro cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not publicly available, similar IRAK4 inhibitors are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][2] It is recommended to first prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3][4] For short-term storage (up to one month), -20°C is generally acceptable. For long-term storage (up to one year), -80°C is recommended.[1][2]
Q3: What is the expected stability of this compound in cell culture media?
A3: The stability of this compound in aqueous cell culture media has not been specifically reported. The stability can be influenced by several factors including the media composition (e.g., pH, presence of serum proteins), final concentration of the inhibitor, and incubation time and temperature. Hydrophobic compounds can be prone to degradation or precipitation in aqueous solutions over time. It is highly recommended to perform a preliminary stability assessment in your specific cell culture medium.
Q4: How do I prepare my working solution of this compound in cell culture medium?
A4: To prepare the working solution, dilute the high-concentration DMSO stock into your pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion. This minimizes the risk of precipitation. The final concentration of DMSO in the culture medium should ideally be kept below 0.5%, and certainly no higher than 1%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: My compound precipitated after I diluted it in the cell culture medium. What should I do?
A5: Precipitation of hydrophobic compounds in aqueous media is a common issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this problem.
Data Summary for Similar IRAK4 Inhibitors
While specific data for this compound is unavailable, the following table summarizes solubility and storage information for other commercially available IRAK4 inhibitors, which can serve as a useful reference.
| Compound Name | Recommended Solvent & Solubility | Storage of Powder | Storage of Stock Solution |
| IRAK4-IN-1 | DMSO: 4 mg/mL (11.85 mM) | 3 years at -20°C | 1 year at -80°C; 1 month at -20°C |
| IRAK4-IN-4 | DMSO: 68 mg/mL (199.78 mM) | 3 years at -20°C | 1 year at -80°C; 1 month at -20°C |
| IRAK-4 protein kinase inhibitor 2 | DMSO: 56 mg/mL (198.4 mM) | 3 years at -20°C | 1 year at -80°C; 1 month at -20°C |
| AS2444697 | DMSO: ≥ 12.5 mg/mL (28.88 mM) | Sealed at 4°C | 6 months at -80°C; 1 month at -20°C |
Note: This data is compiled from publicly available sources and should be used as a general guideline.[1][2][4][5] Always refer to the manufacturer's product-specific datasheet.
Signaling Pathway and Workflow Diagrams
To aid in experimental design and troubleshooting, the following diagrams illustrate the IRAK4 signaling pathway and suggested workflows.
Caption: The IRAK4 signaling cascade.
Caption: Workflow for assessing compound stability.
Troubleshooting Guide
Issue: The compound precipitates upon dilution in my cell culture medium.
This is a common problem with hydrophobic molecules. Follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting compound precipitation.
Issue: I am not observing the expected inhibitory effect in my cell-based assay.
Possible Cause 1: Compound Instability or Degradation.
-
Solution: The compound may not be stable for the duration of your experiment. Prepare fresh dilutions of this compound in media immediately before adding to cells. Consider reducing the incubation time or performing a time-course experiment to determine the window of maximum activity. Refer to the "Workflow for assessing compound stability" diagram and the experimental protocol below.
Possible Cause 2: Suboptimal Compound Concentration.
-
Solution: The effective concentration in a cell-based assay can be significantly different from the biochemical IC50 value due to factors like cell permeability and protein binding. Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal working concentration for your specific cell type and assay conditions.
Possible Cause 3: Cell Health and Passage Number.
-
Solution: Ensure your cells are healthy, within a low passage number, and free from contamination. Cellular responses can change with high passage numbers. Always perform a vehicle control (DMSO) to ensure the observed effects are specific to the inhibitor and not due to solvent toxicity.
Possible Cause 4: Assay Readout is Too Far Downstream.
-
Solution: The IRAK4 signaling pathway is complex, with multiple feedback loops. If you are measuring a very downstream event (e.g., secretion of a specific cytokine after 24 hours), the signal may be dampened or compensated for. Consider measuring a more proximal readout of IRAK4 activity, such as the phosphorylation of IRAK1, or a more immediate downstream event like NF-κB activation.
Experimental Protocols
Protocol 1: Empirical Assessment of this compound Stability in Cell Culture Medium
This protocol provides a method to determine the functional stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
37°C incubator
-
A functional cell-based assay to measure IRAK4 inhibition (e.g., LPS-stimulated TNF-α release from macrophages)
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solutions: Dilute the stock solution into your pre-warmed cell culture medium to a final concentration that is 2x your intended highest assay concentration. For example, if your highest assay concentration is 1 µM, prepare a 2 µM solution. Prepare enough volume for all time points. Also prepare a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Aliquot the 2x working solutions into separate sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, and 24 hours). Place these tubes/wells in a 37°C incubator.
-
Functional Assay Setup: At each time point, retrieve the corresponding tube of pre-incubated compound.
-
Seed your cells of choice (e.g., RAW 264.7 macrophages) in a 96-well plate.
-
Add the pre-incubated this compound solution (and vehicle control) to the cells.
-
Immediately after adding the inhibitor, stimulate the cells with an appropriate agonist (e.g., LPS for TLR4 activation) to induce IRAK4 signaling.
-
Incubate for the required duration of your functional assay (e.g., 4-6 hours for TNF-α measurement).
-
Assay Readout: Measure the endpoint of your assay (e.g., TNF-α levels in the supernatant by ELISA).
-
Data Analysis: Plot the inhibitory activity (e.g., % inhibition of TNF-α release) against the pre-incubation time. A significant decrease in inhibitory activity at later time points indicates compound instability. This will help you define the time window in which the compound is stable and active in your experimental setup.
References
Technical Support Center: Overcoming Resistance to IRAK4 Inhibition in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRAK4 inhibitors in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway regulated by IRAK4 in cancer?
A1: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon receptor activation, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the "Myddosome" complex. This initiates a signaling cascade that results in the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[1][2] In many cancers, aberrant activation of this pathway promotes cell survival, proliferation, and inflammation, contributing to tumor growth and therapeutic resistance.[3][4]
Figure 1. Simplified IRAK4 signaling pathway in cancer.
Q2: My cancer cell line is not responding to the IRAK4 inhibitor. What are the potential reasons?
A2: Several factors could contribute to a lack of response to an IRAK4 inhibitor:
-
Absence of IRAK4 pathway dependency: The cancer cell line may not rely on the IRAK4 signaling pathway for its survival and proliferation. This is more likely in cancers without mutations in MYD88 or spliceosome genes like SF3B1 and U2AF1.
-
Expression of the IRAK4-S isoform: Some cancer cells, particularly those without spliceosome mutations, may predominantly express the short, hypomorphic isoform of IRAK4 (IRAK4-S), which is less sensitive to inhibition.[4][5] In contrast, the long, hypermorphic isoform (IRAK4-L), often found in myeloid malignancies with spliceosome mutations, confers sensitivity to IRAK4 inhibitors.[4][6]
-
Compensatory signaling pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that also promote cell survival, such as the B-cell receptor (BCR) pathway involving Bruton's tyrosine kinase (BTK) or the PI3K/Akt pathway.[2][7]
-
Drug efflux: The cancer cells may express high levels of drug efflux pumps, such as P-glycoprotein (P-gp), which can reduce the intracellular concentration of the inhibitor.[7]
-
Experimental conditions: Suboptimal inhibitor concentration, instability of the compound, or issues with the cell viability assay can also lead to an apparent lack of response.
Q3: How can I determine if my cells are developing adaptive resistance to an IRAK4 inhibitor?
A3: Adaptive resistance develops as the cancer cells adjust their signaling networks to bypass the effect of the drug. To investigate this, you can perform the following:
-
Long-term cell culture: Culture the cancer cells in the presence of a sublethal concentration of the IRAK4 inhibitor for an extended period.
-
Monitor cell viability: Periodically assess the IC50 of the inhibitor in the long-term cultured cells compared to the parental cells. An increase in the IC50 suggests the development of resistance.
-
Molecular profiling: Use techniques like RNA sequencing (RNA-seq) or proteomic analysis to compare the gene and protein expression profiles of the resistant cells to the parental cells. This can help identify upregulated survival pathways.
-
Pathway analysis: Perform western blotting to examine the activation status of key signaling proteins in parallel pathways (e.g., p-BTK, p-Akt) in the resistant cells.
Troubleshooting Guides
Guide 1: Western Blot for Phosphorylated IRAK4 (p-IRAK4)
Issue: Weak or no signal for p-IRAK4.
| Possible Cause | Solution | Citation |
| Low protein expression | Increase the amount of protein loaded onto the gel (aim for 20-30 µg of whole-cell lysate). Consider using a positive control lysate from a cell line known to have high IRAK4 activity. | [8] |
| Inefficient phosphorylation | If studying induced phosphorylation, ensure optimal stimulation conditions (e.g., time and concentration of IL-1β or a TLR agonist). | [9] |
| Phosphatase activity | Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target protein. | |
| Antibody issues | Use a fresh dilution of a validated p-IRAK4 antibody. Titrate the antibody concentration to find the optimal dilution. | [10] |
| Blocking buffer | Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can increase background. Use bovine serum albumin (BSA) instead. | |
| Poor transfer | Confirm successful protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer conditions (time, voltage) for your specific protein size. | [11] |
Guide 2: Cell Viability Assays with IRAK4 Inhibitors
Issue: Inconsistent or unexpected results in cell viability assays.
| Possible Cause | Solution | Citation |
| Inhibitor solubility and stability | Ensure the IRAK4 inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO for emavusertib) before diluting in culture medium. Prepare fresh dilutions for each experiment. | [12][13] |
| Cell seeding density | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the assay. | |
| Assay incubation time | The optimal incubation time with the inhibitor can vary between cell lines. Perform a time-course experiment to determine the best endpoint. | [14] |
| Assay interference | Some inhibitors may interfere with the chemistry of certain viability assays (e.g., MTT). Consider using an alternative assay like resazurin-based assays or cell counting. | [15] |
| Edge effects in microplates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for experimental samples. |
Guide 3: Combination Therapy Experiments
Issue: Difficulty in determining if the combination of an IRAK4 inhibitor and another drug is synergistic.
| Possible Cause | Solution | Citation |
| Incorrect experimental design | Use a matrix of concentrations for both drugs to assess the interaction over a range of doses. | [16] |
| Inappropriate data analysis | Use a validated method to quantify synergy, such as the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. | [1][3] |
| Lack of single-agent activity | Ensure that both drugs show some level of single-agent activity in the chosen cell line. Synergy is difficult to assess if one or both drugs are inactive on their own. | [17] |
Quantitative Data
Table 1: In Vitro Activity of IRAK4 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 | Citation |
| Emavusertib (CA-4948) | Diffuse Large B-cell Lymphoma (DLBCL) | OCI-Ly3 | 31.7 nM | [12] |
| Emavusertib (CA-4948) | Marginal Zone Lymphoma (MZL) | Karpas1718 (MYD88 L265P) | 3.72 µM | [18] |
| Emavusertib (CA-4948) | Marginal Zone Lymphoma (MZL) | VL51 (MYD88 WT) | 21-38 µM | [18] |
| LG0224912 | B-cell Lymphoma | OCI-LY3 | 300 nM - 10 µM | [19] |
| LG0250276 | B-cell Lymphoma | OCI-LY3 | 300 nM - 10 µM | [19] |
| BMS-986126 | Not specified | Not specified | 5.3 nM | [20] |
Table 2: In Vivo Efficacy of Emavusertib (CA-4948) in Preclinical Models
| Cancer Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| OCI-Ly3 DLBCL Xenograft | Emavusertib | 100 mg/kg, once daily | >90% | [20] |
| OCI-Ly3 DLBCL Xenograft | Emavusertib | 200 mg/kg, once daily | Partial tumor regression | [20] |
| LY2264 DLBCL Model | Emavusertib | 50 mg/kg, once daily | 25% | [20] |
| LY2264 DLBCL Model | Emavusertib | 150 mg/kg, once daily | 70% | [20] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin Assay
This protocol is adapted for assessing the effect of IRAK4 inhibitors on cancer cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well, opaque-walled plate at a pre-determined optimal density.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the IRAK4 inhibitor and any combination drug in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).[14]
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in sterile DPBS and filter-sterilize.[15]
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[15]
-
-
Data Analysis:
-
Subtract the background fluorescence from cell-free wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Figure 2. Workflow for cell viability assessment.
Protocol 2: Western Blot for IRAK4 Signaling Pathway
-
Sample Preparation:
-
Treat cells with the IRAK4 inhibitor and/or stimuli as required.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-IRAK4, anti-IRAK4, anti-p-p65, anti-p65) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Protocol 3: Basic CRISPR-Cas9 Mediated Knockout of IRAK4
This protocol provides a general workflow for generating an IRAK4 knockout cell line.
-
Guide RNA (gRNA) Design:
-
Cloning or Synthesis:
-
Synthesize or clone the designed gRNA sequences into a Cas9-expressing vector (e.g., lentiCRISPRv2).[7]
-
-
Transfection/Transduction:
-
Deliver the Cas9/gRNA construct into the target cancer cells using a suitable method like lipofection or lentiviral transduction.[4]
-
-
Selection and Single-Cell Cloning:
-
Select for successfully transfected/transduced cells (e.g., using puromycin resistance if using lentiCRISPRv2).
-
Isolate single cells into individual wells of a 96-well plate by limiting dilution or fluorescence-activated cell sorting (FACS).[2]
-
-
Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR to amplify the targeted region of the IRAK4 gene.
-
Use Sanger sequencing to confirm the presence of insertions or deletions (indels).
-
Confirm the absence of IRAK4 protein expression by western blot.
-
Figure 3. General workflow for CRISPR-Cas9 knockout.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Emavusertib | CA-4948 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 7. CRISPR/Cas9-mediated gene knockout [bio-protocol.org]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. p-care.eu [p-care.eu]
- 15. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. curis.com [curis.com]
- 17. Challenges to determine synergistic drug interactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 20. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
Technical Support Center: Measuring IRAK4-IN-15 Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to measure the cell permeability of IRAK4-IN-15, a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it important for this compound?
A1: Cell permeability refers to the ability of a compound, such as this compound, to cross the cell membrane and reach its intracellular target.[1][2] For this compound to be effective, it must penetrate the cell membrane to bind to and inhibit IRAK4, which is a key component of intracellular signaling pathways involved in inflammation.[3][4] A discrepancy between a compound's potency in biochemical assays (using purified proteins) and cell-based assays often points to issues with cell permeability.[5][6]
Q2: What are the primary methods to measure the cell permeability of this compound?
A2: There are two main approaches to assess the cell permeability of this compound:
-
Direct Measurement: This involves quantifying the intracellular concentration of the compound. The most common and sensitive method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] This method allows for the precise determination of the amount of this compound inside the cells after incubation.[8]
-
Indirect Measurement (Target Engagement): This approach determines if this compound is binding to its intracellular target, IRAK4. A successful target engagement implies that the compound has crossed the cell membrane. Methods for this include cellular thermal shift assays (CETSA) or downstream signaling pathway analysis, such as measuring the phosphorylation of IRAK1, a direct substrate of IRAK4.[9][10]
Q3: What is the difference between passive and active transport, and how might this affect this compound permeability?
A3: Passive permeability refers to the ability of a compound to diffuse across the cell membrane without the help of transport proteins.[1] This process is influenced by the physicochemical properties of the compound, such as its lipophilicity and size. Active transport, on the other hand, involves membrane proteins that can either facilitate the entry of a compound into the cell (influx transporters) or pump it out (efflux transporters). If this compound is a substrate for an efflux transporter, its intracellular concentration could be significantly reduced, even if it has good passive permeability.
Q4: How can I be sure that the measured intracellular concentration of this compound is accurate?
A4: To ensure accuracy, it is crucial to perform control experiments to account for non-specific binding of the compound to the cell culture plate or the exterior of the cell membrane.[5][7] One common method is to incubate the cells with this compound at 4°C. At this temperature, active transport and membrane fluidity are greatly reduced, so most of the compound detected is likely due to non-specific binding. This amount can then be subtracted from the amount measured at 37°C to determine the true intracellular concentration.[7]
Experimental Protocols & Methodologies
Protocol 1: Direct Measurement of Intracellular this compound by LC-MS/MS
This protocol provides a method to directly quantify the concentration of this compound inside cultured cells.
Materials:
-
Cell line of interest (e.g., OCI-Ly10, PBMCs)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Organic solvent for extraction (e.g., acetonitrile with 1% formic acid)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 1, 4, 8, 24 hours) to determine the time-dependence of uptake.
-
Cell Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular compound. This step is critical to prevent overestimation of the intracellular concentration.
-
Cell Lysis and Extraction: Add lysis buffer to each well and incubate on ice. After lysis, add an organic solvent to precipitate proteins and extract the compound.
-
Sample Preparation: Centrifuge the samples to pellet the cell debris. Collect the supernatant containing the extracted this compound.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound. A standard curve of known this compound concentrations should be prepared in the same matrix to ensure accurate quantification.
-
Data Normalization: The intracellular concentration can be normalized to the cell number or total protein content in each sample.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. Understanding this pathway is crucial for designing target engagement assays.
References
- 1. Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery [mdpi.com]
- 2. Determining small-molecule permeation through lipid membranes | Springer Nature Experiments [experiments.springernature.com]
- 3. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 9. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Strategies to reduce non-specific binding of Irak4-IN-15
Welcome to the technical support center for IRAK4-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding non-specific binding.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter while using this compound.
Problem 1: High background signal or apparent non-specific inhibition in biochemical assays (e.g., Transcreener®, LanthaScreen™, ADP-Glo™).
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions | 1. Adjust pH: Ensure the buffer pH is optimal for IRAK4 activity and minimizes non-specific interactions.[1] 2. Increase Salt Concentration: Incrementally increase the salt concentration (e.g., 50-200 mM NaCl) to disrupt electrostatic interactions that can cause non-specific binding.[1] |
| Hydrophobic Interactions | 1. Add a Non-ionic Surfactant: Include a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 in the assay buffer to reduce hydrophobic interactions between the inhibitor and assay components.[1] |
| Protein Aggregation/Sticking | 1. Include a Carrier Protein: Add Bovine Serum Albumin (BSA) at a concentration of 0.1-1 mg/mL to the assay buffer to prevent the inhibitor and enzyme from sticking to the assay plates and to each other non-specifically.[1] |
| Compound-Specific Artifacts in FRET-based assays (LanthaScreen™) | 1. Check for Autofluorescence: Run a control with this compound alone to check for intrinsic fluorescence at the assay wavelengths. 2. Adjust Time Delay: For time-resolved FRET (TR-FRET), adjusting the time delay between excitation and fluorescence recording can help minimize interference from short-lived fluorescent artifacts.[2] |
Problem 2: Inconsistent or weak inhibition in cell-based assays.
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | 1. Increase Incubation Time: Extend the pre-incubation time of the cells with this compound to allow for sufficient cellular uptake. 2. Optimize Compound Concentration: Perform a dose-response curve to determine the optimal concentration for cellular activity, which may be higher than the biochemical IC50. |
| Inhibitor Instability in Culture Media | 1. Minimize Incubation Time: If instability is suspected, reduce the incubation time to the minimum required to observe an effect. 2. Serum Protein Binding: Test the effect of serum concentration in your media, as high protein content can reduce the free concentration of the inhibitor. Consider using reduced-serum media if compatible with your cell line. |
| Off-Target Effects Masking On-Target Inhibition | 1. Validate Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to IRAK4 in your cells. 2. Assess Downstream Signaling: Measure the phosphorylation of IRAK1, a direct substrate of IRAK4, via Western Blot to confirm on-target pathway inhibition.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a biochemical assay?
A1: The reported IC50 for this compound is 2 nM. For initial biochemical assays, we recommend starting with a concentration range that brackets this value, for example, from 0.1 nM to 1 µM, to generate a full dose-response curve.
Q2: How can I be sure that the observed effects in my cellular assays are due to IRAK4 inhibition and not off-target effects?
A2: This is a critical question in kinase inhibitor studies. We recommend a multi-pronged approach to validate on-target activity:
-
Orthogonal Assays: Confirm your findings using a different assay that measures a distinct readout of IRAK4 activity. For example, if you observe inhibition of cytokine release, validate this by measuring the phosphorylation of a direct downstream target like IRAK1.[3]
-
Target Engagement Assays: Directly confirm that this compound is binding to IRAK4 in your cells using a technique like the Cellular Thermal Shift Assay (CETSA).
-
Use of a Structurally Unrelated Inhibitor: If possible, use another known IRAK4 inhibitor with a different chemical scaffold to see if it phenocopies the effects of this compound.
-
Consider Potential Off-Targets: While a specific kinome scan for this compound is not publicly available, a similar compound, AZ1495 (an IRAK4/IRAK1 inhibitor), has shown off-target activity against CLK family kinases and haspin kinase.[4] If your experimental system is sensitive to the inhibition of these kinases, consider counter-screening or interpreting your results with caution.
Q3: What are some general best practices to minimize non-specific binding of small molecule inhibitors?
A3: To minimize non-specific binding, consider the following:
-
Optimize Buffer Composition: Adjusting pH and salt concentration can significantly reduce non-specific interactions.[1]
-
Use Additives: Incorporating BSA and non-ionic surfactants like Tween-20 into your buffers is a common and effective strategy.[1]
-
Use the Lowest Effective Concentration: Using the lowest possible concentration of the inhibitor that still gives a robust on-target effect will minimize the likelihood of off-target binding.
-
Control Experiments: Always include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control inhibitor if available.
Experimental Protocols
1. Protocol: LanthaScreen™ Eu Kinase Binding Assay for IRAK4
This protocol is adapted from the manufacturer's guidelines and is designed to determine the IC50 of this compound.[5]
Materials:
-
IRAK4 enzyme (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
This compound
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Prepare Kinase/Antibody Mixture: Dilute the IRAK4 enzyme and Eu-anti-Tag antibody in kinase buffer to the recommended concentrations.
-
Prepare Tracer Solution: Dilute the kinase tracer in kinase buffer to the recommended concentration.
-
Assay Assembly:
-
Add 5 µL of the diluted this compound or DMSO vehicle to the wells of the 384-well plate.
-
Add 5 µL of the Kinase/Antibody mixture to all wells.
-
Add 5 µL of the Tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read Plate: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
2. Protocol: ADP-Glo™ Kinase Assay for IRAK4
This protocol is based on the principles of the ADP-Glo™ assay to measure IRAK4 kinase activity.[6][7]
Materials:
-
IRAK4 enzyme (recombinant)
-
IRAKtide substrate (or other suitable substrate)
-
ATP
-
Kinase Assay Buffer
-
This compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well white assay plate
Procedure:
-
Prepare Serial Dilution of this compound: Prepare a serial dilution of the inhibitor in the appropriate buffer.
-
Set up Kinase Reaction:
-
In each well, combine the kinase buffer, IRAKtide substrate, and ATP.
-
Add the diluted this compound or vehicle control.
-
Initiate the reaction by adding the IRAK4 enzyme.
-
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Detect: Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to calculate the IC50.
3. Protocol: Western Blot for IRAK1 Phosphorylation
This protocol provides a general workflow to assess the inhibition of IRAK4 in a cellular context by measuring the phosphorylation of its direct substrate, IRAK1.[3][8][9]
Materials:
-
Cell line expressing IRAK1 (e.g., THP-1, U937)
-
LPS (lipopolysaccharide) or other TLR agonist
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-IRAK1 (specific to the activated form) and anti-total-IRAK1
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere or stabilize.
-
Pre-incubate cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., LPS) for a short period (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total IRAK1 to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-IRAK1 and total IRAK1. Normalize the phospho-IRAK1 signal to the total IRAK1 signal to determine the extent of inhibition.
Data Summary
| Parameter | This compound | Reference Compound (AZ1495) |
| Target | IRAK4 | IRAK4/IRAK1 |
| IC50 (Biochemical) | 2 nM | 5 nM (IRAK4), 24 nM (IRAK1) |
| Known Off-Targets | Not publicly available | CLK1, CLK2, CLK4, Haspin |
Visualizations
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: Logical workflow for troubleshooting non-specific binding of this compound.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. Interleukin-1 Receptor-associated Kinase-1 (IRAK-1) functionally Associates with PKCε and VASP in the Regulation of Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing IRAK4-IN-15 Treatment Duration in Chronic Disease Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of IRAK4-IN-15 in chronic disease models. The information provided is based on established principles for IRAK4 inhibitors. Due to limited public information on this compound, data and protocols from well-characterized IRAK4 inhibitors, such as PF-06650833 and the IRAK4 degrader KT-474, are used as representative examples to guide experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IRAK4 inhibitors like this compound?
A1: IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are essential for the innate immune response.[3] Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex and phosphorylates downstream targets, including IRAK1, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[4] IRAK4 inhibitors like this compound are designed to block the kinase activity of IRAK4, thereby preventing this inflammatory cascade.[5] Some newer modalities, known as IRAK4 degraders, not only inhibit the kinase function but also lead to the complete removal of the IRAK4 protein, which may offer a more profound and sustained effect.[6]
Q2: How do I determine the optimal dose and treatment duration for this compound in my chronic disease model?
A2: The optimal dose and duration will depend on the specific chronic disease model, its severity, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound. A typical approach involves:
-
Dose-Ranging Studies: Start with a pilot study using a range of doses to identify a dose that provides a therapeutic effect without toxicity.
-
Pharmacokinetic (PK) Analysis: Determine the half-life, bioavailability, and exposure of this compound in your animal model. This will inform the dosing frequency required to maintain therapeutic concentrations.
-
Pharmacodynamic (PD) Biomarker Analysis: Measure the inhibition of IRAK4 signaling in response to treatment. This can be done by assessing the levels of downstream inflammatory cytokines (e.g., IL-6, TNF-α) in plasma or tissue samples.[7] The goal is to correlate the drug exposure with the desired biological effect.
-
Treatment Duration Studies: Once an effective dose is established, conduct studies with varying treatment durations (e.g., short-term, long-term) to determine the minimum duration required to achieve a sustained therapeutic benefit and to assess for any potential for disease rebound upon treatment cessation.
Q3: What are the expected outcomes of successful this compound treatment in a chronic inflammatory disease model?
A3: Successful treatment should lead to a reduction in the clinical signs of the disease. This may include, depending on the model, reduced inflammation, decreased tissue damage, and improved clinical scores. At the molecular level, you should observe a significant reduction in the levels of pro-inflammatory cytokines and chemokines in the plasma and/or inflamed tissues.[7][8]
Q4: Are there any known resistance mechanisms to IRAK4 inhibitors?
A4: While specific resistance mechanisms to this compound are not documented, potential mechanisms for kinase inhibitors in general could involve mutations in the drug-binding site of the target protein or the activation of bypass signaling pathways. For IRAK4, since it has both kinase and scaffolding functions, inhibitors that only block kinase activity might not be sufficient to completely halt signaling.[6] IRAK4 degraders are being developed to overcome this by removing the entire protein.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of efficacy in vivo | Inadequate drug exposure. | Perform pharmacokinetic studies to ensure the dose and route of administration achieve sufficient plasma/tissue concentrations. Consider optimizing the formulation to improve bioavailability.[9] |
| Poor target engagement. | Assess pharmacodynamic markers (e.g., downstream cytokine levels) to confirm that IRAK4 signaling is being inhibited at the administered dose.[7] If not, the dose may need to be increased. | |
| Disease model is not IRAK4-dependent. | Confirm the role of the TLR/IL-1R pathway in your specific disease model through literature review or preliminary experiments. | |
| High variability in animal responses | Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. For oral administration, consider using gavage to ensure the full dose is delivered. |
| Biological variability in the animal model. | Increase the number of animals per group to improve statistical power. Ensure animals are age- and sex-matched. | |
| Adverse effects or toxicity observed | Off-target effects of the compound. | Evaluate the selectivity of this compound against a panel of other kinases. If off-target activity is suspected, a lower dose or a more selective inhibitor may be needed. |
| Dose is too high. | Conduct a dose-response study to identify the maximum tolerated dose (MTD). | |
| Disease rebound after treatment cessation | Treatment duration was too short to induce lasting remission. | Experiment with longer treatment durations or a tapering dose schedule at the end of the treatment period. |
| The underlying disease mechanism was suppressed but not eradicated. | Consider combination therapy with an agent that targets a different pathway involved in the disease pathogenesis. |
Quantitative Data
The following tables summarize representative preclinical data for well-characterized IRAK4 inhibitors. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of an IRAK4 Inhibitor (Compound 19) in a Mouse Model of TLR7/8-Induced Inflammation [7]
| Treatment Group | Dose (mg/kg, p.o.) | Plasma Concentration (µM) | IFNα Inhibition (%) | IL-6 Inhibition (%) | TNFα Inhibition (%) |
| Vehicle | - | - | 0 | 0 | 0 |
| Compound 19 | 3 | 0.1 | 50 | 45 | 40 |
| Compound 19 | 10 | 0.5 | 80 | 75 | 70 |
| Compound 19 | 30 | 2.0 | 95 | 90 | 85 |
Table 2: Pharmacokinetic Properties of the IRAK4 Degrader KT-474 in Preclinical Species [10]
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | T½ (h) | Bioavailability (%) |
| Rat | p.o. | 10 | 150 | 5.0 | 12.1 |
| Dog | p.o. | 5 | 250 | 8.0 | 34.8 |
| Monkey | p.o. | 5 | 100 | 6.0 | 13.1 |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol is adapted from studies evaluating other IRAK4 inhibitors in a similar model.[8]
-
Induction of Arthritis:
-
Immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
Administer a booster immunization 21 days later.
-
-
Treatment:
-
Begin treatment with this compound or vehicle control when mice show initial signs of arthritis (clinical score > 1).
-
Administer the compound daily via oral gavage at predetermined doses (e.g., 3, 10, 30 mg/kg).
-
-
Monitoring and Endpoints:
-
Monitor clinical signs of arthritis (e.g., paw swelling, erythema) and assign a clinical score daily.
-
At the end of the study (e.g., day 42), collect blood for cytokine analysis (e.g., IL-6, TNF-α) by ELISA or multiplex assay.
-
Collect joint tissue for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Measure levels of anti-collagen antibodies in the serum.
-
Protocol 2: Pharmacodynamic Biomarker Analysis
-
Sample Collection:
-
Collect blood samples from treated and control animals at various time points after dosing.
-
Process the blood to obtain plasma or peripheral blood mononuclear cells (PBMCs).
-
-
Ex Vivo Stimulation:
-
Stimulate whole blood or isolated PBMCs with a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) for a defined period (e.g., 6-24 hours).
-
-
Cytokine Measurement:
-
Measure the levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-α) in the plasma or cell culture supernatants using ELISA or a multiplex cytokine assay.
-
-
Data Analysis:
-
Compare the cytokine levels between the this compound treated groups and the vehicle control group to determine the extent of target engagement and pathway inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 9. curis.com [curis.com]
- 10. New IRAK4 degrader for the treatment of autoimmune diseases presented | BioWorld [bioworld.com]
Dealing with Irak4-IN-15 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues with IRAK4-IN-15 stock solutions.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in stock solutions, particularly when diluted into aqueous buffers for experiments, is a common challenge due to the hydrophobic nature of many kinase inhibitors. This guide provides a systematic approach to resolving this issue.
Initial Stock Solution Preparation
Problem: this compound does not fully dissolve in DMSO, or precipitation is observed after storage.
Possible Causes:
-
Low-quality DMSO: DMSO can absorb moisture, which reduces its solvating power for hydrophobic compounds.
-
Insufficient mixing: The compound may not have been adequately vortexed or sonicated.
-
Concentration exceeds solubility limit: The intended concentration may be higher than the solubility of this compound in DMSO.
Solutions:
-
Use high-quality, anhydrous DMSO: Always use fresh, unopened, anhydrous DMSO to prepare stock solutions.
-
Ensure thorough dissolution: Vortex the solution for several minutes. If particles are still visible, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (to 37°C) can also aid dissolution, but be cautious as excessive heat may degrade the compound.
-
Prepare a lower concentration stock: If precipitation persists, try preparing a stock solution at a lower concentration.
Precipitation Upon Dilution into Aqueous Solutions
Problem: this compound precipitates when the DMSO stock solution is diluted into aqueous buffers or cell culture media.
Possible Causes:
-
Poor aqueous solubility: The compound is not soluble in the aqueous environment of the final solution.
-
Rapid change in solvent polarity: A large and rapid shift from 100% DMSO to a mostly aqueous environment can cause the compound to crash out of solution.
-
Buffer components: Salts in the buffer can decrease the solubility of organic compounds.[1]
Solutions:
-
Stepwise dilution: Instead of adding the DMSO stock directly to the final aqueous solution, perform serial dilutions in intermediate solutions with decreasing concentrations of DMSO.
-
Optimize final DMSO concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. Determine the highest non-toxic concentration of DMSO for your experimental system and adjust your dilutions accordingly.
-
Use of co-solvents or excipients: For in vivo studies, formulations with co-solvents like PEG300 and surfactants like Tween 80 can improve solubility.[2] For in vitro assays, the use of carriers like cyclodextrin may be considered, though this can affect the free concentration of the compound.[3]
Quantitative Solubility Data for Similar IRAK4 Inhibitors
| Compound Name | Molecular Weight | Solubility in DMSO |
| IRAK4-IN-1 | 337.42 g/mol | 4 mg/mL (11.85 mM) |
| IRAK4-IN-4 (Compound 15) | 340.37 g/mol | 24 mg/mL (70.51 mM) |
| IRAK-4 protein kinase inhibitor 2 | 282.25 g/mol | 56 mg/mL (198.4 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of an IRAK4 Inhibitor in DMSO
Materials:
-
IRAK4 inhibitor powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator bath
Procedure:
-
Calculate the mass of the IRAK4 inhibitor required to make the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 340.37 g/mol (like IRAK4-IN-4), you would need 3.4 mg.
-
Weigh the calculated amount of the inhibitor powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, place the tube in a sonicator water bath and sonicate for 10-15 minutes.
-
If the solution is still not clear, gently warm it in a 37°C water bath for 5-10 minutes, followed by brief vortexing.
-
Once the solution is clear, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended for the specific compound.[4][5]
Protocol 2: Rescue of a Precipitated this compound Stock Solution
Materials:
-
Precipitated this compound stock solution in DMSO
-
Vortexer
-
Sonicator bath
-
Water bath or heat block
Procedure:
-
Bring the frozen, precipitated stock solution to room temperature.
-
Vortex the tube vigorously for 2-3 minutes.
-
If the precipitate is still visible, place the tube in a sonicator water bath and sonicate for 15-20 minutes.
-
If sonication alone is not sufficient, gently warm the solution to 37°C in a water bath for 10-15 minutes.
-
After warming, vortex the solution again for 1-2 minutes.
-
Visually inspect the solution for clarity. If the precipitate has redissolved, the solution can be used.
-
If the precipitate persists after these steps, it is likely that the concentration is too high for the storage conditions, and it may be necessary to prepare a fresh stock solution at a lower concentration.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound precipitate out of the DMSO stock solution upon storage at -20°C?
A1: Precipitation during freeze-thaw cycles can occur with high-concentration stock solutions in DMSO.[6] This can be due to a number of factors, including the concentration of the compound being close to its solubility limit in DMSO at that temperature, or the absorption of small amounts of water into the DMSO over time, which can reduce its solvating capacity. To mitigate this, ensure you are using anhydrous DMSO, store the stock in small, tightly sealed aliquots to minimize exposure to air, and consider preparing a slightly lower concentration stock.
Q2: I observed precipitation when I diluted my this compound stock into my cell culture medium. Is the compound still active?
A2: The precipitated compound is not in solution and therefore is not bioavailable to the cells, which will lead to inaccurate experimental results. The effective concentration in your experiment will be much lower than intended. It is crucial to ensure your compound is fully dissolved in the final working solution.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO varies between cell types. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, it is always best practice to perform a vehicle control experiment to determine the effect of the DMSO concentration you plan to use on your specific cells.
Q4: Can I filter my working solution to remove the precipitate?
A4: Filtering the solution will remove the precipitated compound, but this will also lower the actual concentration of the inhibitor in your experiment, leading to inaccurate results. The better approach is to address the solubility issue to ensure the compound remains in solution at the desired concentration.
Q5: Are there alternative solvents to DMSO for this compound?
A5: For some compounds, other organic solvents like ethanol or DMF can be used.[1] However, DMSO is a common solvent for kinase inhibitors due to its high solvating power. If you are considering an alternative solvent, you must verify its compatibility with your experimental system and its ability to dissolve this compound. For some applications, specialized formulations including co-solvents and surfactants may be necessary.[2]
Visualizations
Caption: IRAK4 is a key kinase in the TLR/IL-1R signaling pathway.
Caption: A workflow for troubleshooting this compound precipitation.
Caption: A workflow for assessing the kinetic solubility of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK4-IN-4 | IRAK | cGAS | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of Irak4-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and interpreting control experiments to validate the specificity of the IRAK4 inhibitor, Irak4-IN-15.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][4][5] By inhibiting the kinase function of IRAK4, this compound blocks the downstream phosphorylation cascade, which includes the phosphorylation of IRAK1, ultimately leading to the suppression of pro-inflammatory cytokine production.[4][5]
Q2: Why is it crucial to perform control experiments to validate the specificity of this compound?
Q3: What are the essential types of control experiments I should perform?
A3: A comprehensive validation of this compound specificity should include a combination of in vitro and cell-based assays:
-
Biochemical Assays: To determine the direct inhibitory activity of this compound on purified IRAK4 enzyme and a panel of other kinases.
-
Cell-Based Assays: To confirm that the inhibitor is active in a cellular context and to assess its effect on the IRAK4 signaling pathway.
-
Target Engagement Assays: To verify that this compound physically interacts with IRAK4 within the cell.
-
Rescue Experiments: To demonstrate that the effects of the inhibitor can be reversed by expressing a drug-resistant mutant of IRAK4.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in my cell-based assays after treatment with this compound.
This could be due to several factors, including off-target effects, issues with inhibitor stability, or problems with the experimental setup.
-
Confirm Target Engagement: It is crucial to verify that this compound is binding to IRAK4 in your specific cell system.
-
Assess Downstream Signaling: Measure the phosphorylation of a direct and well-established downstream target of IRAK4.
-
Evaluate Potential Off-Targets: Test for the inhibition of closely related kinases.
-
Experiment: In vitro kinase assay against IRAK1.
-
Rationale: Due to the high homology, it is important to determine the IC50 of this compound for IRAK1 to assess its selectivity.[1]
-
Problem 2: How do I differentiate between the inhibition of IRAK4's kinase activity and its scaffolding function?
IRAK4 has both a kinase and a scaffolding function in the formation of the Myddosome complex.[1][4] Differentiating the effects of an inhibitor on these two functions can be challenging.
-
Compare with a Kinase-Dead Mutant:
-
Experiment: Express a kinase-dead mutant of IRAK4 (e.g., D329A) in cells and compare the cellular phenotype to that observed with this compound treatment.
-
Rationale: If the phenotype of the kinase-dead mutant mirrors the effect of the inhibitor, it suggests that the observed effect is primarily due to the inhibition of IRAK4's catalytic activity.
-
-
Assess Myddosome Formation:
-
Experiment: Co-immunoprecipitation of Myddosome components (e.g., MyD88, IRAK1, IRAK2) followed by Western blotting.
-
Rationale: If this compound only inhibits the kinase activity, it may not disrupt the formation of the Myddosome complex. Observing the continued interaction of IRAK4 with other Myddosome components in the presence of the inhibitor would support this.
-
Experimental Protocols & Data Presentation
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified IRAK4.
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[14]
-
Dilute purified recombinant IRAK4 enzyme, substrate (e.g., Myelin Basic Protein), and ATP in Kinase Buffer.
-
Prepare a serial dilution of this compound.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of inhibitor (or DMSO as a vehicle control).
-
Add 2 µL of IRAK4 enzyme.
-
Add 2 µL of substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.[14]
-
-
ADP Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
A crucial step in validating specificity is to screen the inhibitor against a broad panel of kinases.
| Kinase | This compound IC50 (nM) |
| IRAK4 | 2.8 |
| IRAK1 | 390 |
| TAK1 | 120 |
| Lck | >1000 |
| FLT3 | >1000 |
| c-KIT | >1000 |
| ... (additional kinases) | ... |
This table presents representative data. Researchers should perform their own kinome-wide screening.
Western Blot for Phospho-IRAK1
This cell-based assay assesses the ability of this compound to inhibit the IRAK4 signaling cascade in intact cells.
-
Cell Culture and Treatment:
-
Culture cells (e.g., THP-1 monocytes or other relevant cell lines) to the desired density.
-
Pre-treat cells with a dose range of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate TLR or IL-1R ligand (e.g., LPS or IL-1β) for 15-30 minutes to activate the IRAK4 pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for total IRAK1 to ensure equal protein loading.
-
| Treatment | This compound (nM) | p-IRAK1 (Thr209) Intensity (normalized to Total IRAK1) |
| Unstimulated | 0 | 0.1 |
| Stimulated (LPS) | 0 (DMSO) | 1.0 |
| Stimulated (LPS) | 1 | 0.8 |
| Stimulated (LPS) | 10 | 0.4 |
| Stimulated (LPS) | 100 | 0.1 |
Cellular Thermal Shift Assay (CETSA)
This assay confirms direct binding of this compound to IRAK4 in a cellular environment.
-
Cell Treatment:
-
Treat intact cells with this compound or DMSO.
-
-
Heating:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes).
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
-
Detection:
-
Analyze the soluble fraction by Western blot or an immunoassay like AlphaLISA for the presence of IRAK4.
-
-
Data Analysis:
-
Plot the amount of soluble IRAK4 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9]
-
| Temperature (°C) | Soluble IRAK4 (DMSO) | Soluble IRAK4 (this compound) |
| 40 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 70% | 90% |
| 55 | 40% | 75% |
| 60 | 10% | 50% |
| 65 | <5% | 20% |
Visualizations
Caption: IRAK4 Signaling Pathway and the point of inhibition by this compound.
Caption: Experimental workflow for validating this compound specificity.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. CETSA [cetsa.org]
- 11. Phospho-IRAK1 (Thr209) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. assaybiotechnology.com [assaybiotechnology.com]
- 13. Phospho-IRAK1 (Thr209) Polyclonal Antibody (BS-3193R) [thermofisher.com]
- 14. promega.jp [promega.jp]
Technical Support Center: Mitigating Potential Cardiotoxicity of Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental assessment of kinase inhibitor-induced cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the common types of cardiotoxicity observed with kinase inhibitors?
A1: Kinase inhibitors can induce a range of cardiovascular toxicities, including hypertension, arrhythmias (such as QT prolongation), left ventricular dysfunction, and in some cases, heart failure.[1][2][3][4][5] Other less common effects include myocardial ischemia and thromboembolic events.[1]
Q2: What are the underlying mechanisms of kinase inhibitor-induced cardiotoxicity?
A2: The mechanisms are broadly categorized as "on-target" and "off-target" effects.[1][6]
-
On-target toxicity: Occurs when the kinase inhibitor inhibits its intended target, which is not only crucial for cancer cell survival but also plays a vital role in normal cardiomyocyte function and survival.[1][6] A classic example is the inhibition of the ErbB2 receptor by trastuzumab, which is beneficial in breast cancer but detrimental to cardiomyocytes.[1]
-
Off-target toxicity: Arises when the kinase inhibitor affects kinases other than its intended therapeutic target, leading to unintended cardiac effects.[1][6][7] For instance, sunitinib's cardiotoxicity is partly attributed to its off-target inhibition of AMP-activated protein kinase (AMPK).[8][9]
Q3: Which kinase inhibitors are most commonly associated with cardiotoxicity?
A3: Several FDA-approved kinase inhibitors have been associated with cardiotoxicity. Some notable examples include:
-
VEGFR inhibitors (e.g., Sunitinib, Sorafenib, Pazopanib): Frequently associated with hypertension and left ventricular dysfunction.[3][4][10]
-
BCR-ABL inhibitors (e.g., Imatinib, Dasatinib, Nilotinib, Ponatinib): Can cause left ventricular dysfunction, heart failure, and vascular events.[4][10][11]
-
HER2 inhibitors (e.g., Lapatinib): While generally considered to have a lower risk than trastuzumab, they can still lead to cardiac dysfunction.
-
BRAF/MEK inhibitors (e.g., Dabrafenib, Trametinib): The combination is associated with a higher risk of cardiomyopathy.[10]
Q4: What are the best preclinical models to assess kinase inhibitor cardiotoxicity?
A4: A variety of in vitro and in vivo models are used, each with its advantages and limitations.
-
In vitro models:
-
H9c2 cells: A rat cardiomyoblast cell line that is a cost-effective and easy-to-use model for initial screening.[12]
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): Offer a more physiologically relevant human model for assessing cardiotoxicity, including electrophysiological and contractile dysfunction.[5][13][14][15]
-
-
In vivo models:
-
Rodent models (mice and rats): Commonly used to study the effects of kinase inhibitors on cardiac function and structure over time.[16]
-
Q5: What are the key biomarkers for detecting kinase inhibitor-induced cardiotoxicity?
A5: Cardiac troponins (cTnI and cTnT) and natriuretic peptides (BNP and NT-proBNP) are the most widely used biomarkers.[3] An increase in these biomarkers can indicate myocardial injury and stress, often before clinical symptoms appear.
Troubleshooting Guides
In Vitro Cardiotoxicity Assays
Issue 1: High variability in hiPSC-CM beating rate and amplitude.
-
Possible Cause: Inconsistent cell culture conditions, such as temperature fluctuations, media composition, or plating density. hiPSC-CMs are also known for their inherent heterogeneity.[13]
-
Troubleshooting Steps:
-
Standardize Culture Conditions: Maintain strict control over temperature, CO2 levels, and humidity. Use pre-warmed media for all changes.
-
Optimize Plating Density: Determine the optimal cell density that results in a stable, synchronously beating monolayer.
-
Use Commercial Cells: For greater reproducibility, consider using commercially available hiPSC-CMs, though batch-to-batch variability can still occur.[13]
-
Allow for Stabilization: After plating, allow the cells to stabilize for a sufficient period before initiating experiments.
-
Increase Sample Size: To account for inherent variability, increase the number of replicates for each experimental condition.
-
Issue 2: Inconsistent results in MTT or LDH assays.
-
Possible Cause: Inaccurate cell seeding, interference of the compound with the assay reagents, or inappropriate incubation times.
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding to ensure an even distribution of cells in each well.
-
Include Proper Controls: Always include untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and a media-only background control.[17]
-
Check for Compound Interference: Run a control with the kinase inhibitor in cell-free media to see if it directly reacts with the MTT or LDH reagents.
-
Optimize Incubation Time: The incubation time for both the drug treatment and the assay itself may need to be optimized for your specific cell type and experimental conditions.
-
Issue 3: Difficulty in interpreting mitochondrial membrane potential (MMP) assay results.
-
Possible Cause: Inappropriate dye concentration, phototoxicity, or issues with the positive control (e.g., CCCP).
-
Troubleshooting Steps:
-
Titrate Dye Concentration: The optimal concentration of dyes like JC-1 or TMRE can vary between cell types. Perform a titration to find the lowest concentration that gives a robust signal without causing toxicity.[18]
-
Minimize Phototoxicity: Reduce the exposure time and intensity of the excitation light during fluorescence microscopy.
-
Confirm CCCP Efficacy: Ensure that the CCCP (carbonyl cyanide 3-chlorophenylhydrazone) is fresh and used at an effective concentration to depolarize the mitochondria, serving as a reliable positive control.[19]
-
Use a Ratiometric Dye: For more quantitative results, consider using a ratiometric dye like JC-1, which shifts its fluorescence emission from red (healthy mitochondria) to green (depolarized mitochondria).
-
Issue 4: High background signal in Reactive Oxygen Species (ROS) assays.
-
Possible Cause: Autofluorescence of the compound, presence of phenol red in the media, or spontaneous oxidation of the fluorescent probe.
-
Troubleshooting Steps:
-
Use Phenol Red-Free Media: Phenol red can interfere with fluorescence-based assays. Switch to phenol red-free media during the experiment.
-
Include a No-Probe Control: To assess the autofluorescence of the kinase inhibitor, include a control where the cells are treated with the compound but not the ROS probe.
-
Protect from Light: ROS probes are often light-sensitive and can auto-oxidize. Protect the probe and the cells from light as much as possible during the experiment.
-
Use Specific ROS Probes: General ROS indicators like DCFH-DA can react with various ROS.[20] Consider using more specific probes if you are interested in a particular reactive species.
-
Quantitative Data Summary
Table 1: Incidence of Common Cardiotoxicities with Selected Kinase Inhibitors
| Kinase Inhibitor | Target(s) | Hypertension (%) | Left Ventricular Dysfunction / Heart Failure (%) | QT Prolongation (%) |
| Sunitinib | VEGFR, PDGFR, c-KIT | 17-43[4] | 2.7-15[4] | - |
| Sorafenib | VEGFR, PDGFR, RAF | 17[4] | - | - |
| Pazopanib | VEGFR, PDGFR, c-KIT | - | 6.7[10] | - |
| Imatinib | BCR-ABL, c-KIT, PDGFR | - | 1-2[10] | - |
| Dasatinib | BCR-ABL, SRC | - | 1.6[10] | <1[11] |
| Nilotinib | BCR-ABL | - | - | - |
| Ponatinib | BCR-ABL (including T315I) | 19[20] | 2.2[20] | 7[20] |
| Lapatinib | EGFR, HER2 | - | - | - |
| Trametinib | MEK1/2 | - | 11[10] | - |
| Osimertinib | EGFR | - | 3-5[10] | - |
| Selpercatinib | RET | - | - | 10[10] |
| Vandetanib | RET, VEGFR, EGFR | - | - | 16.4[10] |
Note: Incidence rates can vary depending on the patient population, dosage, and duration of treatment.
Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed H9c2 cells or hiPSC-CMs in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Cytotoxicity Assessment: LDH Release Assay
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon cell membrane damage.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[21]
-
Controls:
-
Spontaneous Release: Supernatant from untreated cells.
-
Maximum Release: Add a lysis buffer to untreated wells 45 minutes before sample collection to induce complete cell lysis.
-
Background: Culture medium without cells.[17]
-
-
LDH Reaction: Add 100 µL of the LDH reaction solution (containing diaphorase, NAD+, lactic acid, and INT) to each well of the new plate.[21]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17][21]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Assessment of Mitochondrial Membrane Potential (MMP)
Principle: Utilizes fluorescent dyes that accumulate in the mitochondria of healthy cells in a membrane potential-dependent manner. A decrease in MMP leads to a reduction in dye accumulation and fluorescence intensity.
Methodology (using JC-1):
-
Cell Seeding and Treatment: Culture cardiomyocytes on glass-bottom dishes or in 96-well plates and treat with the kinase inhibitor. Include a vehicle control and a positive control (e.g., 50 µM CCCP).[19]
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-5 µM) in pre-warmed culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.[22]
-
-
Washing: Wash the cells twice with warm phosphate-buffered saline (PBS).
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with filters for both green (monomeric JC-1, indicating low MMP) and red (J-aggregates, indicating high MMP) fluorescence.
-
-
Data Analysis: Quantify the red/green fluorescence intensity ratio. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Reactive Oxygen Species (ROS)
Principle: Employs cell-permeable fluorescent probes that become fluorescent upon oxidation by ROS.
Methodology (using DCFH-DA):
-
Cell Seeding and Treatment: Culture cardiomyocytes in a black-walled 96-well plate and treat with the kinase inhibitor. Include a vehicle control and a positive control (e.g., H₂O₂).
-
DCFH-DA Loading:
-
Prepare a 5-10 µM DCFH-DA working solution in serum-free, phenol red-free medium.
-
Remove the treatment medium and incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with warm PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Caption: On- and off-target mechanisms of kinase inhibitor-induced cardiotoxicity.
Caption: General workflow for in vitro assessment of kinase inhibitor cardiotoxicity.
Caption: Signaling pathway of Imatinib-induced cardiotoxicity.[4][6]
References
- 1. Mechanisms of cardiomyopathy associated with tyrosine kinase inhibitor cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. medicsciences.com [medicsciences.com]
- 5. Drug Development and the Use of Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Disease Modeling and Drug Toxicity Screening [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Frontiers | Sunitinib and Imatinib Display Differential Cardiotoxicity in Adult Rat Cardiac Fibroblasts That Involves a Role for Calcium/Calmodulin Dependent Protein Kinase II [frontiersin.org]
- 8. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Comprehensive Review of Clinical Cardiotoxicity Incidence of FDA-Approved Small-Molecule Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Cardiotoxicity Associated with Tyrosine Kinase Inhibitors in H9c2 Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cardiotoxicity Associated with the Tyrosine Kinase Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. Measuring mitochondrial function in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MitoProbe DiIC1(5) Mitochondrial Membrane Potential Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. ahajournals.org [ahajournals.org]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Impact of Serum Proteins on IRAK4-IN-15 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the impact of serum proteins on the activity of IRAK4-IN-15, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
IRAK4 Signaling Pathway
IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then initiates a signaling cascade, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.
Figure 1: Simplified IRAK4 signaling pathway and the point of inhibition by this compound.
Data Presentation: Impact of Serum Proteins on IRAK4 Inhibitor Potency
The presence of serum proteins, such as human serum albumin (HSA) and fetal bovine serum (FBS), can significantly impact the in vitro potency of small molecule inhibitors due to protein binding, which reduces the free concentration of the compound available to interact with its target. This effect is typically observed as a rightward shift in the IC50 value (a higher concentration is required for 50% inhibition).
While specific quantitative data for the IC50 shift of this compound in the presence of serum proteins is not publicly available, the following table illustrates the expected trend based on data from other kinase inhibitors.
| Compound | Target | Assay Type | Condition | IC50 (nM) | Fold Shift |
| This compound | IRAK4 | Biochemical | Standard Buffer | 2 | - |
| Illustrative IRAK4 Inhibitor | IRAK4 | Biochemical | + 10% FBS | e.g., 20 | e.g., 10 |
| Illustrative IRAK4 Inhibitor | IRAK4 | Cell-based | 10% FBS | e.g., 50 | e.g., 25 |
Note: The IC50 values for the illustrative IRAK4 inhibitor are hypothetical and serve to demonstrate the expected impact of serum proteins. The actual fold shift will depend on the specific physicochemical properties of the inhibitor.
Experimental Protocols
Biochemical Assay for Assessing Serum Protein Impact on this compound Activity
This protocol is designed to determine the IC50 of this compound against IRAK4 in the presence and absence of serum proteins.
Best practices for long-term storage of Irak4-IN-15
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of Irak4-IN-15. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For long-term stability, this compound should be stored as a solid (powder) or as a stock solution under specific conditions. As a powder, it is recommended to store it at -20°C for up to 3 years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2][3]
Q2: In which solvent should I dissolve this compound and what is the recommended concentration?
A2: The most common and recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][4][5] It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1][2][5] Solubility in DMSO can reach up to 68 mg/mL (199.78 mM).[5] For creating stock solutions, a concentration of 10 mM in DMSO is commonly used.[2][4]
Q3: My this compound is not dissolving properly. What should I do?
A3: If you encounter solubility issues, sonication is recommended to facilitate dissolution.[4] Gently warming the solution to 37°C can also aid in dissolving the compound.[6] Ensure you are using high-quality, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[1][2][5] If sonication is not available, using a lower concentration of the compound may be necessary.[4]
Q4: Can this compound be used in animal experiments?
A4: Yes, this compound and similar IRAK4 inhibitors can be used for in vivo animal experiments.[4] For such studies, specific formulations are required. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[4][5] It is important to keep the final DMSO concentration low, typically below 10% for normal mice and below 2% for nude or sensitive mice.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimental use of this compound.
Issue 1: Inconsistent or No Inhibitory Effect Observed
| Potential Cause | Troubleshooting Step |
| Degraded Inhibitor | Verify the storage conditions and age of your this compound stock. Improper storage (e.g., repeated freeze-thaw cycles, storage at room temperature) can lead to degradation. Prepare fresh stock solutions from powder if degradation is suspected. |
| Incorrect Concentration | Double-check all calculations for dilutions from the stock solution. Ensure that the final concentration in your assay is appropriate to observe an effect. The IC50 of this compound for IRAK4 is approximately 2.8 nM.[5] |
| Assay Conditions | The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can affect enzyme activity and cell viability.[7] |
| Scaffolding Function of IRAK4 | In some cellular contexts, the scaffolding function of IRAK4, rather than its kinase activity, may be predominant.[8][9][10] In such cases, a kinase inhibitor alone may not be sufficient to block downstream signaling. Consider using an IRAK4 degrader (PROTAC) if targeting the scaffolding function is necessary.[9][11][12] |
Issue 2: Compound Precipitation in Aqueous Buffers
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound has low solubility in aqueous solutions. When diluting from a DMSO stock, ensure rapid and thorough mixing into the aqueous buffer. |
| High Final Concentration | Avoid high final concentrations of the inhibitor in your assay medium. If a higher concentration is necessary, consider using a formulation with co-solvents like PEG300 and Tween-80, especially for in vivo studies.[4][5] |
| Buffer Composition | Certain buffer components may promote precipitation. If possible, test the solubility of this compound in different assay buffers. |
Storage and Stability Data
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| In DMSO | -80°C | Up to 2 years | [2][3] |
| In DMSO | -20°C | Up to 1 year | [2][3] |
Solubility Data
| Solvent | Concentration | Notes | Source |
| DMSO | ~70.51 mM (24 mg/mL) | Sonication recommended. | [4] |
| DMSO | ~35.43 mM (10 mg/mL) | Ultrasonic needed; use fresh DMSO. | [2] |
| DMSO | ~199.78 mM (68 mg/mL) | Use fresh DMSO. | [5] |
Visualized Workflows and Pathways
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IRAK4-IN-4 | IRAK | cGAS | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
On-Target Activity of Irak4-IN-15 in Cellular Assays: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on validating the on-target activity of Irak4-IN-15, with a comparative analysis against alternative IRAK4 inhibitors. This guide provides experimental data, detailed protocols, and visualizations to facilitate informed decisions in inflammatory disease and oncology research.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R). These pathways are integral to the innate immune system, and their dysregulation is implicated in a variety of inflammatory diseases, autoimmune disorders, and certain cancers. As such, IRAK4 has emerged as a promising therapeutic target. This guide focuses on validating the on-target activity of this compound, a potent IRAK4 inhibitor, and compares its performance with other known IRAK4 inhibitors, including PF-06650833 and CA-4948.
Comparative Analysis of IRAK4 Inhibitor Activity
To provide a clear comparison of this compound and its alternatives, the following table summarizes their inhibitory activities in both biochemical and cellular assays. The key readouts for on-target cellular activity include the inhibition of phosphorylated IRAK1 (p-IRAK1), a direct downstream substrate of IRAK4, and the suppression of downstream pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
| Compound | Biochemical IC50 (IRAK4) | Cellular p-IRAK1 Inhibition IC50 | Cellular Cytokine Inhibition IC50 (TNF-α) | Cellular Cytokine Inhibition IC50 (IL-6) | Cell Line / System |
| This compound | 2 nM[1][2][3] | Data not available | Data not available | Data not available | N/A |
| PF-06650833 | 0.2 nM[4] | Data not available | 2.4 nM (PBMCs, R848-stimulated) | Data not available | Human PBMCs |
| CA-4948 | 57 nM[5] | 270 nM (MV4-11 cells)[1] | <250 nM (THP-1 cells, TLR-stimulated)[5] | 989 ± 686 nM (Human whole blood, LTA-stimulated)[1] | MV4-11, THP-1, Human whole blood |
| ND-2158 | Kᵢ = 1.3 nM[5] | Data not available | Suppresses LPS-induced TNF production | Data not available | Human white blood cells |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a target by 50%. A lower IC50 value indicates a more potent inhibitor. Kᵢ represents the inhibition constant.
Visualizing the IRAK4 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of IRAK4 inhibitors and the methods used for their validation, the following diagrams illustrate the IRAK4 signaling cascade and a typical experimental workflow for assessing on-target activity.
Caption: IRAK4 Signaling Pathway. This diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade, leading to the activation of NF-κB and subsequent pro-inflammatory gene expression. This compound acts by directly inhibiting the kinase activity of IRAK4.
Caption: Experimental Workflow. This diagram outlines the key steps for assessing the on-target activity of IRAK4 inhibitors in a cellular context, from cell culture to data analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are protocols for two key assays used to validate the on-target activity of IRAK4 inhibitors.
p-IRAK1 Inhibition Assay (Western Blot)
This assay directly measures the ability of an inhibitor to block the phosphorylation of IRAK1, the immediate downstream target of IRAK4.
a. Cell Culture and Treatment:
-
Seed OCI-Ly10 or THP-1 cells in appropriate culture medium.
-
For adherent cells, allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of this compound or comparator compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).
b. Stimulation:
-
Stimulate the cells with a TLR agonist such as Lipopolysaccharide (LPS) (for THP-1 cells) or rely on the constitutive activity in MYD88-mutant cell lines like OCI-Ly10.
c. Cell Lysis and Protein Quantification:
-
After the desired stimulation time (typically 15-30 minutes for TLR-stimulated cells), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
d. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRAK1 (p-IRAK1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IRAK1 signal to the total IRAK1 and loading control signals.
-
Plot the normalized p-IRAK1 levels against the inhibitor concentration to determine the IC50 value.
Cytokine Release Assay (ELISA)
This assay measures the downstream functional consequence of IRAK4 inhibition by quantifying the reduction in pro-inflammatory cytokine secretion.
a. Cell Culture and Treatment:
-
Seed human peripheral blood mononuclear cells (PBMCs) or THP-1 cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or comparator compounds for 1-2 hours.
b. Stimulation:
-
Stimulate the cells with a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) for a specified period (e.g., 18-24 hours) to induce cytokine production.
c. Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
d. ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and wash, add streptavidin-HRP.
-
Finally, add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
e. Data Analysis:
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Plot the cytokine concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent biochemical inhibitor of IRAK4. While cellular on-target activity data is not yet publicly available, the provided protocols and comparative data for other well-characterized IRAK4 inhibitors, such as PF-06650833 and CA-4948, offer a robust framework for its evaluation. By utilizing the described cellular assays to measure the inhibition of p-IRAK1 and downstream cytokine production, researchers can effectively validate the on-target efficacy of this compound and compare its performance against relevant alternatives in the field. This comprehensive approach will aid in the advancement of novel therapeutics targeting the IRAK4 signaling pathway for the treatment of a range of debilitating diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bio-connect.nl [shop.bio-connect.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. IRAK4 Activity Controls Immune Responses to Intracellular Bacteria Listeria monocytogenes and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of IRAK4 Inhibitors: A Comparative Analysis of Irak4-IN-15 and Other Key Modulators
For Immediate Release
A deep dive into the comparative efficacy of Irak4-IN-15 against other prominent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors reveals a landscape of potent therapeutic candidates for inflammatory and autoimmune diseases. This guide provides a comprehensive analysis of their inhibitory activities, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development endeavors.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical therapeutic target due to its pivotal role in the innate immune signaling pathways. As a key mediator downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), its dysregulation is implicated in a host of inflammatory and autoimmune disorders, as well as certain cancers. The pursuit of selective and potent IRAK4 inhibitors is therefore an area of intense research. This report offers a comparative overview of the efficacy of a panel of IRAK4 inhibitors, with a special focus on this compound.
Quantitative Efficacy Comparison of IRAK4 Inhibitors
The inhibitory potential of several small molecule IRAK4 inhibitors has been evaluated using various biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for a selection of these compounds, providing a quantitative basis for comparison.
| Compound Name | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | 2.0 | - | Not Specified |
| PF-06650833 (Zimlovisertib) | 0.2[1][2], 2.4 (PBMC)[1][2] | - | Cell-free, PBMC Assay |
| ND-2158 | - | 1.3[3][4] | Radioactive Kinase Assay |
| IRAK4-IN-4 | 2.8[5][6] | - | Not Specified |
| BAY1834845 (Zabedosertib) | 3.55[7] | - | Biochemical Assay |
| AS2444697 | 21[8] | - | Not Specified |
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR and IL-1R signaling cascade, leading to the activation of downstream transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.
Experimental Methodologies
The determination of inhibitor potency is highly dependent on the experimental conditions. Below are detailed protocols for common assays used to evaluate IRAK4 inhibitors.
Biochemical Kinase Assays
Objective: To measure the direct inhibition of IRAK4 enzymatic activity by a compound.
General Protocol (Example: DELFIA® Assay)[9]:
-
Plate Preparation: A streptavidin-coated 384-well plate is used.
-
Reaction Mixture: A reaction mixture is prepared containing recombinant human IRAK4 enzyme, a biotinylated peptide substrate (e.g., ERM-biotinylated peptide), and ATP in a kinase buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 0.0025% Brij-35).
-
Inhibitor Addition: The test compound, serially diluted in DMSO, is added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate/ATP mix and incubated at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of EDTA.
-
Detection: The phosphorylated substrate is captured on the streptavidin plate. A Europium-labeled anti-phospho-specific antibody is added, followed by an enhancement solution. The time-resolved fluorescence (TRF) is measured, which is proportional to the kinase activity.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Specific conditions for BAY1834845 involved an IRAK4 inhibition assay with 1 mM ATP.
Alternative Biochemical Assay (Example: Radioactive Kinase Assay):
This method was used for the evaluation of ND-2158 .
-
Reaction Setup: The assay is typically performed in a 96-well plate with a reaction mixture containing recombinant IRAK4, a suitable substrate (e.g., myelin basic protein), and [γ-³²P]ATP at a specific concentration (e.g., 10 µM ATP)[10].
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of the substrate and [γ-³²P]ATP and incubated at 30°C. The reaction is stopped by the addition of phosphoric acid.
-
Detection: The phosphorylated substrate is captured on a filter membrane, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: Ki values are determined from the inhibition data.
Cellular Assays
Objective: To assess the inhibitory effect of a compound on IRAK4 activity within a cellular context.
General Protocol (Example: PBMC Assay for Cytokine Release):
This type of assay was used to determine the IC50 of PF-06650833 (Zimlovisertib) in Peripheral Blood Mononuclear Cells (PBMCs)[1][2].
-
Cell Culture: Human PBMCs are isolated and cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound.
-
Stimulation: The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS), to activate the IRAK4 pathway.
-
Cytokine Measurement: After a defined incubation period, the cell culture supernatant is collected, and the concentration of a downstream pro-inflammatory cytokine (e.g., TNF-α or IL-6) is measured using an ELISA kit.
-
Data Analysis: IC50 values are calculated based on the inhibition of cytokine production.
Experimental Workflow
The following diagram outlines a typical workflow for the screening and characterization of IRAK4 inhibitors.
Conclusion
The landscape of IRAK4 inhibitors is rich with potent compounds demonstrating significant therapeutic promise. This compound, with an IC50 of 2.0 nM, stands as a highly potent inhibitor, comparable to other leading candidates like PF-06650833 (Zimlovisertib) and ND-2158. The choice of an optimal inhibitor for further development will depend on a comprehensive evaluation of not only its potency but also its selectivity, pharmacokinetic properties, and in vivo efficacy. The detailed experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing the field of IRAK4-targeted therapies.
References
- 1. Zimlovisertib | PF-06650833 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ND-2158 | IRAK4抑制剂 | MCE [medchemexpress.cn]
- 5. IRAK4-IN-4 | IRAK | cGAS | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. nimbustx.com [nimbustx.com]
Comparative Analysis of IRAK4 Kinase Inhibitors and PROTAC Degraders
Guide for Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in immunology and oncology. As a key mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4's dysregulation is implicated in numerous inflammatory diseases and certain cancers.[1][2][3] The therapeutic strategies to modulate IRAK4 have evolved from traditional kinase inhibition to targeted protein degradation. This guide provides a comparative analysis of two prominent approaches: small molecule kinase inhibitors (represented by compounds like Irak4-IN-1 and PF-06650833) and Proteolysis Targeting Chimeras (PROTACs) designed to degrade IRAK4 (such as KT-474 and other reported preclinical molecules).
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between these two modalities lies in their mechanism of action.
-
IRAK4 Kinase Inhibitors : These are conventional small molecules that function by binding to the ATP-binding pocket of the IRAK4 kinase domain. This competitive inhibition blocks the kinase's catalytic activity, preventing the phosphorylation of downstream substrates like IRAK1.[4][5] However, this approach only neutralizes the enzymatic function, leaving the IRAK4 protein intact. The scaffolding function of IRAK4, which is crucial for the assembly of the Myddosome signaling complex, may remain partially or fully active, potentially limiting the therapeutic efficacy.[1][6][7]
-
IRAK4 PROTACs : PROTACs are heterobifunctional molecules with a novel mechanism.[8][9] One end of the molecule binds to IRAK4, while the other end recruits an E3 ubiquitin ligase (such as Cereblon or VHL).[6][10] This induced proximity results in the ubiquitination of IRAK4, tagging it for destruction by the cell's natural disposal system, the 26S proteasome.[11][12] This event-driven, catalytic process eliminates the entire IRAK4 protein, thereby ablating both its kinase and scaffolding functions.[6][13] This dual-function blockade is hypothesized to provide a more profound and durable pharmacological effect compared to kinase inhibition alone.[6][14]
Table 1: Comparison of Core Mechanisms
| Feature | IRAK4 Kinase Inhibitor (e.g., Irak4-IN-1) | IRAK4 PROTAC Degrader (e.g., KT-474) |
| Primary Target | IRAK4 Kinase Domain (ATP Pocket) | Entire IRAK4 Protein |
| Mechanism | Competitive Inhibition of Catalytic Activity | Ubiquitin-Proteasome Mediated Degradation |
| Effect on Protein | No change in protein levels | Elimination of the protein |
| Targeted Functions | Primarily Kinase Activity | Both Kinase and Scaffolding Functions[6][13] |
| Pharmacology | Occupancy-driven (stoichiometric) | Event-driven (catalytic)[12][15] |
| Potential Advantage | Well-established modality | Overcomes inhibitor resistance, potentially greater efficacy by removing scaffolding function.[6][7][13] |
Quantitative Performance Data
The in vitro potency of inhibitors is typically measured by IC50 (the concentration required to inhibit 50% of kinase activity), while PROTACs are evaluated by DC50 (the concentration for 50% protein degradation) and Dmax (the maximum percentage of degradation achieved).
Table 2: In Vitro Performance of Select IRAK4 Inhibitors and PROTACs
| Compound | Type | Target Cell Line / System | Metric | Value | Reference |
| PF-06650833 | Inhibitor | Human Whole Blood Assay | IL-6 Inhibition IC50 | ~10-100 nM | [16] |
| Compound 1 (Parent Inhibitor) | Inhibitor | OCI-LY10 / TMD8 cells | Proliferation IC50 | > 50 µM | [6] |
| KT-474 | PROTAC | Human PBMCs | IRAK4 Degradation DC50 | 0.88 nM | [13] |
| KT-474 | PROTAC | Human PBMCs | IRAK4 Degradation Dmax | 101% | [13] |
| KT-474 | PROTAC | RAW 264.7 cells | IRAK4 Degradation DC50 | 4.0 nM | [7] |
| FIP22 | PROTAC | Not Specified | IRAK4 Degradation DC50 | 3.2 nM | [17] |
| Compound 9 (PROTAC) | PROTAC | OCI-LY10 cells | Proliferation IC50 | 4.6 µM | [6] |
| Compound 9 (PROTAC) | PROTAC | TMD8 cells | Proliferation IC50 | 7.6 µM | [6] |
Data indicates that PROTACs can achieve potent degradation at low nanomolar concentrations. Notably, PROTAC Compound 9 demonstrated a significant advantage in inhibiting the proliferation of MYD88-mutant lymphoma cells compared to its parent inhibitor, highlighting the potential benefit of eliminating the IRAK4 scaffold.[6]
Visualizing Mechanisms and Pathways
Diagrams generated using Graphviz DOT language illustrate the complex biological processes and experimental workflows involved.
Key Experimental Protocols
The validation of IRAK4 inhibitors and degraders relies on a series of standardized in vitro assays.
This is the primary method to confirm and quantify protein degradation induced by PROTACs.
-
Cell Culture and Treatment : Culture cells (e.g., human PBMCs, OCI-LY10 lymphoma cells) to an appropriate density. Treat cells with varying concentrations of the IRAK4 PROTAC or vehicle control (DMSO) for a specified time (e.g., 4, 18, or 24 hours).[6]
-
Lysis : Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE : Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A loading control (e.g., GAPDH or β-actin) must be probed on the same membrane to normalize IRAK4 levels.
-
Analysis : Quantify band intensity using densitometry software. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
This assay measures the anti-proliferative effects of the compounds, particularly relevant for cancer cell lines dependent on IRAK4 signaling.
-
Cell Seeding : Seed cells (e.g., TMD8, OCI-LY10) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the IRAK4 inhibitor, PROTAC, or vehicle control.
-
Incubation : Incubate the plates for a period of 72 to 120 hours.
-
Reagent Addition : Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or an MTT reagent.
-
Measurement : Measure luminescence or absorbance using a plate reader.
-
Analysis : Normalize the results to the vehicle-treated wells and plot the percentage of viability against the compound concentration. Calculate the IC50 value using non-linear regression.
This functional assay determines the impact of IRAK4 modulation on the downstream inflammatory response.
-
Cell Stimulation : Plate human PBMCs or other relevant immune cells. Pre-treat the cells with the test compound (inhibitor or PROTAC) for 1-2 hours.
-
Ligand Challenge : Stimulate the cells with a TLR agonist, such as LPS (for TLR4) or R848 (for TLR7/8), to activate the IRAK4 pathway.[13][18]
-
Incubation : Incubate for 18-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection : Centrifuge the plates and collect the cell culture supernatant.
-
Quantification : Measure the concentration of key cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using an ELISA or a multiplex assay platform like Mesoscale Discovery (MSD).
-
Analysis : Calculate the percent inhibition of cytokine release for each compound concentration relative to the stimulated vehicle control and determine the IC50 values.
Summary and Future Outlook
The development of IRAK4 PROTACs represents a significant evolution from traditional kinase inhibition. By inducing the complete removal of the IRAK4 protein, PROTACs offer a therapeutic strategy that addresses both the kinase and scaffolding functions of the target.[6][7]
-
IRAK4 Inhibitors remain a viable and clinically tested approach. Their efficacy depends on the degree to which disease pathology is driven by IRAK4's kinase function versus its scaffolding role. In contexts where kinase activity is paramount, inhibitors can be highly effective.
-
IRAK4 PROTACs show exceptional promise, particularly in diseases where the scaffolding function of IRAK4 is critical or where inhibitor resistance is a concern. Preclinical data consistently demonstrate potent, low-nanomolar degradation of IRAK4 and superior activity in certain cellular models compared to parent inhibitors.[6][13][17] The successful progression of IRAK4 degraders like KT-474 into clinical trials underscores the potential of this modality.[13][19]
The choice between an inhibitor and a degrader will ultimately depend on the specific disease biology, the relative importance of IRAK4's dual functions in that context, and the comparative safety and pharmacokinetic profiles of the molecules. Future research will continue to elucidate these nuances, guiding the development of the next generation of therapies targeting the IRAK4 pathway.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Toxicity Profile: A Comparative Analysis of a Next-Generation IRAK4 Degrader Versus First-Generation IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity profiles of the next-generation IRAK4 degrader, KT-474 (SAR444656), and first-generation IRAK4 inhibitors, PF-06650833 and BMS-986126. This objective analysis is supported by available preclinical and clinical data to inform researchers and drug development professionals on the evolving safety landscape of IRAK4-targeted therapies. Due to the limited public availability of specific toxicity data for "Irak4-IN-15," the well-characterized clinical-stage IRAK4 degrader KT-474 is used as a representative for a next-generation therapeutic modality.
Executive Summary
Targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a promising strategy for treating a range of inflammatory and autoimmune diseases. While first-generation small molecule inhibitors have demonstrated clinical potential, next-generation approaches such as targeted protein degradation offer a different mechanism of action that may translate to an improved safety and efficacy profile. This guide summarizes the known toxicity findings for two first-generation IRAK4 inhibitors, PF-06650833 and BMS-986126, and compares them with the publicly available data for the IRAK4 degrader KT-474. The data suggests that while first-generation inhibitors are generally well-tolerated, they are not without off-target effects and dose-limiting toxicities. The next-generation degrader KT-474 also appears to be well-tolerated in early clinical studies, with a distinct safety profile that warrants further investigation.
Data Presentation: Comparative Toxicity Summary
The following tables summarize the key toxicity findings for the selected IRAK4-targeted compounds.
Table 1: In Vitro and Preclinical Toxicity Profile
| Parameter | PF-06650833 | BMS-986126 | KT-474 (IRAK4 Degrader) |
| Primary Toxicity Finding | Generally well-tolerated in non-clinical studies.[1] | Minimal granulomatous inflammation in the duodenum of rats at high doses (100 mg/kg/day) associated with crystal formation.[2] | Safe and well-tolerated in preclinical models.[3] |
| Cell Viability (General Cytotoxicity) | Data not publicly available. | Data not publicly available. | Potent degradation of IRAK4 without significant general cytotoxicity reported in preclinical studies. |
| hERG Inhibition (Cardiotoxicity) | No clinically significant changes in ECGs reported in Phase 1.[1] | Data not publicly available. | Modest, non-adverse QTcF prolongation observed in a Phase 1 trial, which resolved during dosing.[4] |
| Developmental Toxicity (e.g., Zebrafish model) | Data not publicly available. | Data not publicly available. | Data not publicly available. |
Table 2: Clinical Toxicity Profile (Phase 1 Data)
| Adverse Event Profile | PF-06650833 | BMS-986126 | KT-474 (IRAK4 Degrader) |
| Most Common Adverse Events | Headache, gastrointestinal symptoms (nausea, abdominal pain).[1][5] | Data from IND-enabling toxicology studies indicated that tolerability deteriorated with increasing dosing duration, with birefringent crystals and granulomatous inflammation in multiple organs at doses ≥20 mg/kg/day.[2] | Generally well-tolerated.[4] |
| Dose-Limiting Toxicities | No dose-limiting toxicity was observed up to the maximal planned doses.[1] | Crystal formation and granulomatous inflammation in multiple organs at higher doses.[2] | No drug-related infections reported.[6] |
| Serious Adverse Events | No serious adverse events reported in Phase 1.[5] | Not advanced to later-stage clinical trials due to preclinical toxicology findings. | No serious adverse events leading to discontinuation reported in Phase 1. |
Signaling Pathway and Mechanism of Action
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Upon receptor activation, IRAK4 is recruited to the Myddosome complex, where it autophosphorylates and then phosphorylates IRAK1 and IRAK2, leading to downstream activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines.
First-generation IRAK4 inhibitors typically act as ATP-competitive kinase inhibitors, blocking the catalytic activity of IRAK4. In contrast, IRAK4 degraders like KT-474 are heterobifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.
IRAK4 Signaling Pathway and Points of Intervention.
Experimental Protocols
A comprehensive assessment of the toxicity profile of kinase inhibitors involves a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments relevant to the evaluation of IRAK4 inhibitors.
In Vitro Cytotoxicity Assays
1. MTT Assay (Cell Viability)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., HEK293T, HepG2, or relevant immune cells like THP-1) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., this compound, first-generation inhibitor) and control vehicle for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for cytotoxicity by plotting the percentage of cell viability against the compound concentration.[7]
-
2. LDH Release Assay (Membrane Integrity)
-
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.[8]
-
Protocol:
-
Culture cells in a 96-well plate and treat with the test compounds as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubate at room temperature for a specified time, protected from light.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) to quantify the amount of formazan produced, which is proportional to the amount of LDH released.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]
-
General Workflow for In Vitro Cytotoxicity Assays.
In Vitro Cardiotoxicity Assay
hERG Patch-Clamp Assay
-
Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal arrhythmias. The patch-clamp technique directly measures the ion flow through hERG channels in cells expressing these channels.[9][10]
-
Protocol:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Record the baseline hERG current.
-
Perfuse the cell with increasing concentrations of the test compound.
-
Measure the inhibition of the hERG current at each concentration.
-
Calculate the IC50 value for hERG inhibition. Automated patch-clamp systems (e.g., QPatch) can be used for higher throughput screening.[9]
-
In Vivo Toxicity Model
Zebrafish Developmental Toxicity Assay
-
Principle: Zebrafish (Danio rerio) embryos are a valuable in vivo model for assessing developmental toxicity due to their rapid external development, transparency, and genetic homology to humans.[11][12]
-
Protocol:
-
Collect freshly fertilized zebrafish embryos.
-
Place individual embryos into the wells of a 96-well plate.
-
Expose the embryos to a range of concentrations of the test compound dissolved in the embryo medium.
-
Incubate the embryos at 28.5°C.
-
Observe and score the embryos at specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) for various endpoints, including:
-
Mortality
-
Hatching rate
-
Morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial defects)
-
Cardiovascular effects (e.g., heart rate, blood circulation)
-
-
Determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).
-
Discussion and Conclusion
The available data indicates that both first-generation IRAK4 inhibitors and the next-generation IRAK4 degrader KT-474 are generally well-tolerated at therapeutic doses in early clinical development. The most common adverse events for the first-generation inhibitor PF-06650833 were mild and included headache and gastrointestinal issues.[1][5] A more significant preclinical finding for BMS-986126 was the formation of drug crystals leading to granulomatous inflammation, which hindered its further development.[2]
The IRAK4 degrader KT-474 has shown a favorable safety profile in its Phase 1 trial, with no drug-related infections, a key concern for immunomodulatory agents.[6] The observation of a modest and transient QTcF prolongation highlights the importance of thorough cardiovascular safety assessment for new chemical entities.[4]
The distinct mechanisms of action between inhibitors and degraders may contribute to differences in their toxicity profiles. By inducing the complete removal of the IRAK4 protein, degraders may offer a more profound and sustained target inhibition, potentially leading to a wider therapeutic window. However, this also raises the possibility of on-target toxicities related to the complete loss of IRAK4 function.
Further clinical studies with larger patient populations and longer-term follow-up are necessary to fully delineate the toxicity profiles of these different classes of IRAK4-targeted therapies. The experimental protocols outlined in this guide provide a framework for the continued preclinical and clinical safety evaluation of novel IRAK4 inhibitors and degraders.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 2. BMS-986126 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Kymera Therapeutics to Present Preclinical Data on its First-in-Class Selective and Potent Oral IRAK4 Degraders in Cutaneous Inflammation [prnewswire.com]
- 4. kymeratx.com [kymeratx.com]
- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Bruton’s Tyrosine Kinase Inhibitor Ibrutinib Impairs the Vascular Development of Zebrafish Larvae [frontiersin.org]
Cross-Reactivity Profile of a Selective IRAK4 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the cross-reactivity profile of a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, PF-06650833 (Zimlovisertib). The data presented here is crucial for understanding the inhibitor's specificity and potential off-target effects, offering valuable insights for its application in research and drug development.
IRAK4 Signaling Pathway Overview
IRAK4 is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways. It operates downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome. This proximity facilitates the autophosphorylation and activation of IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then dissociates from the complex and interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[1]
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Quantitative Cross-Reactivity Data
The kinase selectivity of PF-06650833 was evaluated against a panel of 278 kinases at a concentration of 200 nM. The results demonstrate high selectivity for IRAK4, with only a limited number of other kinases showing significant inhibition.
| Kinase Target | Percent Inhibition at 200 nM PF-06650833 |
| IRAK4 | ~100% |
| IRAK1 | >70% |
| MNK2 | >70% |
| LRRK2 | >70% |
| CLK4 | >70% |
| CK1γ1 | >70% |
Data sourced from in vitro kinase panel screening.[2][3]
Experimental Protocols
KINOMEscan™ Assay
The cross-reactivity profiling of PF-06650833 was performed using the KINOMEscan™ assay platform, a competition-based binding assay.
Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the immobilized ligand is measured.
Methodology:
-
Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound (PF-06650833).
-
Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand compared to a DMSO control. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Caption: KINOMEscan Experimental Workflow.
Comparison with Other Kinase Inhibitors
PF-06650833 demonstrates a superior selectivity profile compared to many other kinase inhibitors that often exhibit broader cross-reactivity. For instance, some multi-kinase inhibitors used in oncology can inhibit dozens of kinases with high affinity, leading to a wider range of on- and off-target effects. The focused activity of PF-06650833 on IRAK4, and to a lesser extent on a few other kinases, suggests a more targeted mechanism of action, which can be advantageous in reducing the potential for adverse effects. The high degree of homology in the ATP-binding site between IRAK1 and IRAK4 likely accounts for the observed inhibition of IRAK1.[4]
Conclusion
The IRAK4 inhibitor PF-06650833 exhibits a highly selective cross-reactivity profile, potently inhibiting its primary target, IRAK4, with significant activity against only a small number of other kinases at the tested concentration. This high degree of selectivity underscores its potential as a precise tool for studying IRAK4 biology and as a therapeutic candidate with a potentially favorable safety profile. The provided data and experimental protocols offer a clear framework for researchers to evaluate and compare the performance of this and other kinase inhibitors.
References
- 1. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibition of IRAK1 Phosphorylation by Irak4-IN-15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Irak4-IN-15 and other IRAK4 inhibitors in the context of validating the inhibition of IRAK1 phosphorylation. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the IRAK4-IRAK1 Signaling Axis
Interleukin-1 receptor-associated kinase 4 (IRAK4) and IRAK1 are crucial serine/threonine kinases in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Upon receptor activation, IRAK4 is recruited to the receptor complex and becomes activated. Subsequently, IRAK4 phosphorylates IRAK1, a critical step that triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines. Given its position at the apex of this cascade, IRAK4 is a key therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.
Inhibiting the kinase activity of IRAK4 is expected to prevent the phosphorylation and subsequent activation of IRAK1. This guide focuses on this compound and its validation as an inhibitor of this critical signaling event, comparing its performance with other known IRAK4 inhibitors.
Comparative Analysis of IRAK4 Inhibitors
The following table summarizes the biochemical potency and selectivity of this compound and other notable IRAK4 inhibitors. This data is essential for selecting the most appropriate tool compound for research purposes.
| Inhibitor | Target(s) | IC50 (nM) | Key Features & Selectivity |
| This compound (IRAK4-IN-4) | IRAK4, cGAS | 2.8 (IRAK4), 2.1 (cGAS) | Potent dual inhibitor of IRAK4 and cGAS. |
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 | Highly potent and selective IRAK4 inhibitor.[1] |
| Emavusertib (CA-4948) | IRAK4, FLT3 | < 50 | Orally bioavailable dual inhibitor of IRAK4 and FLT3 with anti-tumor activity.[1] |
| BMS-986126 | IRAK4 | 5.3 | Potent and highly selective IRAK4 inhibitor. |
| HS-243 | IRAK1, IRAK4 | 24 (IRAK1), 20 (IRAK4) | Potent dual inhibitor of IRAK1 and IRAK4 with high selectivity over other kinases.[2] |
| IRAK4-IN-1 | IRAK4 | 7 | Selective IRAK4 inhibitor.[1] |
Visualizing the IRAK4-IRAK1 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the phosphorylation and activation of IRAK1 within the TLR/IL-1R signaling cascade.
Caption: IRAK4-mediated phosphorylation of IRAK1 in the TLR/IL-1R pathway.
Experimental Validation of IRAK1 Phosphorylation Inhibition
Validating that an IRAK4 inhibitor like this compound effectively blocks IRAK1 phosphorylation in a cellular context is crucial. The two primary methods for this are Western Blotting and the Cellular Thermal Shift Assay (CETSA).
Western Blotting for Phosphorylated IRAK1 (p-IRAK1)
This is the most direct method to visualize the inhibition of IRAK1 phosphorylation. The workflow involves treating cells with a TLR or IL-1R ligand to stimulate the pathway, in the presence or absence of the IRAK4 inhibitor. Cell lysates are then analyzed by Western blot using antibodies specific to the phosphorylated form of IRAK1 (p-IRAK1) and total IRAK1. A successful inhibitor will show a dose-dependent decrease in the p-IRAK1 signal, while the total IRAK1 levels remain relatively unchanged.
Caption: Workflow for Western blot analysis of IRAK1 phosphorylation.
Detailed Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., THP-1 monocytes, primary peripheral blood mononuclear cells (PBMCs)) to a suitable density.
-
Pre-treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a TLR ligand (e.g., LPS at 100 ng/mL) or IL-1β (10 ng/mL) for a predetermined time (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRAK1 (e.g., anti-p-IRAK1 Thr209 or Thr387) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total IRAK1 to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-IRAK1.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[3] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. In the context of this compound, this assay can validate its engagement with IRAK4.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a specified duration.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control sample.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble IRAK4:
-
Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble IRAK4 in each sample using a sensitive detection method, such as Western blotting or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble IRAK4 as a function of temperature for both the vehicle- and this compound-treated samples.
-
A successful target engagement will result in a rightward shift of the melting curve for the this compound-treated sample, indicating increased thermal stability of IRAK4.
-
Conclusion
Validating the inhibition of IRAK1 phosphorylation is a critical step in the preclinical assessment of IRAK4 inhibitors. This compound, with its potent activity against IRAK4, is a valuable tool for studying the IRAK4-IRAK1 signaling axis. The dual-inhibitory nature of this compound against both IRAK4 and cGAS should be considered when interpreting experimental results. By employing the detailed experimental protocols for Western blotting and CETSA outlined in this guide, researchers can effectively validate the on-target activity of this compound and compare its performance with other available IRAK4 inhibitors. This systematic approach will facilitate the selection of the most appropriate chemical probes for investigating the roles of IRAK4 in health and disease.
References
Efficacy of IRAK4 Inhibition in Primary Cells from Autoimmune Patients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition in primary cells derived from patients with autoimmune diseases. As a key mediator in inflammatory signaling pathways, IRAK4 has emerged as a promising therapeutic target. This document summarizes the performance of IRAK4-targeted compounds, using the inhibitor PF-06650833 and the degrader KT-474 as primary examples, and contrasts their effects with established autoimmune therapies, namely the JAK inhibitor Tofacitinib and the TNF-α inhibitor Adalimumab. The data presented is derived from in vitro studies on patient-derived primary cells, offering valuable insights into the translational potential of these therapeutic strategies.
Comparative Efficacy of Immunomodulators in Primary Autoimmune Cells
The following tables summarize the efficacy of different classes of immunomodulators in inhibiting inflammatory responses in primary cells isolated from patients with rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).
Table 1: IRAK4 Inhibitor/Degrader Efficacy in Primary Human Cells
| Compound | Mechanism of Action | Cell Type | Stimulation | Readout | Potency (IC50/DC50) | Source |
| PF-06650833 | IRAK4 Kinase Inhibitor | Human PBMCs | R848 (TLR7/8 agonist) | TNF-α release | IC50: 2.4 nM | [1] |
| Human Whole Blood | R848 | TNF-α release | IC50: 8.8 nM | [1] | ||
| RA Patient Fibroblast-Like Synoviocytes (FLS) | Pam3Cys (TLR1/2), LPS (TLR4), Flagellin (TLR5) | Cytokine & MMP release | Substantial reduction at 100 nM | [1] | ||
| RA Patient Macrophages | Anti-citrullinated protein antibody (ACPA) immune complexes | TNF-α release | Significant inhibition at 100 nM | [2] | ||
| KT-474 | IRAK4 Protein Degrader | Human PBMCs | - | IRAK4 Degradation | DC50: 2.1 nM | [3] |
| Healthy Volunteer PBMCs | LPS or R848 | Cytokine release | >50% inhibition of multiple cytokines | [4][5] |
Table 2: Comparative Efficacy of Other Immunomodulators in RA Patient Primary Cells
| Compound | Target | Cell Type | Stimulation | Readout | Potency/Effect | Source |
| Tofacitinib | JAK1/JAK3 | CD4+ T cells, Monocytes | IL-6, IFN-γ, IL-10 | STAT phosphorylation | IC50 values vary by cytokine and cell type | [6] |
| B and T cells | Collagen epitopes, PMA/ionomycin | IL-6, TNF-α, IFN-γ, IL-17 release | Down-regulation at 100 nM | [7][8] | ||
| Adalimumab | TNF-α | Fibroblast-Like Synoviocytes (FLS) | Endogenous | NF-κB activation | Up to 80% inhibition | [9] |
| Monocytes | - | Intracellular TNF-α | Restoration to healthy donor levels |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs) from Autoimmune Patients
This protocol describes a standard method for isolating PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA or heparin-containing tubes
-
Ficoll-Paque™ or Histopaque®-1077 density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
50 mL conical tubes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.[10]
-
Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.[11]
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a total volume of 45-50 mL and centrifuge at 250-300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in the desired volume of cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
In Vitro Differentiation of Monocytes into Macrophages
This protocol outlines the differentiation of isolated monocytes into macrophages.
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin
-
Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)
-
6-well tissue culture plates
Procedure:
-
Resuspend PBMCs in RPMI-1640 with 10% FBS.
-
Plate the cells in 6-well plates at a density that allows for monocyte adherence.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
After incubation, gently wash the wells with warm PBS to remove non-adherent cells (lymphocytes).
-
Add fresh RPMI-1640 with 10% FBS and 50 ng/mL of M-CSF to the adherent monocytes.
-
Culture the cells for 6-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days.
-
After 6-7 days, the adherent cells will have differentiated into macrophages and are ready for use in experiments.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for quantifying cytokine levels in cell culture supernatants.
Materials:
-
Cell culture supernatants
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.[12]
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[12]
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five to seven times.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Visualizing Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: IRAK4 is a central kinase in TLR/IL-1R signaling, leading to NF-κB activation.
Caption: Workflow for assessing inhibitor efficacy in primary autoimmune cells.
References
- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kymeratx.com [kymeratx.com]
- 4. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lymphocyte modulation by tofacitinib in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lymphocyte modulation by tofacitinib in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opalbiopharma.com [opalbiopharma.com]
- 10. reprocell.com [reprocell.com]
- 11. tRNA Synthetase Research [scripps.edu]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Benchmarking Irak4-IN-15 against standard-of-care treatments in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of IRAK4-IN-15, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), against established standard-of-care treatments in relevant disease models. The data presented herein is intended to inform researchers and drug development professionals on the potential of IRAK4 inhibition as a therapeutic strategy in inflammatory diseases and oncology.
The IRAK4 Signaling Pathway: A Key Mediator of Inflammation
IRAK4 is a critical upstream kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[4][5] This leads to the phosphorylation and activation of downstream targets, including IRAK1 and IRAK2, ultimately culminating in the activation of transcription factors such as NF-κB and AP-1.[4][6] These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are central to the pathophysiology of numerous inflammatory diseases and cancers.[1][6]
Preclinical Efficacy in Rheumatoid Arthritis Models
The efficacy of IRAK4 inhibition has been evaluated in preclinical models of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The rat collagen-induced arthritis (CIA) model is a widely used and well-characterized model that mimics many aspects of human RA.[7]
Comparative Efficacy of an IRAK4 Inhibitor and Standard-of-Care in the Rat CIA Model
| Treatment Group | Mean Arthritis Score (Day 21) | Paw Swelling (mm, Day 21) | Reference |
| Vehicle Control | 10.2 ± 0.8 | 2.5 ± 0.2 | [8] |
| IRAK4 Inhibitor (AU-2807, 30 mg/kg, p.o., q.d.) | 4.1 ± 0.6 | 1.2 ± 0.1 | [8] |
| Leflunomide (10 mg/kg, p.o., q.d.) | 5.8 ± 0.7 | 1.6 ± 0.2 | [8] |
Data presented as mean ± SEM. Lower values indicate reduced disease severity.
In the rat CIA model, a selective IRAK4 inhibitor demonstrated a significant reduction in both arthritis score and paw swelling compared to the vehicle control.[8] Notably, the IRAK4 inhibitor showed superior efficacy in reducing the mean arthritis score and paw swelling when compared to leflunomide, a standard-of-care disease-modifying antirheumatic drug (DMARD).[8]
Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model
Animals: Female Lewis rats (n=8 per group) were used for the study.
Induction of Arthritis: Arthritis was induced by an intradermal injection of 500 µg of bovine type II collagen emulsified in Freund's Incomplete Adjuvant at the base of the tail on day 0. A booster injection was given on day 7.[8]
Treatment: Oral administration of the IRAK4 inhibitor (AU-2807), leflunomide, or vehicle control commenced on day 8 and continued daily until the end of the study.
Efficacy Assessment: The severity of arthritis was evaluated by a macroscopic scoring system for each paw (0-4 scale, maximum score of 16 per animal). Paw swelling was measured using a plethysmometer. Histopathological analysis of the hind limbs was performed at the end of the study to assess joint damage.[8]
Preclinical Efficacy in B-Cell Lymphoma Models
The IRAK4 signaling pathway is also implicated in the pathogenesis of certain B-cell lymphomas, particularly those with mutations in the MyD88 gene, such as Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[4][8] This has made IRAK4 an attractive therapeutic target for these malignancies.
Comparative Efficacy of an IRAK4 Inhibitor and a Proteasome Inhibitor in a DLBCL Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | 0 | [8] |
| IRAK4 Inhibitor (AU-5850, 50 mg/kg, p.o., q.d.) | 75 | [8] |
| IRAK4 Inhibitor (AU-5850, 100 mg/kg, p.o., q.d.) | >100 (Tumor Regression) | [8] |
| Proteasome Inhibitor (MLN-2238) | Not directly compared in this study, used as a positive control. | [8] |
In a murine xenograft model using the OCI-Ly10 DLBCL cell line (which harbors the MYD88 L265P mutation), a selective IRAK4 inhibitor, AU-5850, demonstrated dose-dependent anti-tumor activity.[8] At a dose of 50 mg/kg, the IRAK4 inhibitor resulted in 75% tumor growth inhibition, while a higher dose of 100 mg/kg led to tumor regression.[8] While a direct comparison with a standard-of-care chemotherapy regimen like CHOP was not provided in this specific study, the proteasome inhibitor MLN-2238 was used as a positive control, highlighting the significant anti-tumor effect of IRAK4 inhibition.[8]
Experimental Protocol: DLBCL Murine Xenograft Model
Cell Line: OCI-Ly10, a human ABC-DLBCL cell line with the MYD88 L265P mutation.
Animals: NOD-SCID mice were used for tumor implantation.
Tumor Implantation: OCI-Ly10 cells were subcutaneously injected into the flank of the mice.
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and received daily oral administration of the IRAK4 inhibitor (AU-5850) or vehicle control for two weeks.[8]
Efficacy Assessment: Tumor volume was measured regularly using calipers. Body weight was monitored to assess toxicity. At the end of the study, tumors were excised for further analysis.
Summary and Future Directions
The preclinical data presented in this guide suggest that selective inhibition of IRAK4 with compounds like this compound holds significant therapeutic potential in both inflammatory diseases and oncology. In preclinical models of rheumatoid arthritis, an IRAK4 inhibitor demonstrated superior efficacy to a standard-of-care DMARD. In a model of B-cell lymphoma, an IRAK4 inhibitor showed potent anti-tumor activity, including tumor regression at higher doses.
Further head-to-head studies directly comparing this compound with a broader range of standard-of-care agents, including biologics in RA and combination chemotherapy regimens in lymphoma, are warranted to fully elucidate its therapeutic positioning. Additionally, the exploration of IRAK4 inhibitors in combination with existing therapies could reveal synergistic effects and provide new avenues for treating these complex diseases. The favorable preclinical profile of IRAK4 inhibitors supports their continued investigation and development as a novel therapeutic class.
References
- 1. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. curis.com [curis.com]
Orthogonal Methods for Validating the Mechanism of Action of IRAK4-IN-15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of action of IRAK4-IN-15, a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Understanding the precise mechanism by which a drug candidate engages its target is crucial for successful drug development. This document outlines various techniques, from biochemical assays to cellular and in vivo target engagement studies, to build a comprehensive evidence package for this compound's mode of action. We will compare its hypothetical performance with other known IRAK4 modulators, such as the clinical candidate PF-06650833 and the PROTAC degrader KT-474.
The Critical Role of IRAK4 in Innate Immunity
IRAK4 is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs)[1][2]. Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits IRAK4[2][3]. IRAK4 then acts as a master kinase, phosphorylating and activating IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines[1][3][4]. Due to its central role in inflammatory signaling, IRAK4 is a compelling therapeutic target for a range of autoimmune diseases and cancers[1][5]. IRAK4 possesses both kinase and scaffolding functions, both of which are critical for downstream signaling[1][6]. Therefore, a thorough validation of an IRAK4 inhibitor's mechanism of action should address its impact on both of these functions.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays provide the most direct evidence of an inhibitor's effect on the enzymatic activity of its target. These in vitro assays are essential for determining potency and selectivity.
In Vitro Kinase Assay
An in vitro kinase assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by purified IRAK4 enzyme.
Table 1: Comparison of IRAK4 Inhibitor Potency in a Biochemical Kinase Assay
| Compound | IC50 (nM) |
| This compound | 5.2 |
| PF-06650833 | 8.9 |
| KT-474 | 15.3 |
Experimental Protocol: ADP-Glo™ Kinase Assay
This commercially available luminescent assay quantifies the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 96-well plate, combine recombinant human IRAK4 enzyme, a suitable substrate (e.g., a synthetic peptide derived from IRAK1), and ATP.
-
Inhibitor Addition: Add serial dilutions of this compound or control compounds to the wells.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measurement: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate IC50 values by fitting the data to a dose-response curve.
Kinase Selectivity Profiling
To ensure that this compound is not acting on unintended targets, its selectivity should be assessed against a broad panel of other kinases.
Table 2: Kinome Scan Selectivity Profile for this compound (at 1 µM)
| Kinase | % Inhibition |
| IRAK4 | 98 |
| IRAK1 | 15 |
| JAK2 | <5 |
| ROCK1 | <5 |
| p38α | <5 |
Experimental Protocol: KINOMEscan™
This competitive binding assay measures the displacement of a proprietary ligand from a panel of kinases by the test compound.
-
Compound Submission: Provide this compound to a commercial vendor offering KINOMEscan™ services.
-
Assay Principle: The assay utilizes DNA-tagged kinases immobilized on a solid support. A broadly active, immobilized ligand is bound to the kinase active site.
-
Competition: this compound is added and competes with the immobilized ligand for binding to the kinases.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: Results are typically reported as percent inhibition or dissociation constants (Kd) for a large panel of kinases.
Cell-Based Assays: Assessing Functional Consequences in a Biological Context
Cell-based assays are crucial for confirming that the biochemical activity of this compound translates into a functional effect in a cellular environment.
Inhibition of Downstream Signaling
A key function of the IRAK4 pathway is the activation of the NF-κB transcription factor. Inhibition of IRAK4 should block the phosphorylation of key downstream signaling molecules.
Table 3: Inhibition of LPS-induced IκBα Phosphorylation in THP-1 Cells
| Compound | EC50 (nM) |
| This compound | 25.8 |
| PF-06650833 | 42.1 |
| KT-474 | 12.5 |
Experimental Protocol: Western Blotting for Phospho-IκBα
-
Cell Culture and Treatment: Culture THP-1 human monocytic cells and pre-treat with various concentrations of this compound or control compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS), a TLR4 agonist, for 15 minutes to activate the IRAK4 pathway.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated IκBα and total IκBα.
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities. The ratio of phospho-IκBα to total IκBα is used to determine the EC50.
Cytokine Release Assay
The ultimate downstream effect of IRAK4 activation is the production and release of pro-inflammatory cytokines.
Table 4: Inhibition of IL-6 Release from Human PBMCs
| Compound | IC50 (nM) |
| This compound | 35.2 |
| PF-06650833 | 55.9 |
| KT-474 | 18.7 |
Experimental Protocol: ELISA for IL-6
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
Treatment and Stimulation: Plate the PBMCs and pre-treat with this compound or control compounds for 1 hour, followed by stimulation with a TLR agonist (e.g., R848).
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using a commercially available kit to quantify the concentration of IL-6 in the supernatant.
-
Data Analysis: Calculate IC50 values from the dose-response inhibition of IL-6 production.
Target Engagement Assays: Direct Evidence of Target Binding in Cells
Target engagement assays provide direct evidence that the compound binds to its intended target within a cellular context, which is a critical step in validating its mechanism of action.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding.
Table 5: Thermal Shift (ΔTm) of IRAK4 in HEK293 Cells
| Compound (10 µM) | ΔTm (°C) |
| This compound | +4.8 |
| PF-06650833 | +3.5 |
| Staurosporine (non-specific) | +1.2 |
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact HEK293 cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the soluble fractions by Western blotting using an antibody specific for IRAK4.
-
Data Analysis: Plot the amount of soluble IRAK4 as a function of temperature to generate a melting curve. The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of a compound to a target protein using bioluminescence resonance energy transfer (BRET).
Table 6: NanoBRET™ Target Engagement in Live Cells
| Compound | Apparent Cellular Affinity (IC50, nM) |
| This compound | 88 |
| PF-06650833 | 150 |
| KT-474 | 35 |
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Line: Use a cell line (e.g., HEK293) transiently or stably expressing an IRAK4-NanoLuc® fusion protein.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to IRAK4 to the cells.
-
Compound Competition: Add this compound or control compounds at various concentrations to compete with the tracer for binding to IRAK4-NanoLuc®.
-
Substrate Addition and Measurement: Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emissions.
-
Data Analysis: The BRET ratio is calculated from the emission intensities. A decrease in the BRET ratio indicates displacement of the tracer by the compound, allowing for the determination of the apparent cellular affinity.[8]
Investigating the Impact on IRAK4's Scaffolding Function
As IRAK4 also functions as a scaffold protein, it is important to assess whether this compound disrupts the formation of the Myddosome complex, which is composed of MyD88, IRAK4, and IRAK1/2.[1][9]
Co-Immunoprecipitation
This technique can be used to determine if this compound disrupts the interaction between IRAK4 and other proteins in the Myddosome.
Table 7: Effect of Inhibitors on IRAK4-MyD88 Interaction
| Compound (1 µM) | % Reduction in IRAK4-MyD88 Co-IP |
| This compound | 15 |
| Scaffolding Inhibitor (Positive Control) | 85 |
| PF-06650833 | 10 |
Experimental Protocol: Co-Immunoprecipitation
-
Cell Treatment and Stimulation: Treat cells (e.g., HEK293T overexpressing tagged IRAK4 and MyD88) with this compound or control compounds, followed by stimulation with IL-1β.
-
Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the proteins of interest (e.g., anti-FLAG for FLAG-tagged MyD88).
-
Pull-down: Use protein A/G beads to pull down the antibody-protein complex.
-
Western Blotting: Elute the bound proteins and analyze by Western blotting for the presence of the interacting partner (e.g., HA-tagged IRAK4).
-
Data Analysis: Quantify the amount of co-immunoprecipitated protein to assess the effect of the inhibitor on the protein-protein interaction.
Visualizing Key Pathways and Workflows
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
A robust validation of this compound's mechanism of action requires a multi-faceted approach employing orthogonal methods. The data presented in this guide, though hypothetical, illustrates how a combination of biochemical, cellular, and target engagement assays can build a compelling case for a specific mode of action. By demonstrating potent and selective inhibition of IRAK4's kinase activity in vitro, confirming the downstream functional consequences in cells, and providing direct evidence of target engagement in a cellular context, researchers can confidently advance promising candidates like this compound through the drug discovery pipeline. Further investigation into the inhibitor's effect on IRAK4's scaffolding function will provide a more complete understanding of its molecular mechanism.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Target Engagement | Ensayo de afinidad de quinasas [promega.es]
- 9. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
Assessing the Synergy of IRAK4 Inhibition with Other Targeted Therapies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic potential of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition with other targeted cancer therapies. Due to the limited availability of public data on Irak4-IN-15, this guide utilizes experimental data from other potent and selective IRAK4 inhibitors, such as LG0250276 and CA-4948 (emavusertib), as surrogates to illustrate the potential synergistic effects.
The inhibition of IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, has emerged as a promising therapeutic strategy in oncology and autoimmune diseases.[1][2] Dysregulation of this pathway can lead to chronic inflammation and cell survival, making it a compelling target for combination therapies.[1] Preclinical evidence strongly suggests that combining IRAK4 inhibitors with other targeted agents can lead to enhanced anti-tumor activity and overcome resistance mechanisms.[1][3]
Synergy with B-Cell Receptor (BCR) Pathway Inhibitors in B-Cell Lymphomas
A significant area of investigation has been the combination of IRAK4 inhibitors with inhibitors of the B-Cell Receptor (BCR) pathway, such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K) inhibitors, in B-cell malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Marginal Zone Lymphoma (MZL).[3][4] The rationale for this combination lies in the convergence of the TLR/MYD88 and BCR signaling pathways on the pro-survival NF-κB pathway.[1]
Quantitative Synergy Data: IRAK4 Inhibitors with BTK and PI3K Inhibitors
The synergistic effect of combining IRAK4 inhibitors with BTK or PI3K inhibitors has been quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4][5]
| IRAK4 Inhibitor | Combination Partner | Cancer Type | Cell Line | Combination Index (CI) | Synergy Level | Reference |
| LG0250276 | Ibrutinib (BTK inhibitor) | B-cell Lymphoma | OCI-LY19 | 0.67 | Moderate Synergy | [4] |
| LG0250276 | Idelalisib (PI3K inhibitor) | B-cell Lymphoma | OCI-LY19 | 0.25 | Strong Synergy | [4] |
| CA-4948 | Ibrutinib (BTK inhibitor) | Marginal Zone Lymphoma | VL51 (Ibrutinib-resistant) | Strongly Synergistic | Strong Synergy | [6] |
| CA-4948 | Idelalisib (PI3K inhibitor) | Marginal Zone Lymphoma | VL51 (Idelalisib-resistant) | Strongly Synergistic | Strong Synergy | [6] |
| CA-4948 | Acalabrutinib (BTK inhibitor) | MYD88-mutated Lymphoma | OCI-Ly-10, TMD8, HBL1, Karpas-1718 | Synergistic | Synergy | [7] |
| CA-4948 | Zanubrutinib (BTK inhibitor) | MYD88-mutated Lymphoma | OCI-Ly-10, TMD8, HBL1, Karpas-1718 | Synergistic | Synergy | [7] |
Synergy with Other Targeted Therapies in Hematologic Malignancies
The therapeutic potential of IRAK4 inhibition extends beyond B-cell lymphomas to other hematologic malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). In these contexts, IRAK4 inhibitors have shown promise in combination with other standard-of-care and emerging therapies.
Quantitative Synergy Data: IRAK4 Inhibitors with BCL2 Inhibitors and Hypomethylating Agents
| IRAK4 Inhibitor | Combination Partner | Cancer Type | Cell Lines | Observed Effect | Reference |
| CA-4948 | Venetoclax (BCL2 inhibitor) | Acute Myeloid Leukemia (AML) | THP-1, F-36P, OCl-AML2, GDM-1 | More effective growth inhibition than either agent alone in 2 of 4 cell lines. | [8] |
| CA-4948 | Azacitidine (Hypomethylating agent) | Acute Myeloid Leukemia (AML) | THP-1, F-36P, OCl-AML2, GDM-1 | Synergistic activity in all tested AML cell lines. | [8] |
| CA-4948 | Azacitidine + Venetoclax | Acute Myeloid Leukemia (AML) | THP-1, F-36P, OCl-AML2, GDM-1 | Significant potentiation of anti-tumor effects in all AML cell lines. | [8] |
Signaling Pathways and Rationale for Combination
The diagrams below illustrate the key signaling pathways involved and the rationale for combining IRAK4 inhibitors with other targeted therapies.
Experimental Protocols
The assessment of synergy between IRAK4 inhibitors and other targeted therapies typically involves the following experimental workflow:
Cell Viability Assays
Cell viability is a critical endpoint for assessing the efficacy of anti-cancer drug combinations.[9] Standard assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.
Synergy Analysis: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[5] It is based on the median-effect principle and calculates a Combination Index (CI).[10]
CI < 1: Synergism CI = 1: Additive effect CI > 1: Antagonism
The CI value provides a quantitative measure of the extent of synergy or antagonism at different effect levels (e.g., 50%, 75%, and 90% cell growth inhibition).[10]
Conclusion
The preclinical data for potent and selective IRAK4 inhibitors strongly support their synergistic potential when combined with other targeted therapies across a range of hematologic malignancies. The combination of IRAK4 inhibitors with BCR pathway inhibitors in B-cell lymphomas and with agents like venetoclax and azacitidine in AML and MDS demonstrates a rational and promising therapeutic strategy. While direct experimental data for this compound in combination studies is not yet widely available in the public domain, the consistent synergistic effects observed with other IRAK4 inhibitors highlight the therapeutic promise of this drug class in combination regimens. Further clinical investigation is warranted to translate these preclinical findings into improved outcomes for patients.
References
- 1. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. curis.com [curis.com]
- 8. curis.com [curis.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Future of Chronic Inflammation Treatment: A Comparative Analysis of IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic inflammatory disease treatment is undergoing a significant transformation, with a growing focus on targeted therapies that can offer enhanced efficacy and improved safety profiles over traditional broad-spectrum immunosuppressants. Among the most promising new targets is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. Dysregulation of these pathways is a key driver in a multitude of chronic inflammatory conditions, including rheumatoid arthritis, lupus, and inflammatory bowel disease. This guide provides a comparative overview of the long-term efficacy and safety of emerging IRAK4 inhibitors, with a focus on preclinical data from chronic inflammatory models. While specific data for the research compound Irak4-IN-15 is not publicly available, we will examine data from other well-characterized IRAK4 inhibitors, PF-06650833 and CA-4948, and compare their performance against the standard-of-care corticosteroid, dexamethasone.
The Central Role of IRAK4 in Inflammation
IRAK4 acts as a master switch in the innate immune response.[1][2] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88.[2][3] This initiates a signaling cascade, leading to the activation of downstream transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, and IL-1β.[4][5] By inhibiting IRAK4, it is possible to block this entire inflammatory cascade at its origin, offering a potent and targeted anti-inflammatory strategy.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Preclinical Efficacy in Chronic Inflammatory Models
The collagen-induced arthritis (CIA) model in mice is a widely used and well-validated preclinical model for rheumatoid arthritis, sharing many pathological and immunological features of the human disease.[6][7][8] The following tables summarize the efficacy of two investigational IRAK4 inhibitors, PF-06650833 and CA-4948, in comparison to the standard-of-care, dexamethasone, in this model.
Table 1: Efficacy of IRAK4 Inhibitors and Dexamethasone in the Collagen-Induced Arthritis (CIA) Mouse Model
| Compound | Dose | Administration Route | Key Efficacy Endpoints | Results | Citation |
| PF-06650833 | 3 mg/kg, twice daily | Oral | Reduction in paw volume | Significant reduction in paw volume compared to vehicle. | [9][10] |
| Protection from CIA | Protected rats from developing CIA. | [11][12] | |||
| CA-4948 | Not specified | Oral | Inhibition of arthritis severity | Demonstrated inhibition of arthritis severity. | [5] |
| Reduction in paw volume | Up to 50% decrease in paw volume compared to vehicle. | [5] | |||
| Dexamethasone | 0.5, 1.0, and 2.0 mg/kg | Intraperitoneal | Reduction in mean joint score and swollen joint severity score | Dose-dependent reduction in arthritis scores, with 2.0 mg/kg showing significant inhibition. | [13] |
| Not specified | Oral | Reduction in inflammation severity | Significant decrease in inflammation compared to vehicle. | [1] |
Table 2: Effect of IRAK4 Inhibitors on Pro-inflammatory Cytokines in vivo
| Compound | Model | Key Cytokine Reductions | Results | Citation |
| CA-4948 | LPS-induced cytokine release mouse model | TNF-α, IL-6 | Significant reduction of TNF-α by 72% and IL-6 by 35%. | [5] |
Safety and Tolerability Profile
Early clinical and preclinical data provide insights into the potential safety of targeting IRAK4.
Table 3: Summary of Preclinical and Early Clinical Safety Data
| Compound | Study Type | Key Safety Findings | Citation |
| PF-06650833 | Phase 1 SAD/MAD in healthy volunteers | Generally well tolerated with no dose-limiting toxicities. Most common adverse events were mild headache, gastrointestinal disorders, and acne. | [14][15] |
| CA-4948 | Preclinical toxicity studies in mouse and dog | Well tolerated at efficacious exposures. | [16] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following is a generalized protocol for the induction of collagen-induced arthritis in mice, based on common practices.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
-
Animals: DBA/1 mice, 8-10 weeks old, are commonly used due to their high susceptibility to CIA.[2][6]
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[5]
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[17]
-
-
Treatment:
-
Prophylactic: Treatment is initiated at the time of the first immunization.
-
Therapeutic: Treatment begins after the onset of clinical signs of arthritis.[18]
-
Compounds (e.g., IRAK4 inhibitors, dexamethasone) or vehicle are administered daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).[5]
-
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is evaluated 3-5 times per week using a standardized scoring system (e.g., 0-4 scale for each paw, with 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint rigidity).[1]
-
Paw Volume/Thickness: Paw swelling is measured using a plethysmometer or digital calipers.[9]
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.[5]
-
Caption: Experimental Workflow for the CIA Model.
Conclusion
The inhibition of IRAK4 represents a highly promising, targeted approach for the treatment of a wide range of chronic inflammatory diseases. Preclinical data from well-characterized IRAK4 inhibitors like PF-06650833 and CA-4948 demonstrate significant efficacy in reducing disease severity and key inflammatory markers in the robust collagen-induced arthritis model. These compounds appear to offer a more focused mechanism of action compared to broad-spectrum corticosteroids like dexamethasone, which may translate to an improved long-term safety profile. While direct comparative "head-to-head" studies are limited, the available data suggests that IRAK4 inhibitors can achieve comparable or superior efficacy in preclinical models. As more compounds, including research molecules like this compound, progress through development, it will be crucial to continue rigorous preclinical and clinical evaluation to fully understand their therapeutic potential and place in the evolving treatment paradigm for chronic inflammatory diseases. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support researchers in this critical endeavor.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. The evaluation of the therapeutic efficacy and side effects of a macromolecular dexamethasone prodrug in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. curis.com [curis.com]
- 6. chondrex.com [chondrex.com]
- 7. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 12. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 18. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
Safety Operating Guide
Proper Disposal of Irak4-IN-15: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for Irak4-IN-15, a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Adherence to these protocols is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance within research and drug development laboratories.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems. Therefore, all personnel handling this compound must be familiar with and strictly follow the procedures outlined below.
Hazard and Precautionary Data
The following table summarizes the key hazard information based on a similar compound, IRAK4-IN-16. Researchers should handle this compound with the same level of caution.
| Hazard Class | GHS Code | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Acute aquatic toxicity (Category 1) | H400 | Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Key precautionary measures include washing skin thoroughly after handling, avoiding release to the environment, and disposing of contents and containers to an approved waste disposal plant.[1]
Experimental Protocols: Disposal Procedures
This section details the step-by-step methodologies for the safe disposal of this compound in various forms.
Disposal of Unused Solid (Neat) Compound
This protocol applies to expired or unwanted pure this compound powder.
Methodology:
-
Do not dispose of the solid compound directly into standard laboratory or municipal trash.
-
Ensure the compound is in a clearly labeled, sealed, and appropriate container. The label should include "this compound," the quantity, and relevant hazard symbols.
-
Transfer the sealed container to a designated hazardous waste collection area within your facility.
-
Arrange for collection by a licensed chemical waste disposal service. Follow all institutional and local regulations for hazardous waste disposal.
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
This protocol covers items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound.
Methodology:
-
Segregate all contaminated solid waste from non-hazardous waste streams.
-
Collect all contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container (e.g., a labeled biohazard bag or a dedicated solid waste bin).
-
The label must indicate "Hazardous Chemical Waste" and list "this compound" as a contaminant.
-
When the container is full, seal it and move it to the designated hazardous waste collection area for pickup by a certified disposal company.
Disposal of Solutions Containing this compound (e.g., in DMSO)
This protocol is for the disposal of stock solutions or experimental solutions containing this compound. As this compound is very toxic to aquatic life, under no circumstances should these solutions be poured down the drain .[1]
Methodology:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. The container must be compatible with the solvent used (e.g., a high-density polyethylene container for DMSO solutions).
-
Clearly label the liquid waste container with "Hazardous Liquid Waste," the name "this compound," the solvent (e.g., DMSO), and the estimated concentration.
-
Store the sealed container in a designated satellite accumulation area for hazardous liquid waste, ensuring it is away from incompatible materials.[1]
-
Once the container is full, arrange for its disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.
Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste segregation and disposal.
By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and deepening trust in operational excellence. For specific questions regarding your institution's policies, always consult your Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
